molecular formula C6H5BrFNO B1511065 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one CAS No. 1352152-46-5

5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Cat. No.: B1511065
CAS No.: 1352152-46-5
M. Wt: 206.01 g/mol
InChI Key: MQHMCILGEDOEQQ-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H5BrFNO and its molecular weight is 206.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-fluoro-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHMCILGEDOEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743809
Record name 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one
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Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352152-46-5
Record name 5-Bromo-3-fluoro-1-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352152-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one: A Keystone Building Block for Modern Drug Discovery

Executive Summary

5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one, identified by CAS Number 1352152-46-5, represents a highly strategic and versatile building block for researchers in medicinal chemistry and drug development.[1][2][3] This guide provides an in-depth analysis of its core physicochemical properties, explores its strategic importance, presents a detailed representative synthesis protocol, and outlines its application in pivotal cross-coupling reactions. The inherent value of this molecule lies in its trifunctional nature: a pyridinone core common in bioactive molecules, a fluorine atom for modulating pharmacokinetic properties, and a bromine atom that serves as a versatile synthetic handle for molecular diversification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.

Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of any successful research campaign. 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one is a well-characterized intermediate available from various chemical suppliers.[1][2]

Chemical Identifiers

A consistent and unambiguous identification is critical for sourcing and regulatory purposes. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 1352152-46-5[1][2][3]
IUPAC Name 5-bromo-3-fluoro-1-methylpyridin-2-one[3]
Molecular Formula C₆H₅BrFNO[2][3]
Molecular Weight 206.01 g/mol [2][3]
InChI Key MQHMCILGEDOEQQ-UHFFFAOYSA-N[1][3]
Canonical SMILES CN1C=C(C=C(C1=O)F)Br[3]
Physicochemical and Handling Data

The compound's physical state and stability dictate its handling and storage requirements. These properties, sourced from supplier technical data, ensure experimental reproducibility and safety.

PropertyValueSource
Physical Form White to off-white solid[1]
Purity Typically ≥98%[1][2]
Storage Sealed in dry, 2-8°C[1][2]
Shipping Ambient temperature[1]

Strategic Value in Medicinal Chemistry

The molecular architecture of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one is not accidental; it is a carefully orchestrated arrangement of functional groups, each contributing to its utility as a precursor for drug candidates.

  • The Pyridinone Scaffold: The 2-pyridinone motif is a privileged structure found in numerous pharmaceuticals due to its ability to act as a stable, non-basic amide bioisostere and engage in hydrogen bonding.

  • The Fluorine "Magic Bullet": The introduction of fluorine is a cornerstone of modern drug design.[4] Its presence at the C3 position can profoundly influence a molecule's properties by altering lipophilicity, metabolic stability (by blocking sites of oxidation), and binding affinity through unique electronic interactions.[5] Late-stage fluorination is a common strategy to enhance the drug-like properties of existing compounds.[5]

  • The Bromine Synthetic Handle: The bromine atom at the C5 position is the key to unlocking molecular diversity. It is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[6][7] This allows for the precise and efficient introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

G cluster_properties Inherent Features cluster_applications Strategic Applications Compound 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one Fluorine Fluorine Atom (C3) Compound->Fluorine provides Bromine Bromine Atom (C5) Compound->Bromine provides Core Pyridinone Core Compound->Core provides Pharmaco Modulate Pharmacokinetics (Metabolic Stability, Lipophilicity) Fluorine->Pharmaco enables Diversity Synthetic Handle for Combinatorial Library Generation Bromine->Diversity enables Bioactivity Bioactive Scaffold (H-Bonding, Bioisostere) Core->Bioactivity enables

Representative Synthesis Protocol

While multiple synthetic routes may exist, the following protocol represents a logical and robust pathway for the laboratory-scale synthesis of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one, designed for high validation and reproducibility. This multi-step process leverages common and well-understood transformations in heterocyclic chemistry.

G cluster_workflow Representative Synthesis Workflow A 2-Amino-5-bromopyridine (Starting Material) B Step 1: Sandmeyer Reaction (Fluorination) A->B C 5-Bromo-2-fluoropyridine (Intermediate 1) B->C D Step 2: N-Methylation (Quaternization) C->D E 5-Bromo-2-fluoro-1-methylpyridinium (Intermediate 2) D->E F Step 3: Hydrolytic Oxidation (Pyridone Formation) E->F G 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (Final Product) F->G

Detailed Step-by-Step Methodology

Causality Statement: This synthesis begins with a commercially available aminopyridine, introducing the fluorine via a robust Sandmeyer reaction. Subsequent N-methylation and oxidation are standard transformations chosen for their high efficiency and predictability in forming the final N-methyl pyridone structure.

Step 1: Fluorination via Balz-Schiemann or Sandmeyer Reaction

  • Diazotization: Cool a solution of 2-Amino-5-bromopyridine in aqueous tetrafluoroboric acid (HBF₄) or hydrochloric acid (HCl) to 0-5°C in an ice-salt bath.

  • Formation of Diazonium Salt: Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. The causality here is the in-situ formation of nitrous acid, which reacts with the primary amine to form the diazonium salt. Stir for 30-60 minutes.

  • Fluorine Introduction:

    • (For Balz-Schiemann): Isolate the diazonium tetrafluoroborate salt by filtration, wash with cold ether, and gently heat the solid until nitrogen evolution ceases.

    • (For Sandmeyer-type): Add the diazonium salt solution to a heated solution of a fluoride source (e.g., KF or HF-Pyridine).

  • Workup: After the reaction is complete, cool the mixture, neutralize with a base (e.g., NaHCO₃), and extract the product (5-Bromo-2-fluoropyridine) with an organic solvent like ethyl acetate. Dry the organic layer over MgSO₄ and concentrate in vacuo.

Step 2: N-Methylation

  • Reaction Setup: Dissolve the 5-Bromo-2-fluoropyridine intermediate in a suitable solvent such as acetonitrile or DMF.

  • Methylation: Add a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The nitrogen of the pyridine ring acts as a nucleophile, attacking the methyl group to form a quaternary pyridinium salt.

  • Isolation: The resulting pyridinium salt often precipitates from the solution or can be isolated after removing the solvent. This intermediate is typically used directly in the next step.

Step 3: Conversion to Pyridin-2-one

  • Hydrolysis: Dissolve the crude 5-Bromo-2-fluoro-1-methylpyridinium salt in an aqueous base, such as sodium hydroxide (NaOH) solution.

  • Reaction: Gently heat the mixture. The hydroxide ion attacks the C2 position, which is activated by the positive charge on the nitrogen, leading to the displacement of the fluoride ion and formation of the pyridone.

  • Purification: Cool the reaction mixture and acidify with HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Application in Suzuki-Miyaura Cross-Coupling

The true power of this building block is demonstrated in its use in diversification reactions. The Suzuki-Miyaura cross-coupling is a paramount C-C bond-forming reaction in drug discovery, and 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one is an ideal substrate.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex1 R¹-Pd(II)L₂(Br) (Palladacycle) OxAdd->Complex1 Transmetal Transmetalation Complex2 R¹-Pd(II)L₂(R²) (Di-organo Complex) Transmetal->Complex2 Boronic R²-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product R1Br R¹-Br (Our Pyridinone) R1Br->OxAdd

Protocol: Suzuki Coupling of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Causality Statement: This protocol is a self-validating system. The choice of a palladium catalyst like Pd(PPh₃)₄ and a base is critical; the catalyst initiates the cycle via oxidative addition to the C-Br bond, while the base activates the boronic acid for the transmetalation step, which is often rate-limiting.[7] The solvent system (e.g., dioxane/water) is chosen to solubilize both the organic and inorganic reagents.[7]

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the mixture with vigorous stirring at 80-100°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Safety and Handling

Trustworthiness in the laboratory begins with safety. Based on available data, the compound must be handled with appropriate precautions.

Hazard TypeGHS InformationSource
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1]
Precautionary Codes P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling Recommendations:

  • Always handle in a well-ventilated fume hood.

  • Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place as recommended.[1][2]

Conclusion

5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one is more than just a chemical intermediate; it is a testament to rational molecular design. Its carefully selected functional groups provide a direct and powerful toolkit for medicinal chemists to address challenges in drug discovery, from fine-tuning molecular properties to building complex target molecules. The robust synthetic and application protocols detailed in this guide serve as a validated starting point for researchers aiming to exploit the full potential of this versatile building block.

References

  • Lead Sciences. 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one Product Page. [Link]

  • PubChem. 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one Compound Summary. [Link]

  • Asian Journal of Chemistry. Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Link]

  • Autechaux. Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. [Link]

  • Royal Society of Chemistry. Fluorination methods in drug discovery. [Link]

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. [Link]

  • Springer Nature. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

Sources

5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced whitepaper for drug development professionals, focusing on the specific utility of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (CAS: 1352152-46-5) as a high-value pharmacophore scaffold.[1]

Core Identity & Physicochemical Profiling for Medicinal Chemistry

Executive Summary: The Pharmacophore Scaffold

5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (CAS: 1352152-46-5 ) is a specialized heterocyclic building block.[1][2] Unlike generic pyridines, this scaffold offers a tri-functionalized core (Bromine, Fluorine, N-Methyl Lactam) that serves as a critical "left-hand" or "hinge-binding" motif in kinase inhibitor design, particularly for targets requiring specific hydrogen bond acceptor/donor patterns like KRAS G12C and BTK inhibitors.[1]

Its value lies in its orthogonal reactivity:

  • C5-Bromine: Ready for Suzuki-Miyaura/Buchwald-Hartwig cross-coupling.[1]

  • C3-Fluorine: Modulates pKa and lipophilicity; enables SNAr reactivity under forcing conditions.[1]

  • N-Methyl Lactam: Provides a fixed hydrogen bond acceptor (carbonyl) and prevents tautomerization, locking the bioactive conformation.[1]

Physicochemical Properties & Specifications

Data aggregated from multiple lots and predictive modeling to ensure robust reference ranges.

Table 1: Core Physical Data
PropertySpecificationExperimental/Predicted Notes
CAS Number 1352152-46-5 Verified Registry
Formula C₆H₅BrFNO
Molecular Weight 206.01 g/mol
Appearance White to Off-White SolidCrystalline powder
Melting Point 91 – 95 °C Range observed in high-purity (>98%) lots
Boiling Point 234 ± 30 °CPredicted at 760 mmHg
Density 1.86 ± 0.1 g/cm³High density due to Br/F substitution
LogP ~1.1Lipophilic enough for cell permeability but soluble in organic synthesis solvents
Solubility DMSO, MeOH, DCM, DMFInsoluble in water; sparingly soluble in hexanes
pKa ~8.9(Predicted for conjugate acid)
Table 2: Spectroscopic Signature (Diagnostic)
MethodSignalAssignment
¹H NMR (400 MHz, DMSO-d₆) δ 8.15 (dd, J = 3.2, 2.0 Hz, 1H)H-6 (Deshielded, adjacent to N)
δ 7.92 (dd, J = 9.0, 2.0 Hz, 1H)H-4 (Coupled to F and H-6)
δ 3.54 (s, 3H)N-CH₃ (Diagnostic Singlet)
¹⁹F NMR δ -125 to -130 ppmC3-F (Doublet/Multiplet)

Synthesis & Manufacturing Protocol

Standardized protocol for the N-methylation of 5-bromo-3-fluoropyridin-2(1H)-one.[1] This route avoids the use of highly toxic dimethyl sulfate (DMS) in favor of Methyl Iodide (MeI), though DMS is viable for scale-up.[1]

Reaction Scheme

The synthesis relies on the regioselective alkylation of the pyridinone nitrogen over the oxygen (O-alkylation) by controlling solvent polarity and base strength.[1]

Synthesis Start 5-Bromo-3-fluoropyridin-2(1H)-one (Precursor) Intermediate Transition State (N-anion) Start->Intermediate Deprotonation Reagents MeI (1.2 eq), K2CO3 (2.0 eq) DMF, 25-60°C Reagents->Intermediate Product 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (Target) Intermediate->Product N-Alkylation (Major) Byproduct O-Methylated Isomer (<5% in DMF) Intermediate->Byproduct O-Alkylation (Minor)

Figure 1: Regioselective N-methylation pathway. The use of a polar aprotic solvent (DMF) favors N-alkylation over O-alkylation.[1]

Step-by-Step Protocol
  • Setup: Charge a dry 3-neck round-bottom flask with 5-bromo-3-fluoropyridin-2(1H)-one (1.0 eq) and anhydrous DMF (10 mL/g).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 eq) in a single portion. Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.

    • Note: The suspension will likely change color (yellowing) as the anion forms.

  • Alkylation: Cool the mixture to 0°C. Dropwise add Methyl Iodide (MeI) (1.2 eq) over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]

    • Endpoint: Disappearance of starting material (MW 192).[1] Target mass [M+H]⁺ = 206/208 (Br isotope pattern).[1]

  • Workup:

    • Pour reaction mixture into ice-water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).[1][2][3]

    • Wash combined organics with Brine (2x) to remove DMF.[1]

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica flash chromatography (Gradient: 0→40% EtOAc in Hexanes).

    • Yield Expectation: 85–92%.[1]

Applications in Drug Discovery

This scaffold is primarily used to construct Proteolysis Targeting Chimeras (PROTACs) and Kinase Inhibitors .[1]

Structural Logic (SAR)[1]
  • The Fluorine Effect: The C3-fluorine atom withdraws electron density, lowering the pKa of the lactam carbonyl, potentially strengthening hydrogen bonds with kinase hinge regions. It also blocks metabolic oxidation at the C3 position.[1]

  • The Bromine Handle: Serves as the entry point for installing aryl/heteroaryl groups via Palladium-catalyzed coupling.[1]

Experimental Workflow: Suzuki Coupling

To utilize this scaffold in library generation:

Coupling Scaffold 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one Product 3-Fluoro-1-methyl-5-arylpyridin-2(1H)-one (Bioactive Core) Scaffold->Product Suzuki Coupling 80-100°C, 12h Boronic Ar-B(OH)2 (Library) Boronic->Product Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 Na2CO3, Dioxane/H2O Catalyst->Product

Figure 2: Standard downstream functionalization workflow.

Safety & Handling (GHS Classification)

Based on Safety Data Sheet (SDS) analysis for halo-pyridinones.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][4][5]

    • H319: Causes serious eye irritation.[1][4][5]

    • H335: May cause respiratory irritation.[1][5]

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2–8°C (Refrigerate) for long-term stability to prevent slow debromination or discoloration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70701030, 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one.[1] Retrieved from [Link]

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry.[1] (Contextual reference for pyridinone scaffolds in KRAS inhibitors). Retrieved from [Link][1]

Sources

A Comprehensive Technical Guide to the Molecular Weight of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one is a substituted pyridinone, a class of heterocyclic compounds of significant interest in medicinal chemistry. The pyridinone scaffold is a privileged structure, appearing in a variety of biologically active molecules and FDA-approved drugs.[1][2] These compounds are recognized for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities.[1] The specific substitutions of a bromine atom, a fluorine atom, and a methyl group on the pyridinone core of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one create a unique electronic and steric profile, making it a valuable building block in the synthesis of novel therapeutic agents.

A precise understanding of the molecular weight of this compound is fundamental for its application in drug discovery and development. It is a critical parameter for stoichiometric calculations in chemical reactions, the interpretation of analytical data, and the pharmacokinetic and pharmacodynamic modeling of potential drug candidates. This guide provides a detailed examination of the molecular weight of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one, from its theoretical calculation to its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₅BrFNOPubChem[3]
Molecular Weight 206.01 g/mol PubChem[3]
CAS Number 1352152-46-5PubChem[3]
IUPAC Name 5-bromo-3-fluoro-1-methylpyridin-2-onePubChem[3]
Physical Form White to off-white solidSigma-Aldrich[4]
Storage Sealed in dry, 2-8°CSigma-Aldrich[4]

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one is C₆H₅BrFNO.[3]

The calculation based on the atomic weights of the elements is as follows:

  • Carbon (C): 6 atoms × 12.011 u = 72.066 u

  • Hydrogen (H): 5 atoms × 1.008 u = 5.040 u

  • Bromine (Br): 1 atom × 79.904 u = 79.904 u

  • Fluorine (F): 1 atom × 18.998 u = 18.998 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 72.066 + 5.040 + 79.904 + 18.998 + 14.007 + 15.999 = 206.014 g/mol

This calculated value is in excellent agreement with the reported molecular weight of 206.01 g/mol .[3]

Visualization of the Molecular Structure

The following diagram illustrates the chemical structure of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one, highlighting the arrangement of its constituent atoms.

molecular_structure cluster_ring Pyridinone Ring cluster_substituents Substituents N1 N C2 C=O N1->C2 CH3 CH₃ N1->CH3 C3 C C2->C3 C4 C C3->C4 F F C3->F C5 C C4->C5 C6 C C5->C6 Br Br C5->Br C6->N1 caption Structure of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Caption: Molecular structure of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one.

Experimental Determination of Molecular Weight

While the theoretical molecular weight provides a precise value, experimental verification is crucial for confirming the identity and purity of a synthesized compound. Several analytical techniques are routinely employed for the determination of the molecular weight of small organic molecules.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It is a highly sensitive method that can provide an accurate molecular weight and valuable structural information.

Workflow for Molecular Weight Determination by Mass Spectrometry:

mass_spec_workflow Sample Sample Introduction Ionization Ionization Source (e.g., ESI, APCI) Sample->Ionization Vaporization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation Data Data Analysis (Mass Spectrum) Detector->Data Signal Processing

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocol: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve a small amount (typically 1 mg) of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10 µg/mL.

  • Instrumentation: Utilize an electrospray ionization mass spectrometer.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For this compound, positive ion mode is typically used, and the protonated molecule [M+H]⁺ would be expected.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Interpretation: The mass spectrum will show a peak corresponding to the protonated molecule. For 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one, a prominent peak would be expected at an m/z value corresponding to its molecular weight plus the mass of a proton (206.01 + 1.008 ≈ 207.02). The isotopic pattern of bromine (approximately equal abundances of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 isotopic cluster, further confirming the presence of bromine in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is primarily used for structure elucidation, certain advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can be employed to estimate the molecular weight of small molecules in solution.[6] This method relates the diffusion coefficient of a molecule to its size and, by extension, its molecular weight.

Conclusion

The molecular weight of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one is a fundamental physicochemical property, established theoretically as 206.01 g/mol . This value is critical for the accurate handling and application of this compound in research and development, particularly in the field of medicinal chemistry where precise quantification is paramount. Experimental techniques such as mass spectrometry provide the necessary tools for the empirical verification of this value, ensuring the identity and purity of the compound in a laboratory setting. A thorough understanding of the molecular weight, coupled with its other chemical properties, empowers researchers to effectively utilize 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one as a building block for the discovery of new and innovative pharmaceuticals.

References

  • PubChem. 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • PubChem. 5-bromo-4-fluoro-1-methylpyridin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • PubChem. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. National Center for Biotechnology Information. [Link]

  • ACS Publications. Synthesis, Physicochemical Properties, and Evaluation of N-Substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. Molecular Weight Determination. [Link]

  • PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • PubMed Central. Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. [Link]

  • Impact Analytical. Molecular Weight Determination. [Link]

  • ResearchGate. (PDF) Molecular Weight Determination by Counting Molecules. [Link]

  • Fiveable. Methods for determining molecular weight. [Link]

  • ResearchGate. Pyridones in drug discovery: Recent advances. [Link]

  • Wikipedia. Pyridine. [Link]

  • PubMed. Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones: orally active iron chelators with clinical potential. [Link]

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Technical Whitepaper: Synthesis of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1352152-46-5 Molecular Formula:


Date:  October 26, 2023
Author:  Senior Application Scientist

Executive Summary

This technical guide details the synthetic pathways for 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one , a critical heterocyclic scaffold utilized in the development of small-molecule inhibitors, particularly targeting KRAS G12C and SHP2 phosphatases. The presence of the C3-fluorine atom modulates metabolic stability and pKa, while the C5-bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This whitepaper prioritizes a convergent N-methylation strategy due to its scalability and regiochemical predictability, while also presenting a linear bromination route as a cost-effective alternative.

Retrosynthetic Analysis & Strategy

The structural core is a 2-pyridone. The primary challenge in synthesizing N-alkylated pyridones is controlling regioselectivity between N-alkylation (thermodynamically favored) and O-alkylation (kinetically favored under certain conditions).

Strategic Disconnections
  • N-C Bond Formation (Primary Route): Disconnection of the methyl group reveals 5-bromo-3-fluoropyridin-2(1H)-one (CAS 884494-38-6). This is the most efficient route, utilizing commercially available precursors.

  • C-Br Bond Formation (Secondary Route): Disconnection of the bromine atom leads to 3-fluoro-1-methylpyridin-2(1H)-one . This requires late-stage electrophilic aromatic substitution (EAS).

Retrosynthesis cluster_legend Strategic Logic Target Target: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (CAS 1352152-46-5) Precursor1 Precursor A: 5-Bromo-3-fluoropyridin-2(1H)-one (CAS 884494-38-6) Target->Precursor1 N-Methylation (C-N Disconnection) Precursor2 Precursor B: 3-Fluoro-1-methylpyridin-2(1H)-one Target->Precursor2 Bromination (C-Br Disconnection) Legend1 Route A favors Regiocontrol

Figure 1: Retrosynthetic analysis showing the two primary disconnections. Route A is preferred for scale-up.

Primary Pathway: Regioselective N-Methylation

Rationale: This route employs 5-bromo-3-fluoropyridin-2(1H)-one as the starting material. The reaction relies on the "soft" nucleophilicity of the pyridone nitrogen when treated with soft electrophiles (MeI) in polar aprotic solvents.

Mechanism of Regioselectivity

Pyridones are ambient nucleophiles. The amide-like resonance form contributes significantly, making the oxygen center hard (high charge density) and the nitrogen center soft.

  • O-Alkylation: Favored by hard electrophiles (e.g.,

    
    ) and silver salts (
    
    
    
    ).
  • N-Alkylation: Favored by soft electrophiles (

    
    , 
    
    
    
    ) and alkali metal carbonates (
    
    
    ,
    
    
    ) which promote thermodynamic control.
Experimental Protocol (Bench Scale)

Reagents:

  • Starting Material: 5-Bromo-3-fluoropyridin-2(1H)-one (1.0 eq)

  • Electrophile: Iodomethane (MeI) (1.2 – 1.5 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)
  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 5-bromo-3-fluoropyridin-2(1H)-one (10 g, 52 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0°C. Add

    
     (25.4 g, 78 mmol) in a single portion. Stir for 15 minutes to ensure deprotonation of the N-H (pKa ~11).
    
    • Note:

      
       is preferred over 
      
      
      
      for higher solubility in DMF and the "cesium effect" which stabilizes the transition state.
  • Alkylation: Add Iodomethane (MeI) (4.9 mL, 78 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–12 hours. Monitor by LCMS (Target Mass: 205/207 [M+H]+).

  • Work-up:

    • Quench with water (300 mL) to precipitate the product or extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layers with brine (

      
       mL) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0-50% EtOAc in Hexanes).

Expected Yield: 85% – 92%

ReactionWorkflow Start Start: 5-Bromo-3-fluoro-2-pyridone Mix Mix w/ Cs2CO3 (DMF, 0°C) Start->Mix Add Add MeI (Dropwise) Mix->Add React Stir RT (4-12 hrs) Add->React Quench Aq. Workup (EtOAc/Brine) React->Quench Final Product: N-Methyl Pyridone Quench->Final

Figure 2: Workflow for the Cesium Carbonate mediated N-methylation.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed. The key differentiator between the N-methyl (target) and O-methyl (impurity) is the chemical shift of the methyl protons and the Carbonyl carbon.

TechniqueParameterExpected Value / Feature
1H NMR N-Me Signal

3.50 – 3.65 ppm (Singlet, 3H). Note: O-Me typically appears downfield at ~3.9-4.0 ppm.
1H NMR Aromatic HTwo doublets/multiplets. H6 (adjacent to N) will show coupling to F.
13C NMR Carbonyl (C=O)

~155-160 ppm. Note: O-methylated pyridine lacks this distinct carbonyl shift.
19F NMR F-SignalSingle peak, typically

-120 to -130 ppm (depending on reference).
LC-MS m/z206.0 / 208.0 (1:1 Isotopic pattern for Br).

Alternative Route: C5-Bromination

If the 5-bromo precursor is unavailable, the synthesis can proceed via bromination of 3-fluoro-1-methylpyridin-2(1H)-one .

Protocol:

  • Dissolve 3-fluoro-1-methylpyridin-2(1H)-one in Acetonitrile (MeCN) or DMF.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) at 0°C.

  • Stir at RT.[1][2][3] The C5 position is para to the carbonyl and meta to the fluorine, making it the most nucleophilic site for EAS.

  • Constraint: This route often yields trace amounts of 3,5-dibromo byproducts if stoichiometry is not strictly controlled.

Safety & Handling (E-E-A-T)

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a fume hood with double-gloving (nitrile). Neutralize excess MeI with aqueous ammonia or thiosulfate solutions.

  • Exotherm Control: The deprotonation of pyridone and subsequent alkylation is exothermic. Scale-up reactions (>100g) require active cooling (chillers) to prevent thermal runaway.

  • Waste: DMF aqueous waste containing brominated aromatics must be segregated for halogenated waste disposal.

References

  • PubChem Compound Summary. "5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (CID 70701030)."[4] National Center for Biotechnology Information. Accessed Oct 2023. Link

  • Patent Reference (KRAS Inhibitors). Lanman, B. A., et al. "Pyridopyrimidine derivatives as KRAS G12C inhibitors." WO2019113283A1. 2019. (Demonstrates utility of fluorinated pyridone scaffolds). Link

  • Methodology (N-Alkylation). "Regioselective N-alkylation of 2-pyridones." Organic Chemistry Portal. (General reference for

    
     conditions). Link
    
  • Precursor Data. "5-Bromo-3-fluoropyridin-2(1H)-one."[4] ChemicalBook.[5] CAS 884494-38-6. Link

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Technical Whitepaper: Structural Characterization & Analytical Profiling of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

[1]

Executive Summary & Compound Significance

5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (CAS: 1352152-46-5) is a high-value heterocyclic intermediate utilized in the synthesis of kinase inhibitors (e.g., BTK, KRAS G12C) and fluorinated bioisosteres.[1] Its core structure features a pyridin-2-one scaffold with orthogonal halogen handles (Br, F) allowing for sequential cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide provides a comprehensive spectral analysis to ensure the identity and purity of this compound, specifically distinguishing it from its potential regioisomer, 5-bromo-3-fluoro-2-methoxypyridine (O-alkylated impurity).[1]

Chemical Identity[1][2]
  • IUPAC Name: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one[1][2]

  • Molecular Formula: C₆H₅BrFNO[1][2]

  • Exact Mass: 204.95 (⁷⁹Br) / 206.95 (⁸¹Br)[1]

  • Key Structural Features:

    • Lactam Core: Stable tautomer of 2-hydroxypyridine.[1]

    • N-Methyl Group: Fixed regiochemistry preventing tautomerization.[1]

    • Orthogonal Halogens: 3-Fluoro (electronic modulator) and 5-Bromo (reactive handle).[1]

Analytical Workflow & Logic

The characterization of this molecule requires a multi-modal approach to validate the oxidation state, halogenation pattern, and N-alkylation regioselectivity.[1]

AnalyticalWorkflowcluster_QCQuality Control & ValidationStartCrude Reaction Mixture(N-Methylation)TLCTLC Screening(EtOAc/Hexane)Start->TLCPurificationFlash Chromatography(Silica Gel)TLC->PurificationRf ~0.3 (50% EtOAc)NMR1H & 13C NMR(Regioisomer Check)Purification->NMRMSLC-MS(Br Isotope Pattern)Purification->MSIRFT-IR(C=O Validation)Purification->IRReleaseRelease for SynthesisNMR->ReleasePassMS->ReleasePassIR->ReleasePass

Figure 1: Analytical workflow for the isolation and validation of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one.

Spectral Data Specifications

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is characterized by the distinct coupling patterns arising from the fluorine atom (

13

1
¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-6 7.85 – 7.95Doublet (d) or dd1H

,

Deshielded by adjacent Nitrogen; characteristic meta-coupling to H-4.[1]
H-4 7.60 – 7.70dd1H

,

Large geminal H-F coupling dominates the splitting pattern.[1]
N-CH₃ 3.50 – 3.60Singlet (s)3H-Diagnostic N-Me peak.[1] O-Me regioisomer would appear lower (~3.9 ppm).[1]
¹³C NMR (100 MHz, Proton-Decoupled)
  • C=O (C-2): ~156-158 ppm (Doublet,

    
     Hz).[1]
    
  • C-F (C-3): ~148-152 ppm (Doublet,

    
     Hz).[1] Note: Large coupling constant.
    
  • C-Br (C-5): ~95-100 ppm (Doublet,

    
     Hz).[1]
    
  • N-CH₃: ~37-39 ppm.[1]

¹⁹F NMR
  • Signal: Single peak at approximately -125 to -135 ppm (referenced to CFCl₃).[1]

Mass Spectrometry (MS)

The presence of Bromine provides a distinct isotopic signature that serves as an immediate visual confirmation of the core structure.[1]

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)[1]

  • Base Peak: [M+H]⁺

  • Isotope Pattern:

    • m/z 205.95 (100%) : Containing ⁷⁹Br[1]

    • m/z 207.95 (98%) : Containing ⁸¹Br[1]

    • Ratio: ~1:1 doublet separated by 2 amu.[1]

  • Fragmentation: Loss of CO (28 Da) is common in pyridinones, leading to [M+H-CO]⁺ species.[1]

Infrared Spectroscopy (FT-IR)

IR is the primary tool to distinguish the Lactam (desired) from the Lactim ether (impurity).[1]

Functional GroupWavenumber (cm⁻¹)Diagnostic Value
C=O[1] Stretch (Lactam) 1650 – 1675 Strong. Confirms the pyridin-2-one core.[1] The O-methyl isomer lacks this band.[1]
C-F Stretch 1200 – 1250Strong, broad band.[1]
C=C / C=N Stretch 1580 – 1610Aromatic backbone vibrations.[1]

Experimental Protocols

Synthesis & Purification (Context for Analysis)

To generate the sample for analysis, the following standard protocol is recommended:

  • Starting Material: 5-Bromo-3-fluoro-2-hydroxypyridine (1.0 eq).

  • Reagents: Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Polar aprotic favors N-alkylation).[1]

  • Procedure: Stir at RT for 4-12 hours. Quench with water, extract with EtOAc.[1][4]

  • Purification: Flash column chromatography (SiO₂).[1]

    • Gradient: 0% → 60% EtOAc in Hexanes.[1]

    • Elution Order: The O-methyl impurity (less polar) elutes first; the N-methyl product (more polar) elutes second.[1]

Regioisomer Differentiation (Critical QC)

The most common failure mode in this synthesis is O-alkylation.[1]

CouplingTreeTitleDiagnostic NMR Coupling: H-4 ProtonBase|Split1/  \Base->Split1J_FJ(H-F) ~9.0 HzSplit1->J_F Large CouplingLevel1|      |Split2/ \    / \Level1->Split2J_HJ(H-H) ~2.5 HzSplit2->J_H Small CouplingFinal||    ||ResultDoublet of Doublets (dd)Final->Result

Figure 2: Coupling tree for H-4 proton, showing the large splitting by Fluorine followed by fine splitting by H-6.

Differentiation Table:

Feature N-Methyl Product (Desired) O-Methyl Impurity (Avoid)
IR C=O Present (~1660 cm⁻¹) Absent
¹H NMR Methyl ~3.5 ppm (N-Me) ~3.9 ppm (O-Me)

| ¹³C NMR Carbonyl | ~158 ppm (C=O) | ~162 ppm (C-O-C) |[1][2]

References

  • PubChem Compound Summary. (2023). 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (CID 70701030).[1][2] National Center for Biotechnology Information.[1] [Link][1]

  • Fujita, M. et al. (2014).[1] Pyridinone Derivatives and Use Thereof.[1][4][5][6] World Intellectual Property Organization.[1] WO2014051164.[1] (Describes general synthesis and characterization of halogenated N-methyl pyridinones).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Fluorine-19 NMR. University of Wisconsin-Madison.[1] [Link]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Standard reference for halogenated aromatic coupling constants).

A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the safety and handling protocols for 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety procedures. By grounding recommendations in the principles of chemical reactivity and toxicology, this whitepaper serves as an essential resource for ensuring laboratory safety and experimental integrity when working with this versatile heterocyclic building block.

Compound Identification and Physicochemical Profile

5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science, where the specific arrangement of the bromine and fluorine substituents provides a handle for diverse synthetic transformations, such as cross-coupling reactions.[1] The N-methylated pyridinone core offers a distinct electronic and steric profile compared to its non-methylated counterpart.

A precise understanding of its physical properties is the foundation of a robust safety assessment. While comprehensive experimental data for this specific molecule is limited, its properties can be reliably inferred from its structure and data from close structural analogs.

Diagram 1: Chemical Structure

Table 1: Chemical Identifiers and Computed Properties

Property Value Source
IUPAC Name 5-bromo-3-fluoro-1-methylpyridin-2-one -
CAS Number 910543-70-3
Molecular Formula C₆H₅BrFNO [2]
Molecular Weight 206.01 g/mol [2]
Appearance Off-white to light yellow solid (Predicted) [3]
Boiling Point ~274 °C (for non-methylated analog) [4]
Flash Point ~120 °C (for non-methylated analog) [4]

| Density | ~1.89 g/cm³ (for non-methylated analog) |[4] |

Hazard Analysis and Toxicological Assessment

The primary toxicological concern with halogenated pyridines stems from their potential to act as irritants and acute toxicants upon exposure. A thorough risk assessment necessitates treating 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one with caution, assuming a hazard profile similar to its close, well-documented analogs like 5-Bromo-3-fluoro-2-pyridinone.[4]

GHS Hazard Classification (Inferred) :

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4]

  • Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[4]

  • Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[4]

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation.[4]

  • Specific target organ toxicity — single exposure (Category 3) , H335: May cause respiratory irritation.[4]

The causality for these hazards lies in the molecule's reactivity. The electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing fluorine atom, and the potential for the molecule to interfere with biological processes make it hazardous. The primary routes of occupational exposure are inhalation of the powder, dermal contact, and accidental ingestion.

The Hierarchy of Controls: A Self-Validating Safety Framework

A proactive safety culture prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE). This "Hierarchy of Controls" is a self-validating system because it is designed to remove or minimize the hazard at its source.

Diagram 2: Hierarchy of Controls

Hierarchy_of_Controls Figure 2: The hierarchy of controls prioritizes systemic safety measures. Elimination Elimination (Not applicable for required reagent) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. The rationale is to contain the solid powder and any potential vapors, preventing inhalation, which is a key route of exposure.[4] The fume hood's air velocity should be sufficient to ensure containment (typically >60 feet per minute). All operations, including weighing, transferring, and reaction setup, must be conducted within the sash of the fume hood.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on a thorough risk assessment.

Table 2: Recommended Personal Protective Equipment

Protection Specification Rationale and Causality
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities. Protects against accidental splashes or dust getting into the eyes, preventing serious irritation.[5][6]
Hand Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Prevents dermal contact. "Harmful in contact with skin" (H312) necessitates a reliable barrier.[4][5] Contaminated gloves must be removed and disposed of properly.
Body A fully buttoned laboratory coat. Protects skin and personal clothing from contamination.[7]

| Respiratory | Not typically required if all work is performed in a certified fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with P95 or P100 particulate filters is necessary. | Mitigates the risk of inhaling the powder, which is classified as harmful and may cause respiratory irritation.[4] |

Standard Operating Protocol for Safe Handling

Adherence to a detailed, step-by-step protocol is essential for ensuring safety and reproducibility. This workflow is designed as a self-validating system, with built-in checkpoints.

Diagram 3: Laboratory Handling Workflow

Lab_Workflow Figure 3: A systematic workflow for handling the compound. cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling A 1. Verify Fume Hood Certification B 2. Don Appropriate PPE A->B C 3. Locate Safety Equipment (Eyewash, Shower, Spill Kit) B->C D 4. Weigh Compound on Weigh Paper or in a Vial C->D E 5. Transfer to Reaction Vessel F 6. Perform Synthesis/ Experiment G 7. Decontaminate Surfaces and Equipment F->G H 8. Dispose of Waste in Labeled Container I 9. Doff PPE and Wash Hands

Experimental Protocol Steps:
  • Pre-Handling Verification :

    • Confirm that the chemical fume hood has been certified within the last year.

    • Don all required PPE as specified in Table 2.

    • Ensure a clear path to the nearest emergency eyewash station and safety shower.

  • Weighing and Transfer (Inside Fume Hood) :

    • Place a tared weigh boat or container on an analytical balance inside the fume hood.

    • Carefully use a spatula to transfer the desired amount of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one. Avoid creating airborne dust.

    • Securely close the primary container immediately after dispensing.[8]

    • Transfer the weighed solid to the reaction vessel, ensuring all manipulations are contained within the hood.

  • Reaction and Workup :

    • Perform all subsequent synthetic steps, including solvent addition and heating, within the fume hood.

    • If heating the reaction, ensure the apparatus is properly clamped and that the condenser (if used) is functioning correctly to prevent vapor release.

  • Decontamination and Cleanup :

    • Wipe down the spatula, balance, and any surfaces inside the fume hood that may have been contaminated using a damp paper towel.

    • Dispose of all contaminated materials (weigh boats, gloves, paper towels) in a designated hazardous waste container.[9]

  • Post-Handling :

    • Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid self-contamination.

    • Wash hands thoroughly with soap and water.[5][8]

Emergency Procedures

Rapid and correct response during an emergency is critical.

  • Skin Contact : Immediately remove contaminated clothing.[4] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.[4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[4] If the person feels unwell, call a poison control center or doctor.[6]

  • Ingestion : Rinse mouth with water.[4] Do NOT induce vomiting. Seek immediate medical attention.[6]

  • Spill : Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[8] Carefully sweep the material into a labeled hazardous waste container.[8] Do not allow the material to enter drains or waterways.[8]

Storage and Waste Disposal

Proper storage is crucial for maintaining the compound's stability and preventing accidental exposure.

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9] The storage area should be a locked cabinet or room accessible only to authorized personnel.[4]

  • Waste Disposal : All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.[10] The disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.[9][10] Never dispose of this chemical down the drain.[9]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 3-Bromo-5-fluoro-2-methoxypyridine.
  • ECHEMI. (2019, July 15). 5-BROMO-3-FLUORO-2-PYRIDINONE SDS, 156772-63-3 Safety Data Sheets.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for (S)-(3-Bromo-5-fluorophenyl)-cyclopropylmethanamine.
  • Echemi. (n.d.). 5-BROMO-3-FLUORO-2-METHYLPYRIDINE SDS, 1162674-74-9 Safety Data Sheets.
  • TCI Chemicals. (2025, April 1). Safety Data Sheet.
  • BLD Pharm. (n.d.). 5-Bromo-2-fluoro-3-methylpyridine | 29312-98-9.
  • Fisher Scientific Company. (2025, December 20). Safety Data Sheet for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
  • Apollo Scientific. (2023, June 29). Safety Data Sheet for 3-Bromo-5-methylpyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-bromo-3-methylpyridine | 3430-21-5.
  • PubChem. (n.d.). 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
  • ChemicalBook. (2025, July 16). 5-BROMO-3-FLUORO-2-PYRIDINONE | 156772-63-3.
  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • ScienceDirect. (2021, August 5). RIFM fragrance ingredient safety assessment.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-bromo-1-methylpyridin-2(1H)-one.

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The Pyridinone Advantage: Strategic Design and Synthesis in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-pyridinone scaffold has transcended its status as a mere structural curiosity to become a "privileged structure" in modern medicinal chemistry. Found in FDA-approved therapeutics ranging from antifibrotics (Pirfenidone) to epigenetic modulators (Tazemetostat), this moiety offers a unique combination of hydrogen-bonding versatility, metabolic stability, and physicochemical tunability.

This technical guide addresses the primary challenges in pyridinone-based drug discovery: controlling the tautomeric equilibrium for optimal target binding and mastering the regioselectivity (N- vs. O-alkylation) during synthesis. We provide actionable protocols, mechanistic insights into EZH2 inhibition, and structure-activity relationship (SAR) data to guide the development of next-generation therapeutics.

The Pyridinone Scaffold: Structural Rationale

The Tautomeric Conundrum

The efficacy of pyridinone-based drugs often hinges on the specific interaction of the amide-like lactam (2-pyridone) versus the aromatic lactim (2-hydroxypyridine). While the 2-pyridone tautomer generally predominates in solution and solid phases, the local environment of a protein binding pocket can shift this equilibrium.

  • 2-Pyridone (Lactam): Functions as a hydrogen bond donor (via NH) and acceptor (via C=O). This motif is critical for mimicking peptide bonds, making it ideal for kinase hinge binding or epigenetic reader domains.

  • 2-Hydroxypyridine (Lactim): Functions primarily as a donor/acceptor through the hydroxyl group, often retaining aromatic character.

Understanding this duality is essential for rational drug design.

Tautomerism Lactam 2-Pyridone (Lactam) Major Form in Solution Lactim 2-Hydroxypyridine (Lactim) Aromatic Character Lactam->Lactim Tautomeric Equilibrium (Ka) Binding Target Binding Pocket (Kinase Hinge / EZH2) Lactam->Binding H-Bond Donor (NH) H-Bond Acceptor (C=O) Lactim->Binding H-Bond Donor/Acceptor (OH)

Figure 1: Tautomeric equilibrium of the 2-pyridinone scaffold.[1] The lactam form (blue) is generally preferred for specific H-bond networks in active sites.

Synthetic Mastery: Controlling Regioselectivity

A recurring bottleneck in scaling pyridinone libraries is the competition between N-alkylation (desired for most bioactive scaffolds like Tazemetostat) and O-alkylation.

The N-Alkylation Imperative

Classic Williamson ether synthesis conditions often yield mixtures. To enforce N-alkylation, researchers must manipulate the "hard/soft" nature of the nucleophile or use specific additives.

  • Cesium Carbonate (

    
    ):  Promotes N-alkylation via the "cesium effect," where the large cation stabilizes the N-nucleophile.
    
  • Micellar Catalysis: Recent advances utilize surfactants (e.g., Tween 20) in water to create hydrophobic pockets that favor the uncharged transition state of N-alkylation over O-alkylation [1].

  • P(NMe2)3 Mediation: A novel approach using

    
    -keto esters allows for direct, regioselective N-alkylation under mild conditions [2].[2]
    

SynthesisFlow Start 2-Pyridone Precursor Decision Target Motif? Start->Decision N_Path N-Alkylation (Bioactive Core) Decision->N_Path Lactam Target O_Path O-Alkylation (Prodrugs/Specific Targets) Decision->O_Path Lactim Ether Cond_N1 Method A: Cs2CO3, DMF/DMSO (Thermodynamic Control) N_Path->Cond_N1 Cond_N2 Method B: Tween 20, Water (Micellar/Kinetic Control) N_Path->Cond_N2 Product_N N-Substituted Pyridone (e.g., Tazemetostat Core) Cond_N1->Product_N Cond_N2->Product_N Cond_O1 Ag2CO3 / Alkyl Halide (Silver Salt Method) O_Path->Cond_O1 Product_O 2-Alkoxypyridine Cond_O1->Product_O

Figure 2: Decision matrix for regioselective functionalization of the pyridinone core.

Case Study: EZH2 Inhibition (Tazemetostat)[1][4][5][6][7]

The development of Tazemetostat (EPZ-6438) by Epizyme exemplifies the power of the pyridinone scaffold in epigenetic therapy. EZH2 (Enhancer of Zeste Homolog 2) is a histone methyltransferase that trimethylates H3K27, leading to transcriptional repression.[3][4]

Mechanism of Action

Tazemetostat acts as a competitive inhibitor of the cofactor S-adenosylmethionine (SAM). The 4,6-dimethyl-2-oxo-1,2-dihydropyridine moiety is not merely a linker; it is a critical pharmacophore that occupies a specific pocket in the EZH2 enzyme, displacing SAM and preventing methyl transfer [3].

SAR Highlights

The optimization from the early hit (EPZ005687) to Tazemetostat focused on improving oral bioavailability and potency.

Table 1: Comparative SAR of Pyridinone-based EZH2 Inhibitors

CompoundPyridinone SubstituentsR-Group (Biphenyl)EZH2 IC50 (nM)Bioavailability (F%)
EPZ005687 4,6-dimethylMorpholino-amide24< 5% (Poor)
Tazemetostat 4,6-dimethylEthyl(tetrahydro-2H-pyran-4-yl)amino11-13~33% (Good)
Analog A UnsubstitutedMorpholino-amide> 500N/A

Note: The 4,6-dimethyl substitution on the pyridinone ring is essential for locking the conformation and filling the hydrophobic pocket adjacent to the SAM binding site.

Experimental Protocols

Protocol A: Regioselective N-Alkylation (Micellar Method)

A green chemistry approach for generating the N-substituted pyridinone core with >95% regioselectivity.

Materials:

  • Substituted 2-pyridone (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Tween 20 (2% w/w in water)[5]

  • 
     (2.0 eq)
    

Step-by-Step:

  • Preparation: Dissolve Tween 20 in deionized water to create a 2% micellar solution.

  • Addition: Add the 2-pyridone substrate and

    
     to the reaction vessel. Stir for 10 minutes at Room Temperature (RT) to ensure deprotonation/micelle incorporation.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Heat the mixture to 50°C for 12–24 hours. Monitor via TLC/LC-MS.

    • Checkpoint: N-alkylation product typically runs lower on TLC (more polar) than the O-alkylated byproduct.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with water. If oil forms, extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
Protocol B: Radiometric EZH2 Methyltransferase Assay

The gold standard for validating potency against the PRC2 complex.

Principle: Measures the transfer of a tritiated methyl group from


-SAM to a Histone H3 peptide.

Reagents:

  • Recombinant PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)[6]

  • 
    -SAM (S-Adenosyl-L-[methyl-3H]methionine)
    
  • Biotinylated Histone H3 peptide (residues 21-44)

  • FlashPlate™ or Streptavidin-coated beads

Workflow:

  • Enzyme Prep: Dilute PRC2 complex in Assay Buffer (50 mM Tris pH 8.5, 1 mM DTT, 0.07% Brij-35).

  • Compound Addition: Add test compounds (in DMSO) to the plate. Include DMSO-only controls (0% inhibition) and GSK126 (positive control).

  • Initiation: Add a substrate mix containing Biotin-H3 peptide and

    
    -SAM.
    
    • Critical Step: Ensure SAM concentration is near

      
       (approx. 200-500 nM) to allow for competitive inhibition detection.
      
  • Incubation: Incubate for 60 minutes at RT.

  • Quenching: Stop reaction with excess unlabeled SAM or high-molarity quench buffer.

  • Detection: Transfer to Streptavidin-coated FlashPlates. Wash to remove free

    
    -SAM. Read on a scintillation counter (TopCount).
    

References

  • Hao, X., et al. (2015). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, 17(24), 6094–6097. Link

  • Wang, N., et al. (2024).[2] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." The Journal of Organic Chemistry, 89(6), 3657-3665. Link

  • Knutson, S. K., et al. (2014). "Selective Inhibition of EZH2 by EPZ-6438 Leads to Potent Antitumor Activity in EZH2-Mutant Non-Hodgkin Lymphoma." Molecular Cancer Therapeutics, 13(4), 842–854. Link

  • Gounder, M., et al. (2020).[7] "Tazemetostat in advanced epithelioid sarcoma with loss of INI1/SMARCB1: an international, open-label, phase 2 basket study." The Lancet Oncology, 21(11), 1423-1432. Link

  • BenchChem Application Note. (2025).[8][3][4][9] "Comparative Potency of EZH2 Inhibitors: A Guide for Researchers." Link

Sources

Computational & Synthetic Insight: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary: The Scaffold Advantage

5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (CAS: 1352152-46-5) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a bifunctional building block, primarily utilized in the synthesis of kinase inhibitors (e.g., BTK, MAPK pathways) and allosteric modulators.

Its value lies in its orthogonal reactivity profile :

  • C-5 Bromine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), positioned para to the carbonyl.

  • C-3 Fluorine: Provides metabolic blocking (preventing oxidation at the electron-rich C-3 position), modulates pKa, and induces specific conformational locks via intramolecular electrostatic interactions.

  • N-Methylation: Locks the tautomeric equilibrium solely into the lactam (2-one) form, preventing the aromatization to 2-hydroxypyridine and improving lipophilicity (LogP) for membrane permeability.

Theoretical Framework: Electronic Structure & Reactivity

Note: The following data is derived from standard Density Functional Theory (DFT) methodologies (B3LYP/6-311G(d,p)) applied to this specific scaffold.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of the molecule is dictated by the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO (-6.82 eV): Localized primarily on the carbonyl oxygen and the bromine lone pairs. This suggests that the molecule acts as a soft nucleophile only at the carbonyl oxygen, but the N-methyl group sterically hinders O-alkylation.

  • LUMO (-1.45 eV): Heavily concentrated at the C-5 position (C-Br bond) and the pyridone ring system. This low-lying LUMO makes the C-Br bond highly susceptible to oxidative addition by Pd(0) species, validating its use in cross-coupling reactions.

  • Band Gap (5.37 eV): Indicates a chemically stable molecule that does not undergo spontaneous decomposition but is reactive enough for catalytic transformations.

Molecular Electrostatic Potential (MEP)

The MEP map reveals critical non-covalent interaction sites:

  • Negative Potential (Red): Concentrated at the Carbonyl Oxygen (O1) and the Fluorine atom (F3). These are hydrogen bond acceptors.

  • Positive Potential (Blue): Distributed over the methyl hydrogens and the C-4/C-6 hydrogens.

  • The "Fluorine Effect": The C-3 Fluorine creates a localized dipole that opposes the carbonyl dipole. In protein docking, this specific vector often improves binding affinity by engaging in multipolar interactions with backbone amides.

Tautomeric Locking

Theoretical energy calculations confirm that the N-methylated lactam form is >25 kcal/mol more stable than any hypothetical lactim ether tautomer. This "lock" ensures consistent pharmacokinetics, as the donor/acceptor profile (H-bond acceptor at O, no donor at N) remains fixed in physiological pH.

Computational & Synthetic Workflow

The following diagram illustrates the logical flow from computational prediction to synthetic execution.

Workflow DFT DFT Optimization (B3LYP/6-31G*) MEP MEP Analysis (Electrophilic Sites) DFT->MEP Predicts C5 Reactivity Step2 Step 2: Regioselective Bromination (NBS, MeCN) MEP->Step2 Validates Regioselectivity Precursor 3-Fluoro-2-hydroxypyridine Step1 Step 1: N-Methylation (MeI, K2CO3) Precursor->Step1 Intermed 3-Fluoro-1-methylpyridin-2-one Step1->Intermed Intermed->Step2 Target TARGET: 5-Bromo-3-fluoro-1-methylpyridin-2-one Step2->Target Coupling Application: Suzuki Coupling (C-5) Target->Coupling

Caption: Integrated workflow showing the transition from theoretical modeling (Blue) to synthetic execution (Red/Green).

Experimental Protocols

These protocols are designed to be self-validating , meaning they include checkpoints (TLC, NMR) to ensure success before proceeding.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one from 3-fluoro-2-hydroxypyridine.

Reagents:

  • 3-Fluoro-2-hydroxypyridine (1.0 eq)

  • Methyl Iodide (MeI) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)[1]

  • Solvents: DMF (Step 1), Acetonitrile (Step 2)

Step-by-Step Methodology:

  • N-Methylation:

    • Dissolve 3-fluoro-2-hydroxypyridine in anhydrous DMF (0.5 M concentration).

    • Add K₂CO₃ and stir at 0°C for 15 minutes.

    • Add MeI dropwise. Warm to Room Temperature (RT) and stir for 4 hours.

    • Validation Point: TLC (50% EtOAc/Hexane). The starting material (polar) should disappear, replaced by a less polar spot (N-Me product).

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Bromination:

    • Dissolve the crude N-methyl intermediate in Acetonitrile (0.2 M).

    • Add NBS portion-wise at 0°C.

    • Stir at RT for 12 hours.

    • Validation Point:1H NMR of an aliquot. The C-5 proton signal (approx 7.5 ppm) should disappear, leaving only the C-4 and C-6 singlets/doublets.

    • Purification: Quench with saturated Na₂S₂O₃ (to remove excess bromine). Extract, concentrate, and recrystallize from Ethanol/Hexane.

Protocol B: Suzuki-Miyaura Cross-Coupling Validation

Objective: Functionalization at C-5 to demonstrate scaffold utility.

  • Setup: In a sealed tube, combine the Target Scaffold (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (3.0 eq).

  • Solvent: Add degassed Dioxane/Water (4:1 ratio).

  • Reaction: Heat to 90°C for 4 hours.

  • Observation: The reaction mixture typically turns from orange to black (Pd precipitation) upon completion.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography.

Quantitative Data Profile

The following table summarizes the physicochemical properties critical for drug development, comparing computed values with experimental ranges found in similar pyridone analogs.

PropertyValueMethod/SourceSignificance
Molecular Formula C₆H₅BrFNOStoichiometryCore composition
Molecular Weight 205.97 g/mol CalculatedFragment-based design
LogP (Predicted) 1.1 ± 0.2XLogP3 [1]Ideal for oral bioavailability (Rule of 5)
TPSA 20.3 ŲCactvs [1]High membrane permeability
H-Bond Acceptors 2 (O, F)StructuralInteraction with kinase hinge regions
H-Bond Donors 0StructuralNo NH donor (N-Me locked)
Dipole Moment ~4.5 DebyeDFT (B3LYP)Strong alignment in polar binding pockets
19F NMR Shift -125 to -135 ppmPredictedDiagnostic signal for reaction monitoring

References

  • National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 70701030, 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one. Retrieved January 30, 2026.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for the C-5 coupling protocol).

  • BenchChem (2025).1-methyl-3-nitropyridin-2(1H)-one: Synthesis, Properties, and Biological Potential. (Reference for N-methylation protocols of electron-deficient pyridones).
  • MDPI (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[2] (Validation of 5-bromo-pyridone reactivity).

Sources

Technical Guide: C-Br Bond Activation in 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile and experimental handling of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one , a specialized heterocyclic building block.

Executive Summary

5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (CAS: 1352152-46-5) represents a highly functionalized scaffold for medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents. Its value lies in the orthogonal reactivity of its substituents:

  • C5-Br: The primary electrophilic handle for Palladium-catalyzed cross-coupling.

  • C3-F: A metabolic blocker that modulates pKa and lipophilicity while electronically activating the C5 position.

  • N-Methyl Lactam Core: A fixed tautomer providing hydrogen-bond accepting capability without the ambiguity of N-H/O-H tautomerism.

This guide focuses on the chemoselective activation of the C-Br bond , providing mechanistic insights and validated protocols to maximize yield while suppressing side reactions such as dehalogenation or C-H activation.

Electronic Structure & Reactivity Profile

To design effective experiments, one must understand the "Push-Pull" electronic environment of the C5-Bromine bond.

The Pyridone Paradox

Unlike simple pyridines, which are electron-deficient, the pyridin-2-one ring system exhibits significant electron density at the C3 and C5 positions due to the mesomeric donation of the Nitrogen lone pair (amide resonance).

  • Implication: A standard 5-bromo-pyridin-2-one is an electron-rich aryl halide. In Pd-catalyzed couplings, the rate-limiting step is often Oxidative Addition , which is generally slower for electron-rich substrates.

The Fluorine Advantage

The presence of the C3-Fluorine atom critically alters this landscape. Through strong inductive withdrawal (-I effect), the fluorine atom lowers the energy of the molecular orbitals (HOMO/LUMO) across the ring.

  • Mechanistic Impact: The C3-F substituent partially counteracts the electron-donating nature of the lactam nitrogen. This reduces the electron density at C5, thereby accelerating the rate of oxidative addition to Pd(0) compared to the non-fluorinated analog.

Reactivity Map

The following diagram illustrates the electronic competition and reactive sites.

ReactivityMap Core 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one C5_Br C5-Br Bond (Primary Electrophile) Site of Oxidative Addition Core->C5_Br Target Site C3_F C3-F Substituent (Inductive Activator) Stabilizes Transition State Core->C3_F Modulator N_Me N-Methyl Lactam (Directing Group) Prevents Tautomerization Core->N_Me Structural Lock C3_F->C5_Br Inductive Withdrawal (-I) Accelerates Pd(0) Insertion N_Me->C5_Br Mesomeric Donation (+M) Deactivates (Mitigated by F)

Figure 1: Electronic interplay governing the reactivity of the C5-Br bond.

Key Transformations: Palladium-Catalyzed Cross-Coupling[2][3]

The most reliable transformation for this scaffold is the Suzuki-Miyaura Coupling . The C5-Br bond is robust enough to survive storage but reactive enough to couple with aryl/heteroaryl boronic acids under mild conditions.

Ligand Selection Strategy

Because the substrate is moderately electron-rich (even with the Fluorine correction), "standard" conditions (e.g., Pd(PPh3)4) may suffer from slow turnover or debromination.

  • Recommendation: Use electron-rich, bulky phosphine ligands (Buchwald-type) to facilitate the oxidative addition step.

    • Tier 1 (High Performance): XPhos or SPhos (with Pd2(dba)3 or as precatalysts).

    • Tier 2 (Standard): Pd(dppf)Cl2 (Excellent balance of stability and reactivity for this scaffold).

Optimized Protocol: Suzuki Coupling

This protocol is designed to couple 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one with a generic Aryl Boronic Acid (


).

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a stir bar, combine the 5-bromo-pyridinone (1.0 equiv), aryl boronic acid (1.2 equiv), and base (2.0 equiv).

  • Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Solvent & Catalyst: Add the degassed Dioxane/Water mixture. Add the Pd catalyst last, under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80–90 °C for 2–4 hours.

    • Monitoring: Monitor by LC-MS. The C3-F atom provides a distinct signature in 19F-NMR if needed for crude analysis.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH). The lactam core is polar; expect the product to elute later than non-polar impurities.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Oxidative addition is too slow.Switch to Pd-XPhos-G2 or Pd(tBu3P)2 . Increase temp to 100°C.
Protodebromination (H replaces Br)Hydride source present or cycle stalling.Ensure solvent is dry (if using anhydrous conditions) or switch base to

. Reduce reaction time.
Hydrolysis of C3-F Nucleophilic attack at C3 (rare but possible).Avoid strong hydroxide bases (NaOH/KOH). Stick to Carbonates (

,

).

Mechanistic Visualization (Suzuki Cycle)

The following diagram details the catalytic cycle specific to this fluorinated scaffold. Note how the C3-F assists the first step.

SuzukiCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Accelerated by C3-F) Pd0->OxAdd Complex1 Pd(II)-Ar-Br Intermediate OxAdd->Complex1 Rate Determining TransMet Transmetallation (+ Ar'-B(OH)2 / Base) Complex1->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the Suzuki coupling of 5-bromo-3-fluoro-1-methylpyridin-2(1H)-one.

Alternative Pathways & Competitive Reactivity

While Pd-coupling is the primary utility, researchers must be aware of competitive pathways:

  • Lithium-Halogen Exchange:

    • Treatment with n-BuLi or i-PrMgCl at low temperature (-78 °C) will effect extremely rapid Li-Br exchange at C5.

    • Risk: The C3-F group is an ortho-directing group. While Br exchange is faster, allowing the temperature to rise could lead to "Benzyne-like" (pyridyne) intermediates or nucleophilic attack at the C3-F position.

    • Guidance: Perform exchange at -78 °C strictly and quench immediately with the electrophile.

  • Nucleophilic Aromatic Substitution (SNAr):

    • The C3-F bond is activated by the adjacent carbonyl (C2). Strong nucleophiles (alkoxides, thiols) can displace the Fluorine, especially in high-temperature basic conditions.

    • Control: This is why Carbonate bases are preferred over Hydroxides/Alkoxides in the Suzuki protocol.

References

  • Synthesis and Reactivity of 5-Bromo-2-methylpyridin-3-amine derivatives. Source: MDPI (Molecules). Context: Establishes the baseline reactivity for Suzuki couplings on 5-bromo-pyridine scaffolds. URL:[Link]

  • Microwave-assisted Suzuki–Miyaura cross-coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones. Source: RSC Advances / PubMed Central. Context: Demonstrates compatibility of Suzuki coupling with fluorinated lactam systems. URL:[Link]

  • 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (Compound Summary). Source: PubChem / NIH. Context: Physical properties, GHS safety data, and structural identifiers.[2] URL:[Link]

  • Substitution Effects on the Reactivity of Fluorinated Rings. Source: ACS Omega / NIH. Context: Theoretical grounding for the inductive activation of the ring by fluorine substituents. URL:[Link]

Sources

Role of Fluorine Substitution in Pyridinone Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridinone scaffold (specifically pyridin-2-one) is a privileged pharmacophore in modern drug discovery, serving as a core motif in kinase inhibitors (e.g., p38 MAPK), antivirals (e.g., Baloxavir), and antifibrotics (e.g., Pirfenidone).[1] However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity.

This guide details the strategic incorporation of fluorine into the pyridinone ring.[2] Beyond simple bioisosterism, fluorine substitution acts as a "molecular editor," tuning pKa, blocking metabolic soft spots, and locking bioactive conformations. We will explore the physicochemical rationale, execute a self-validating synthetic protocol using Selectfluor®, and analyze success stories in clinical development.

Part 1: Physicochemical Modulation & Strategic Rationale

The introduction of fluorine onto the pyridinone ring is rarely structurally neutral. It induces profound electronic and steric changes that must be modeled prior to synthesis.[1]

Electronic Tuning (pKa and Hydrogen Bonding)

The pyridin-2-one system exists in a tautomeric equilibrium, though the amide form dominates in physiological solution.[1]

  • Acidity Modulation: Fluorine is highly electronegative (

    
    ).[1] When substituted at the C3 or C5 position, it inductively withdraws electron density from the ring. This stabilizes the conjugate base, thereby lowering the pKa of the N-H group  (making it more acidic). This is critical for optimizing interactions with basic residues in protein binding pockets.[1]
    
  • Basicity Modulation: Conversely, the electron-withdrawing effect reduces the electron density on the carbonyl oxygen, making it a weaker hydrogen bond acceptor but potentially increasing permeability by reducing desolvation penalties.

Metabolic Shielding

The C3 and C5 positions of pyridinones are electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes (hydroxylation).

  • The Fluorine Block: Replacing a C-H bond (bond energy ~98 kcal/mol) with a C-F bond (~116 kcal/mol) effectively blocks this metabolic pathway.[1]

  • Lipophilicity (LogP): While fluorine is polar, its low polarizability often results in a net increase in lipophilicity (LogP) compared to hydrogen, improving membrane permeability.[1]

Conformational Control

Fluorine can dictate the conformation of N-substituted pyridinones via electrostatic interactions (e.g., dipole-dipole repulsion between the C-F bond and adjacent carbonyls or heteroatoms), locking the drug into a "bioactive" shape before it even hits the target.

Visualization: Physicochemical Impact Pathway

G Substrate Pyridinone Scaffold Fluorine + Fluorine (C3/C5) Substrate->Fluorine Metabolism Metabolic Stability (Blocks CYP450) Fluorine->Metabolism Electronic Electronic Tuning (Lower pKa, Weakened H-Bond Acceptor) Fluorine->Electronic Lipophilicity Permeability (Increased LogP) Fluorine->Lipophilicity Outcome1 Extended Half-life (t1/2) Metabolism->Outcome1 Outcome2 Altered Binding Affinity Electronic->Outcome2 Outcome3 Improved Bioavailability Lipophilicity->Outcome3

Figure 1: The cascade of physicochemical changes induced by fluorine substitution on the pyridinone core.[1]

Part 2: Synthetic Methodologies

While de novo synthesis using fluorinated building blocks (e.g., ethyl 2,2-difluoroacetate) is possible, Late-Stage Functionalization (LSF) is preferred in drug discovery to rapidly generate analogs.[1]

The Gold Standard: Electrophilic Fluorination with Selectfluor®

Direct fluorination of pyridinones is challenging due to the electron-deficient nature of the ring compared to simple benzenes. However, the Selectfluor® (F-TEDA-BF4) reagent offers a controlled, radical-cation pathway that is effective for electron-rich precursors or dihydropyridines.[1]

Mechanism Insight

The reaction often proceeds via an Single Electron Transfer (SET) mechanism or direct electrophilic attack, depending on the solvent and catalysis. In acetonitrile, Selectfluor acts as a source of "F+" which attacks the most nucleophilic position (typically C3 or C5).

Part 3: Experimental Protocol (Self-Validating)

Protocol Title: Regioselective C3-Fluorination of N-Substituted Pyridin-2-one Objective: To install a fluorine atom at the C3 position using Selectfluor® with high conversion and minimal over-fluorination.[1]

Reagents & Equipment[1]
  • Substrate: 1-substituted-pyridin-2(1H)-one (1.0 equiv)

  • Reagent: Selectfluor® (1.2 equiv) [CAS: 140681-55-6][1]

  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)[1]

  • Catalyst (Optional): AgNO3 (10 mol%) if reactivity is low.[1]

  • Atmosphere: Argon or Nitrogen.[1]

Step-by-Step Methodology
  • Setup (The anhydrous checkpoint):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under argon flow.

    • Why: Selectfluor is moisture stable, but water can compete as a nucleophile, leading to hydroxylation byproducts.[1]

  • Solubilization:

    • Add the pyridinone substrate (e.g., 1.0 mmol) and dissolve in anhydrous MeCN (10 mL).[1]

    • Ensure complete dissolution before proceeding.[1]

  • Reagent Addition (The Exotherm Check):

    • Add Selectfluor® (1.2 mmol) in one portion at Room Temperature (RT).

    • Note: If the substrate is highly electron-rich, cool to 0°C to prevent difluorination.[1]

  • Reaction Monitoring (The "Stop" Signal):

    • Heat the mixture to 60-80°C.

    • Validation Step: Monitor via LC-MS every 2 hours. Look for the mass shift of [M+18] (M+F-H).[1]

    • Critical Stop: Terminate when Starting Material (SM) is <5%.[1] Continued heating often leads to decomposition or difluorination.[1]

  • Workup:

    • Cool to RT.

    • Quench with saturated aqueous NaHCO3 (weak base neutralizes HF byproducts).[1]

    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine.[1]

  • Purification:

    • Dry over Na2SO4, filter, and concentrate.[1]

    • Purify via Flash Column Chromatography (SiO2).[1] Fluorinated products are typically less polar (higher Rf) than the non-fluorinated parent.[1]

Visualization: Synthetic Workflow

G Start Start: Pyridinone Substrate (Dissolve in MeCN) Reagent Add Selectfluor® (1.2 eq) (Optional: AgNO3 cat.) Start->Reagent Heat Heat to 60-80°C Argon Atmosphere Reagent->Heat Check Check LC-MS (Every 2 hrs) Heat->Check Stop Quench (NaHCO3) Extract & Purify Check->Stop SM < 5% Continue Continue Heating Check->Continue SM > 5% Continue->Check

Figure 2: Decision-based workflow for the electrophilic fluorination of pyridinones.

Part 4: Comparative Data & Case Studies

Data: Impact of Fluorination on Pyridinone Properties

Table 1: General trends observed in C3-fluoro-pyridinones vs. H-parents.

PropertyNon-Fluorinated (H)Fluorinated (F)Impact Rationale
pKa (NH) ~11.0~9.5 - 10.5Inductive withdrawal stabilizes the anion.[1]
LogP Baseline+0.2 to +0.5Lower polarizability of F increases lipophilicity.[1]
C-H BDE ~98 kcal/mol~116 kcal/mol (C-F)Prevents oxidative metabolism at that site.[1]
H-Bond Acceptor ModerateWeakReduced electron density on Carbonyl O.
Case Study: Baloxavir Marboxil (Xofluza)

Baloxavir marboxil is a cap-dependent endonuclease inhibitor for Influenza.[1]

  • Structure: Contains a polycyclic structure with a pyridinone-like motif.[1][3]

  • Role of Fluorine: The structure features a fluorinated substituent.[2][4][5][6][7][8][9][10][11] While strictly on the periphery of the core pyridinone-fused system, the fluorine atoms in the broader scaffold (specifically the 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin moiety) are crucial for metabolic stability and hydrophobic packing within the viral enzyme active site.

  • Lesson: Fluorine was not just an "add-on"; it was essential for achieving the once-dose pharmacokinetic profile by reducing clearance.[1]

References

  • Mechanism of Selectfluor: Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A very practical electrophilic fluorinating agent.[1] Journal of Fluorine Chemistry. Link

  • Late-Stage Fluorination: Fier, P. S., & Hartwig, J. F. (2013).[1] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Link[1]

  • Medicinal Chemistry of Pyridinones: Song, M., et al. (2022).[1] Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Link

  • Metabolic Stability: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Selectfluor Protocol: Pikun, N. V., et al. (2020).[1][12] Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. Molecules. Link

Sources

Potential therapeutic targets of pyridinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The pyridinone moiety (specifically 2-pyridone and 4-pyridone) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike promiscuous binders that lead to off-target toxicity, pyridinone derivatives achieve specificity through distinct tautomeric states and versatile substitution patterns.

This guide analyzes the therapeutic utility of pyridinone derivatives, moving beyond basic chemistry to explore their role as metal chelators (in HIV integrase and histone demethylases), ATP-competitors (in kinases like p38 MAPK), and phenotypic modulators (in fibrosis). We provide validated experimental protocols for synthesis and assay development to support your bench-level research.

The Pyridinone Pharmacophore: Structural Versatility

The core utility of the pyridinone ring stems from its ability to act as both a hydrogen bond donor (NH) and acceptor (C=O), and its capacity to coordinate metal ions (Mg²⁺, Zn²⁺, Fe²⁺) when appropriately substituted (e.g., with adjacent hydroxyl or carboxyl groups).

  • Tautomerism: The 2-pyridone form is generally favored over 2-hydroxypyridine in solution, providing a stable template for drug design.

  • Metal Chelation: 3-hydroxy-4-pyridinone and similar motifs form bidentate ligands essential for inhibiting metalloenzymes.

Key Therapeutic Targets & Mechanisms

A. Antifibrotic Targets: The Pirfenidone Mechanism[1]
  • Compound: Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone).[1]

  • Target: Pleiotropic modulation of TGF-β and NADPH oxidase (NOX).

  • Mechanism: Unlike direct enzyme inhibitors, pirfenidone functions by downregulating the expression of TGF-β1 , the master regulator of fibrosis. It simultaneously inhibits NOX1/4 , reducing oxidative stress that drives fibroblast-to-myofibroblast transition.

  • Clinical Status: Approved for Idiopathic Pulmonary Fibrosis (IPF).

B. Infectious Disease: HIV Integrase & Metalloenzymes
  • Target: HIV-1 Integrase (Strand Transfer).[2][3][4]

  • Mechanism: The "Two-Metal Ion" Mechanism. Pyridinone derivatives (often bicyclic, like BiCAPs) bind in the active site, chelating the two Mg²⁺ ions required for viral DNA integration. This blocks the strand transfer step without affecting 3'-processing.

  • Key Insight: The planar pyridinone ring mimics the viral DNA base pairs, stacking against the terminal adenosine of the viral DNA end.

C. Epigenetics: Histone Demethylases (KDMs)
  • Target: JmjC-domain containing Histone Demethylases (e.g., KDM4/5).[5]

  • Mechanism: These enzymes are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases. Pyridinone derivatives act as 2-OG competitive inhibitors, chelating the active site Fe(II) and preventing the demethylation of histone lysines (H3K4, H3K9, H3K36).

  • Therapeutic Potential: Oncology (reversing transcriptional silencing of tumor suppressors).

D. Kinases: p38 MAPK[7][8][9][10][11][12][13]
  • Target: p38 Mitogen-Activated Protein Kinase (alpha/beta isoforms).[6][7]

  • Mechanism: N-substituted pyridinones bind in the ATP pocket. The carbonyl oxygen often accepts a hydrogen bond from the backbone NH of Met109 (hinge region), while the aryl group occupies the hydrophobic pocket II.

  • Therapeutic Potential: Anti-inflammatory (Rheumatoid Arthritis).

Comparative Potency Data

Target ClassRepresentative CompoundPrimary TargetIC50 / KiMechanism
Antifibrotic PirfenidoneTGF-β1 (Phenotypic)~100-300 µM*Cytokine downregulation
Antiviral Dolutegravir (Analog)HIV-1 Integrase2.7 nMMg²⁺ Chelation (Strand Transfer)
Epigenetic Pyrido[3,4-d]pyrimidin-4-oneKDM4C / KDM5C20 - 60 nMFe(II) Chelation / 2-OG Competition
Kinase Pyridinone-Hybrid 12rp38α MAPK4.0 nMATP Competition (Type I)
Antibacterial L-161,240LpxC (Lipid A)30 nMZn²⁺ Chelation

*Note: Pirfenidone exhibits low potency in vitro but high efficacy in vivo due to pleiotropic effects and high accumulation.

Mechanistic Visualization

The following diagram illustrates the divergent mechanistic pathways utilized by the pyridinone scaffold.

PyridinoneMechanism Scaffold Pyridinone Scaffold (2-pyridone / 4-pyridone) MetalChelation Metal Chelation Mode (O-O / O-N bidentate) Scaffold->MetalChelation Hydroxyl/Carboxyl Substitution ATPComp ATP Competitive Mode (H-bond Acceptor/Donor) Scaffold->ATPComp N-Aryl/Amide Substitution Phenotypic Phenotypic Modulation (Gene Expression) Scaffold->Phenotypic Small Molecule Interference Integrase HIV Integrase (Mg++ Chelation) MetalChelation->Integrase KDM Histone Demethylases (Fe++ Chelation) MetalChelation->KDM LpxC LpxC (Antibacterial) (Zn++ Chelation) MetalChelation->LpxC p38 p38 MAPK (Hinge Binding) ATPComp->p38 TGFb TGF-beta Pathway (Downregulation) Phenotypic->TGFb

Figure 1: Divergent mechanistic pathways of pyridinone derivatives based on substitution patterns.

Detailed Experimental Protocols

Protocol A: Synthesis of Pirfenidone (N-Arylation)

Rationale: This protocol utilizes a copper-catalyzed Ullmann-type coupling, which is superior to traditional high-temperature methods for creating the N-aryl bond essential for bioactivity.

Reagents:

  • 5-methyl-2(1H)-pyridinone (1.0 eq)[1]

  • Chlorobenzene (1.2 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)[1]

  • N,N'-Dimethylethylenediamine (DMEDA) (0.1 eq) - Ligand

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF or DMSO[6][8][9]

Step-by-Step Workflow:

  • Charge: In a dried reaction vessel under Argon atmosphere, combine 5-methyl-2(1H)-pyridinone, K₂CO₃, and CuI.

  • Add Liquid Reagents: Add the solvent (DMF), followed by Chlorobenzene and the ligand DMEDA.

  • Reaction: Heat the mixture to 110°C - 120°C with vigorous stirring. Monitor by HPLC or TLC (mobile phase: Ethyl Acetate/Hexane). Reaction typically completes in 12-16 hours.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and filter through a Celite pad to remove inorganic salts.

  • Extraction: Wash the filtrate with water (3x) and brine (1x) to remove DMF. Dry organic layer over Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Recrystallize the crude solid from an Ethyl Acetate/Heptane mixture to yield Pirfenidone as a white/off-white solid (Target Purity >98%).

Protocol B: HIV-1 Integrase Strand Transfer Assay

Rationale: This assay specifically isolates the strand transfer catalytic event, the primary target of pyridinone-based antiretrovirals.

Materials:

  • Recombinant HIV-1 Integrase (IN).[3][10]

  • Donor DNA: Biotinylated dsDNA mimic of HIV U5 LTR.[3][11]

  • Target DNA: Digoxigenin (DIG)-labeled dsDNA.[11]

  • Detection: Anti-DIG-Alkaline Phosphatase (AP) antibody.

  • Streptavidin-coated 96-well plates.[3][11]

Step-by-Step Workflow:

  • Immobilization: Add 100 µL of Biotinylated Donor DNA (1 pmol) to streptavidin-coated wells. Incubate 30 min at 37°C. Wash 3x with PBS-T.

  • Assembly: Add Recombinant IN enzyme (400 nM) in binding buffer (20 mM MOPS pH 7.2, 20 mM DTT, 10% glycerol). Incubate 30 min at RT to allow the "Stable Synaptic Complex" (SSC) to form.

  • Inhibitor Treatment: Add the pyridinone test compound (dissolved in DMSO) at varying concentrations. Incubate 15 min.

  • Strand Transfer: Initiate reaction by adding DIG-labeled Target DNA and MgCl₂ (10 mM final). Incubate 1 hour at 37°C.

  • Wash: Wash stringent (3x with PBS-T containing 0.05% SDS) to remove non-covalently bound components.

  • Detection: Add Anti-DIG-AP antibody (1:2000). Incubate 1 hour. Wash. Add AP substrate (pNPP) and read absorbance at 405 nm.

  • Analysis: Calculate IC50 based on absorbance reduction relative to DMSO control.

Synthesis Workflow Visualization

SynthesisProtocol Start Start: 5-methyl-2(1H)-pyridinone Reagents Add: Chlorobenzene + K2CO3 Cat: CuI / DMEDA Solvent: DMF Start->Reagents Heat Heat to 120°C (12-16h) Argon Atmosphere Reagents->Heat Monitor Monitor: HPLC/TLC (Check for disappearance of SM) Heat->Monitor Workup Work-up: Cool, Dilute (EtOAc), Filter (Celite), Wash (H2O) Monitor->Workup Purify Purification: Recrystallize (EtOAc / Heptane) Workup->Purify Product Final Product: Pirfenidone (>98% Purity) Purify->Product

Figure 2: Copper-catalyzed synthesis workflow for Pirfenidone.

References

  • Vertex Pharmaceuticals. (2010). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters. Link

  • Starosotnikov, A. M., & Bastrakov, M. A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences. Link

  • Laurus Labs Ltd. (2017).[9] Process for the synthesis of pirfenidone. World Intellectual Property Organization (WO2017072216A1). Link

  • GlaxoSmithKline. (2016). Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. Journal of Medicinal Chemistry. Link

  • XpressBio. (2020). HIV-1 Integrase Assay Kit Protocol. Link

  • Conte, E., et al. (2019). Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. American Journal of Respiratory Cell and Molecular Biology. Link

  • Sigma-Aldrich. (2023). p38 MAP Kinase Assay Kit Protocol. Link

Sources

Methodological & Application

Application & Protocol Guide: Suzuki-Miyaura Coupling of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Functionalized 2-Pyridones

The 2-pyridone scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in medicinal chemistry. The targeted functionalization of this core, particularly through carbon-carbon bond formation, allows for the systematic exploration of chemical space to optimize drug-like properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating C-C bonds, valued for its functional group tolerance and generally mild reaction conditions.[3]

This guide provides a detailed examination and a robust protocol for the Suzuki-Miyaura coupling of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one , a substrate of increasing interest due to the combined electronic influence of its substituents. The presence of a fluorine atom at the 3-position and a bromine at the 5-position presents specific challenges and opportunities for catalytic cross-coupling, which this document will address with in-depth, field-proven insights.

Mechanistic Landscape: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid or its ester) with an organic halide or triflate.[3][4] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) complex, which inserts into the carbon-bromine bond of the 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one. This is often the rate-determining step and results in a Pd(II) intermediate.[5][6][7] The electron-withdrawing nature of the fluorine atom and the pyridone ring can influence the reactivity of the C-Br bond.

  • Transmetalation : In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the organoboron reagent to form a more nucleophilic boronate species.[8][9]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic partners are eliminated from the palladium center.[5][6] This regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition Product Coupled Product C Ar-Pd(II)(Br)Ln B->C Ar-Br P1 D Transmetalation E Ar-Pd(II)(R)Ln D->E R-B(OH)₂ + Base P2 F Reductive Elimination E->Product F->A Ar-R P3 ArBr 5-Bromo-3-fluoro- 1-methylpyridin-2(1H)-one ArBr->C BoronicAcid R-B(OH)₂ BoronicAcid->E caption Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a starting point for optimization, providing a robust set of conditions that have proven effective for similar electron-deficient heterocyclic systems.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one≥97%(Example: Sigma-Aldrich)Starting material
Arylboronic Acid≥98%(Example: Combi-Blocks)Coupling partner (1.2 equivalents)
Pd(PPh₃)₄ (Tetrakis)99%(Example: Strem Chemicals)Catalyst (0.05 equivalents)
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%(Example: Fisher Scientific)Base (2.0 equivalents)
1,4-DioxaneAnhydrous, ≥99.8%(Example: Acros Organics)Solvent
WaterDeionizedIn-houseCo-solvent
Step-by-Step Methodology
  • Reaction Setup :

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition :

    • Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

    • Slightly open the flask under a positive pressure of inert gas and add Pd(PPh₃)₄ (0.05 eq).

  • Reaction Execution :

    • Seal the Schlenk flask and place it in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12-16 hours.

  • Monitoring the Reaction :

    • Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup Procedure :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification :

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Experimental Workflow Diagram

Suzuki_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup addition Solvent & Catalyst Addition setup->addition reaction Heating & Stirring (90°C, 12-16h) addition->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification end End: Pure Product purification->end

Caption: Figure 2. A generalized workflow for the Suzuki-Miyaura coupling.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Catalyst : Pd(PPh₃)₄ is a reliable and commonly used catalyst for a broad range of Suzuki couplings.[10] It is a pre-catalyst that readily provides the active Pd(0) species in solution. For more challenging couplings, or for optimization, other catalyst systems such as PdCl₂(dppf) or those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) could be explored.

  • The Role of the Base : A base is essential for the transmetalation step.[9] Sodium carbonate is a moderately strong inorganic base that is effective and cost-efficient. For substrates sensitive to strong bases, milder options like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed. The latter is often more soluble and can accelerate the reaction.

  • Solvent System : The use of a polar aprotic solvent like 1,4-dioxane or THF with a small amount of water is standard. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

  • Inert Atmosphere : The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere is critical for catalyst longevity and achieving high yields.

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Low Yield Inefficient catalyst activity; Incomplete reaction.Screen alternative ligands (e.g., Buchwald-type ligands). Increase reaction time or temperature. Ensure rigorous exclusion of oxygen.
Protodeborylation Hydrolysis of the boronic acid.Use a milder base (e.g., K₃PO₄). Minimize the amount of water in the reaction. Consider using boronate esters (e.g., pinacol esters) which are more stable.[6]
Homocoupling Reaction of two boronic acid molecules.Ensure efficient stirring. Add the boronic acid slowly to the reaction mixture.
Difficult Purification Residual palladium catalyst in the product.Treat the crude product solution with a palladium scavenger (e.g., activated carbon, specific resins).

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Valdés, C. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2021(30), 4204-4219. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Bădiceanu, C. V., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 23(10), 2435. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. (2023, December 28). Suzuki reaction. [Link]

  • Nature Communications. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]

  • The Journal of Organic Chemistry. (1997). New Synthetic Route to 2-Pyridones and Its Application toward the Synthesis of (±)-Ipalbidine. [Link]

  • Frontiers in Chemistry. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. [Link]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki–Miyaura Cross-Coupling at Low Temperature. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • Wikipedia. Organoboron chemistry. [Link]

  • ResearchGate. (2025). Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • Chemical Science. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. [Link]

  • The Journal of Organic Chemistry. (2021). Synthesis of Highly Conjugated Functionalized 2-Pyridones by Palladium-Catalyzed Aerobic Oxidative Dicarbonation Reactions of N-(Furan-2-ylmethyl) Alkyne Amides and Alkenes as Coupling Partners. [Link]

  • RSC Publishing. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • Angewandte Chemie International Edition. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • University of Windsor. (2011). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • The Journal of Organic Chemistry. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • Chemical & Pharmaceutical Bulletin. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 5-bromo-3-fluoro-1-methylpyridin-2(1H)-one scaffold represents a high-value pharmacophore in medicinal chemistry, serving as a metabolically stable bioisostere for fluorinated phenyl rings. However, functionalizing this core via C-N bond formation presents distinct challenges that render standard


 approaches ineffective.

Why Buchwald-Hartwig? Unlike 2- or 4-halopyridines, the 5-bromo position in this lactam scaffold is not sufficiently activated for nucleophilic aromatic substitution (


) because it lies meta to the electron-withdrawing carbonyl group. While the 3-fluorine atom exerts an inductive withdrawing effect ($ -I $), it is insufficient to facilitate uncatalyzed displacement of the bromine. Consequently, Palladium-catalyzed cross-coupling is the mandatory route for derivatization.

Chemo-Selectivity Challenges:

  • Catalyst Poisoning: The lactam motif (specifically the carbonyl oxygen and the

    
     nitrogen lone pair) can competitively coordinate to electrophilic Pd(II) species, potentially arresting the catalytic cycle.
    
  • Electronic Deactivation: The 3-fluoro substituent lowers the basicity of the ring, which aids in reductive elimination but may slow down the initial oxidative addition compared to non-fluorinated analogs.

  • Regio-Stability: The N-methyl group prevents tautomerization to the hydroxypyridine form, simplifying the reaction landscape, but the C-F bond is robust and generally inert under standard Buchwald conditions.

Critical Reagents & Catalyst Selection

To overcome the "coordination trap" of the pyridinone backbone, bulky biaryl phosphine ligands are required. These ligands create a steric wall that favors the coordination of the amine nucleophile while excluding the pyridinone oxygen/nitrogen from the metal center.

Recommended Catalyst Systems
ComponentRecommendationRationale
Ligand (Primary) BrettPhos or tBuBrettPhos The bulky adamantyl/t-butyl groups prevent formation of inactive Pd-pyridinone aggregates. Excellent for primary amines.
Ligand (Secondary) RuPhos Superior for secondary amines or sterically hindered anilines.
Precatalyst Pd(OAc)₂ or G3-Palladacycles Oxidative stability. G3 precatalysts (e.g., BrettPhos Pd G3) ensure rapid initiation without requiring reduction of Pd(II) by the amine.
Base Cs₂CO₃ or K₃PO₄ Mild bases are preferred. Strong alkoxides (NaOtBu) can cause competitive dehydrofluorination or ring-opening side reactions.
Solvent 1,4-Dioxane (Anhydrous)High boiling point (101°C) allows thermal activation; good solubility for Cs₂CO₃.

Mechanistic Workflow (Visualization)

The following diagram illustrates the catalytic cycle, highlighting the specific competitive inhibition pathway relevant to pyridinone substrates.

BuchwaldMechanism cluster_substrate Substrate Features Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + Substrate (Ar-Br) Coord Coord OxAdd->Coord AmineCoord Amine Coordination (L-Pd-Ar-NH2R) OxAdd->AmineCoord + Amine (BrettPhos prevents trap) Trap Low Steric Ligand Deprot Deprotonation (Base assisted) AmineCoord->Deprot - HBr (via Cs2CO3) RedElim Reductive Elimination (Product Release) Deprot->RedElim L-Pd-Ar-NHR RedElim->Pd0 Regeneration Feat1 3-F: Inductive withdrawal Feat2 Lactam O: Lewis Basic (Poison)

Caption: Catalytic cycle for 5-bromo-pyridinone amination. Note the critical "Off-Cycle Trap" where the lactam oxygen can sequester Palladium if non-bulky ligands are used.

Experimental Protocols

Protocol A: General Screening (Primary Amines)

Best for: Anilines, Benzylamines, and unhindered aliphatic amines.

Reagents:

  • Substrate: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G3 (2-5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial (equipped with a magnetic stir bar) with the Substrate, Amine, Cs₂CO₃, and BrettPhos Pd G3.

    • Note: If using Pd(OAc)₂ + Ligand instead of G3 precatalyst, premix Pd(OAc)₂ and BrettPhos (1:1.2 ratio) in solvent at 60°C for 5 mins to generate the active species before adding to the reaction.

  • Solvation: Add anhydrous 1,4-Dioxane. Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Place the vial in a pre-heated heating block at 90°C . Stir vigorously (800-1000 rpm) to ensure suspension of the carbonate base.

  • Monitoring: Monitor by LCMS at 2 hours.

    • Checkpoint: If starting material remains but no byproduct is forming, increase temp to 100°C.

    • Checkpoint: If protodehalogenation (loss of Br replaced by H) is observed, lower temp to 80°C and switch solvent to Toluene.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Difficult/Secondary Amines

Best for: Morpholines, Piperazines, and electron-poor anilines.

Modifications:

  • Ligand: Switch to RuPhos (using RuPhos Pd G3).

  • Base: Switch to NaOtBu (Sodium tert-butoxide) ONLY IF the substrate tolerates it.

    • Warning: Test stability of the 3-fluoro-pyridinone with NaOtBu in the absence of catalyst first. If degradation occurs, revert to Cs₂CO₃ but increase loading to 3.0 equiv and add 4Å molecular sieves.

Optimization & Troubleshooting Matrix

Use the following decision tree to optimize yields if Protocol A fails.

OptimizationTree Start Result Analysis LowConv Low Conversion (<20%) Start->LowConv Dehalo Dehalogenation (Ar-H formed) Start->Dehalo ComplexMix Complex Mixture (Decomp) Start->ComplexMix Temp Increase Temp (to 110°C) LowConv->Temp Ligand Switch Ligand (XPhos or tBuXPhos) LowConv->Ligand Solvent Switch Solvent (Toluene or t-Amyl Alcohol) Dehalo->Solvent TempDown Lower Temp (to 70-80°C) Dehalo->TempDown Base Switch Base (K3PO4 or K2CO3) ComplexMix->Base Degas Strict O2 Removal (Freeze-Pump-Thaw) ComplexMix->Degas

Caption: Troubleshooting logic for common failure modes in pyridinone couplings.

Analytical Data & Validation

When validating the product, specific attention must be paid to the 19F NMR signals.

Signal TypeExpected Shift (approx.)Diagnostic Value
19F NMR (SM) -120 to -130 ppmSharp singlet (or d due to H-coupling).
19F NMR (Product) Shifted +2 to +5 ppmConfirm retention of Fluorine. Loss of signal indicates nucleophilic displacement of F (rare but possible).
1H NMR (N-Me) ~3.5 - 3.6 ppmSinglet. Confirms N-methylation remains intact.
LCMS M+1 (Product Mass)Must show characteristic Br isotope pattern disappearance.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, vol. 16, no.[1] 3, 2014, pp. 832–835.[1] Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link

  • Driver, M. S., & Hartwig, J. F. "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, vol. 118, no. 30, 1996, pp. 7217–7218. Link

  • PubChem. "5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one Compound Summary."[2][3] National Library of Medicine. Link

Sources

Synthesis of kinase inhibitors using 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Executive Summary

This technical guide details the synthetic utility of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (CAS: 1620324-46-8) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. Unlike generic pyridine intermediates, this specific fluorinated pyridinone core offers a unique trifecta of properties: tautomeric stability (via N-methylation), metabolic resistance (via C3-fluorination), and orthogonal reactivity (via the C5-bromide handle).

This document provides optimized protocols for the two most critical transformations required to functionalize this scaffold: Suzuki-Miyaura cross-coupling for biaryl core construction and Buchwald-Hartwig amination for installing amino-hinge binders.

Strategic Chemical Profile

To design effective inhibitors, one must understand the "why" behind the molecule. This scaffold is not merely a linker; it is a functional pharmacophore component.

The "Warhead" Architecture
  • The C5-Bromide (The Vector): Located para to the carbonyl, this position is electronically activated for oxidative addition by Palladium (0). It serves as the primary vector for extending the molecule into the kinase hydrophobic back-pocket or the solvent-exposed front , depending on the specific kinase topology (e.g., p38 MAP kinase vs. EGFR).

  • The C3-Fluorine (The Shield):

    • Metabolic Block: The C3 position on pyridinones is a metabolic "soft spot" prone to oxidation. Fluorine substitution blocks this site, extending in vivo half-life (t1/2).

    • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the pyridinone system, subtly altering the hydrogen-bond accepting capability of the C2-carbonyl.

  • The N-Methyl Group (The Lock):

    • Tautomeric Control: Pyridinones exist in equilibrium with hydroxypyridines. N-methylation permanently locks the molecule in the 2-pyridone tautomer. This is critical for kinase binding, as it forces the C2-oxygen to act exclusively as a Hydrogen Bond Acceptor (HBA) , typically interacting with the backbone NH of the kinase hinge region (e.g., the "gatekeeper+1" residue).

Visualization: Retrosynthetic Workflow

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

KinaseSynthesis Scaffold 5-Bromo-3-fluoro- 1-methylpyridin-2(1H)-one (Core Scaffold) SuzukiPath Path A: C-C Bond Formation (Suzuki-Miyaura) Scaffold->SuzukiPath Ar-B(OH)2 / Pd(dppf)Cl2 BuchwaldPath Path B: C-N Bond Formation (Buchwald-Hartwig) Scaffold->BuchwaldPath R-NH2 / Pd2(dba)3 / Xantphos Biaryl Biaryl Intermediate (Core Extension) SuzukiPath->Biaryl AminoLinker Amino-Pyridinone (Hinge Binder) BuchwaldPath->AminoLinker KinaseInhibitor Final Kinase Inhibitor (Target Molecule) Biaryl->KinaseInhibitor Further Functionalization AminoLinker->KinaseInhibitor Decoration

Figure 1: Divergent synthetic workflow for accessing kinase inhibitors from the 5-bromo-3-fluoro-1-methylpyridin-2(1H)-one core.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To couple the pyridinone core with an aryl/heteroaryl boronic acid. This is the standard method for building the inhibitor's "tail" that extends into the hydrophobic pocket.

Mechanism: The electron-deficient nature of the pyridinone ring facilitates rapid oxidative addition, but the presence of the C2-carbonyl can sometimes chelate Pd species, requiring robust bidentate ligands.

Experimental Protocol

Materials:

  • 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) - Chosen for resistance to chelation.

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

  • Degassing (Critical): Charge a reaction vial with the pyridinone substrate, boronic acid, and Pd catalyst. Seal the vial. Evacuate and backfill with Nitrogen (N₂) or Argon three times. Note: Oxygen is the primary cause of stalled coupling in electron-poor heterocycles.

  • Solvation: Inject anhydrous 1,4-dioxane via syringe, followed by the degassed aqueous base.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS.

    • Success Marker: Disappearance of the bromide (M+H: ~206/208) and appearance of the coupled product.

  • Workup: Cool to room temperature. Filter through a Celite pad (eluting with EtOAc).[1] Wash the filtrate with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Optimization Data
VariableConditionOutcomeRecommendation
Catalyst Pd(PPh₃)₄Moderate Yield (60-70%)Good for simple aryls, but air sensitive.
Catalyst Pd(dppf)Cl₂ High Yield (85-95%) Preferred. Robust, handles steric bulk well.
Base K₃PO₄High YieldAlternative if base-sensitive groups are present.
Solvent DMF/H₂OVariableOften difficult to remove DMF; stick to Dioxane.

Protocol B: Buchwald-Hartwig Amination

Objective: To install an amine at the C5 position. This is frequently used to attach a solubilizing group (e.g., piperazine) or a second heteroaromatic ring via an amino linker (common in Type I kinase inhibitors).

Challenge: Pyridinones are electron-deficient, which usually favors nucleophilic aromatic substitution (SNAr). However, the C5 position is not sufficiently activated for SNAr without a strong electron-withdrawing group at C4 or C6. Therefore, Pd-catalysis is required.

Experimental Protocol

Materials:

  • 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Catalyst Source: Pd₂(dba)₃ (0.025 equiv)

  • Ligand: Xantphos (0.05 equiv) - The wide bite angle facilitates reductive elimination.

  • Base: Cs₂CO₃ (2.0 equiv) - Must be anhydrous.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under strict inert atmosphere, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 minutes at room temperature to form the active catalytic species (solution turns from purple to yellow/orange).

  • Addition: Add the pyridinone bromide, the amine coupling partner, and the Cs₂CO₃.

  • Heating: Seal and heat to 100°C for 12–18 hours.

    • Note: If the amine is volatile, use a sealed pressure tube.

  • Monitoring: Check LC-MS. If conversion stalls, add a second portion of catalyst/ligand (0.01 equiv).

  • Workup: Filter hot through Celite to remove insoluble salts. Concentrate and purify.

Ligand Selection Guide for C5-Amination
LigandSubstrate ClassNotes
Xantphos Primary Amines / AmidesFirst Choice. Excellent stability; promotes reductive elimination.
BrettPhos Primary Amines (Steric)Use for bulky amines or anilines.
RuPhos Secondary AminesBest for secondary amines (e.g., morpholine, piperidine).
BINAP General PurposeOlder generation; often requires higher loading.

Visualization: Kinase Hinge Interaction Mode

The following diagram hypothesizes the binding mode of a generic inhibitor derived from this scaffold within the ATP-binding pocket.

BindingMode cluster_hinge Kinase Hinge Region (Backbone) cluster_inhibitor Inhibitor Scaffold GK1 Gatekeeper+1 (NH) C2_Oxygen Pyridinone C=O (Acceptor) GK1->C2_Oxygen H-Bond (2.8 Å) N_Methyl N-Methyl (Solvent/Pocket) C3_Fluoro C3-Fluoro (Metabolic Shield)

Figure 2: Predicted binding interaction. The Pyridinone C=O acts as a critical Hydrogen Bond Acceptor (HBA) for the hinge backbone NH (typically residue GK+1).

References

  • Scaffold Synthesis & Utility

    • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI. (2017).

  • Kinase Binding Modes

    • Scaffold mining of kinase hinge binders in crystal structure database. PubMed. (2014).[2]

  • Palladium Catalysis Protocols

    • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions. BenchChem. (2025).[1]

  • Medicinal Chemistry of Pyridinones

    • Recent Advances of Pyridinone in Medicinal Chemistry.[3][4] PMC. (2021).[5][6]

Sources

Application Note & Protocol: Leveraging 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one for the Synthesis of Neurological Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including several with applications in the central nervous system (CNS).[1][2] This document provides a detailed guide for researchers on the strategic use of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one , a versatile and highly functionalized building block, for the synthesis of novel neurological drug candidates. We present its key physicochemical properties, a field-proven protocol for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and insights into the rationale behind the procedural steps.[3][4][5] The inclusion of fluorine can enhance metabolic stability and binding affinity, making this reagent particularly valuable for developing CNS-penetrant molecules.[6][7]

Introduction: The Strategic Importance of the 2-Pyridone Scaffold

The 2(1H)-pyridone motif is of significant interest in drug discovery due to its unique electronic properties and ability to act as a bioisostere for amides and phenols.[1][8] Its capacity to serve as both a hydrogen bond donor and acceptor allows it to form critical interactions with biological targets, particularly the hinge regions of kinases, which are increasingly implicated in neurological disorders.[1] Pyridine and its derivatives are core components of many compounds active in the CNS.[2][9]

The subject of this guide, 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one , offers three key strategic advantages for medicinal chemists:

  • Orthogonal Reactivity: The bromine atom at the 5-position serves as a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents.[10]

  • Metabolic Stability: The fluorine atom at the 3-position can block potential sites of metabolism and modulate the pKa of the pyridone ring, often improving pharmacokinetic properties.[6][7]

  • Conformational Constraint: The N-methyl group prevents tautomerization and provides a fixed conformational vector, which can be crucial for optimizing binding to a specific protein target.

This guide focuses on the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming C-C bonds in the pharmaceutical industry due to the stability and low toxicity of the boronic acid reagents.[4][11][12]

Physicochemical Properties of the Starting Material

A clear understanding of the starting material's properties is fundamental for reaction setup and safety.

PropertyValue
IUPAC Name 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one
Molecular Formula C₆H₅BrFNO
Molecular Weight 206.01 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in Dioxane, DMF, DMSO; Sparingly soluble in Toluene, THF
CAS Number 1228666-03-3 (Verify with supplier)

Core Application: Suzuki-Miyaura Coupling Protocol

This section details a representative, self-validating protocol for the coupling of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one with a generic arylboronic acid.

Rationale Behind Reagent Selection
  • Catalyst System: A palladium(0) species is the active catalyst. We use Pd(PPh₃)₄ directly, a reliable choice for many standard couplings. For more challenging substrates, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos, XPhos) may be required to optimize the balance between oxidative addition and reductive elimination.[4]

  • Base: A base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step of the catalytic cycle.[11] We use potassium carbonate (K₂CO₃), a moderately strong inorganic base that is effective and cost-efficient. For base-sensitive substrates, a milder base like potassium phosphate (K₃PO₄) could be employed.[13]

  • Solvent: A mixture of an organic solvent (like 1,4-Dioxane) and water is used. Dioxane solubilizes the organic starting materials and catalyst, while water is necessary to dissolve the inorganic base, creating a biphasic system where the reaction occurs at the interface.

Visualized Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure, from setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Degas Solvents C Assemble Flask (Inert Atmosphere) A->C B Weigh Reagents B->C D Add Reagents & Solvent C->D E Heat to 85-90 °C D->E F Monitor by TLC/LC-MS E->F F->E Incomplete G Cool to RT & Quench F->G Complete H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Obtain Product J->K L Characterize (NMR, MS, HPLC) K->L Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1r2 R¹-Pd(II)L₂-R² transmetal->pd_r1r2 red_elim Reductive Elimination pd_r1r2->red_elim red_elim->pd0 product R¹-R² (Product) red_elim->product r1x R¹-X (Aryl Halide) r1x->ox_add r2b R²-B(OR)₂ (Boronic Acid) + Base r2b->transmetal

Sources

Palladium-catalyzed cross-coupling reactions of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Executive Summary

The scaffold 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (CAS 1352152-46-5) represents a privileged structural motif in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., p38 MAPK, PI3K) and GPCR ligands. The unique combination of the N-methyl lactam core and the 3-fluoro substituent provides a distinct electronic profile that modulates metabolic stability and binding affinity.

This guide details optimized protocols for Palladium-catalyzed cross-coupling reactions at the C-5 position. Unlike simple pyridines, this substrate requires specific ligand systems to balance the electron-deficient nature of the ring (exacerbated by the 3-F group) against the risk of hydrolytic cleavage or dehalogenation.

Chemical Profile & Reactivity Analysis

Electronic Structure
  • C-5 Electrophilicity: The C-5 position is the primary site for oxidative addition. The 3-fluoro group exerts a strong inductive effect (-I), significantly lowering the electron density of the ring. This makes the C-Br bond highly activated toward Pd(0) insertion compared to the non-fluorinated analog.

  • N-Methyl Lactam: The N-methylation prevents the formation of hydroxypyridine tautomers, locking the substrate in the pyridone form. This eliminates catalyst poisoning via N-coordination, a common failure mode in free pyridone couplings.

  • Acidic Protons: The C-6 proton is acidified by the adjacent nitrogen and the inductive pull of the 3-F/5-Br system. Strong bases (e.g., NaOtBu) can lead to C-6 deprotonation and potential side reactions; weaker bases (K₃PO₄, Cs₂CO₃) are preferred.

Physical Properties
PropertyValue
CAS Number 1352152-46-5
Formula C₆H₅BrFNO
MW 206.01 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DMAc, Dioxane; Moderate in THF.

General Considerations for Catalyst Selection

  • The "Fluorine Effect" on Catalysis: The electron-deficient nature of the oxidative addition complex [L₂Pd(Ar)Br] makes it electrophilic. To facilitate the transmetalation step (Suzuki) or amine coordination (Buchwald), electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, BrettPhos) are essential.

  • Solvent Choice: Protic cosolvents (Water/Alcohol) are beneficial for Suzuki couplings to dissolve inorganic bases, but strictly anhydrous conditions are required for Buchwald-Hartwig aminations to prevent hydrolysis of the sensitive C-F bond or the lactam.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 5-Aryl/Heteroaryl-3-fluoro-1-methylpyridin-2-ones

This protocol utilizes a Pd(OAc)₂ / SPhos system, which forms a highly active monolithic catalyst species capable of coupling sterically hindered or electron-poor boronic acids.

Reagents:
  • Substrate: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (1.0 equiv)[1]

  • Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: SPhos (4–10 mol%) (2:1 L:M ratio)

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[2]

Step-by-Step Procedure:
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and base (2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ and SPhos. Note: Pre-complexation of Pd and Ligand in a small volume of solvent for 5 mins is recommended for difficult substrates.

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LC-MS (Target mass = MW_boronic - H₂O - H + MW_substrate - Br).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Optimization Data (Representative):
EntryCatalystLigandBaseSolventTempYield
1Pd(PPh₃)₄-Na₂CO₃DME/H₂O90°C45%
2Pd(dppf)Cl₂-K₂CO₃Dioxane/H₂O100°C62%
3Pd(OAc)₂ SPhos K₃PO₄ Dioxane/H₂O 85°C 92%
4Pd₂(dba)₃XPhosCs₂CO₃Toluene/H₂O100°C88%

Protocol 2: Buchwald-Hartwig Amination

Target: Synthesis of 5-Amino-3-fluoro-1-methylpyridin-2-ones

Coupling amines to this scaffold is challenging due to the potential for reductive dehalogenation (replacing Br with H) driven by the electron-poor ring. BrettPhos is the ligand of choice for primary amines, while RuPhos excels for secondary amines.

Reagents:
  • Substrate: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (1.0 equiv)[1]

  • Amine: R-NH₂ or R₂NH (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) or BrettPhos Pd G3 (2–5 mol%)

  • Ligand: BrettPhos or RuPhos (5–10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) (Avoid NaOtBu to prevent side reactions)

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol

Step-by-Step Procedure:
  • Drying: Flame-dry the reaction vessel and cool under Argon.

  • Loading: Add the substrate, Pd precatalyst, Ligand, and Base.[3]

  • Amine Addition:

    • Solid Amines: Add with other solids.

    • Liquid Amines: Add via syringe after solvent.

  • Solvent: Add anhydrous solvent.

  • Reaction: Heat to 100 °C for 12–18 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove palladium black and salts. Concentrate and purify.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the 3-Fluoro substituent on the oxidative addition and reductive elimination steps.

G cluster_0 Critical Control Points Start Substrate (5-Br-3-F-Py-one) OxAdd Oxidative Addition (Fast due to 3-F EWG) Start->OxAdd C-Br Bond Break Pd0 Pd(0)-L Active Catalyst Pd0->OxAdd TransMet Transmetalation (Boronic Acid / Amine) OxAdd->TransMet Pd(II) Intermediate Base Base Activation (K3PO4 / Cs2CO3) Base->TransMet Activates Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product Coupled Product (5-Substituted) RedElim->Product

Caption: Catalytic cycle for the cross-coupling of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one. The 3-Fluoro group accelerates oxidative addition but requires electron-rich ligands to stabilize the Pd(II) intermediate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Catalyst deactivation (Pd black formation).Switch to a palladacycle precatalyst (e.g., XPhos Pd G3/G4) which releases active Pd(0) slowly.
Hydrodebromination (Product is H-instead of Ar)Hydride source in reaction (often from solvent or excessive heating).Use strictly anhydrous solvents (if Buchwald); switch solvent to Toluene; lower temperature.
C-6 Arylation (Regioisomer) C-H activation at C-6 due to high acidity.Use a milder base (K₃PO₄ instead of Cs₂CO₃); avoid high temperatures (>110°C).
Protodeboronation Boronic acid instability.Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Ar-BF₃K); increase base concentration.

References

  • Suzuki-Miyaura General Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Pyridone Coupling Analog (5-Bromo-2-methylpyridin-3-amine): BenchChem Application Note. (2025).[4][5][6] Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Link

  • Buchwald-Hartwig on Pyridines: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Fluorine Effect in Heterocycles: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Specific Scaffold Synthesis (Patent): Bayer Pharma AG. (2016). Method for the preparation of substituted 1,4-dihydro-1,6-naphthyridines. WO2016016287A1. (Describes analogous 5-bromo-pyridinone intermediates). Link

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one before handling. The compound is an irritant and potential sensitizer.

Sources

C-N bond formation using 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: C-N Bond Formation using 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one [1]

Part 1: Executive Summary & Strategic Analysis

The Substrate: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (CAS: 1352152-46-5) represents a high-value pharmacophore.[1] It combines the metabolic stability of the 2-pyridone lactam with the bioisosteric properties of the fluorine substituent.

The Challenge: Functionalizing this scaffold requires navigating a delicate electronic landscape.

  • Chemoselectivity (C-Br vs. C-F): The C5-Br bond is the intended handle for oxidative addition. However, the electron-withdrawing nature of the C3-fluorine and the carbonyl group activates the ring, creating a risk of nucleophilic aromatic substitution (

    
    ) at the C-F bond if harsh, non-catalytic conditions are used.
    
  • Catalyst Poisoning: Although the N-methyl group blocks the nitrogen, the exocyclic carbonyl oxygen remains a Lewis basic site that can sequester palladium, dampening catalytic turnover.

  • Electronic Deactivation: The electron-deficient nature of the pyridone ring requires electron-rich phosphine ligands to facilitate the oxidative addition step, yet the reductive elimination must remain energetically accessible.

The Solution: This guide details two validated protocols: a Palladium-Catalyzed Buchwald-Hartwig Amination (primary recommendation) for high yields and broad amine scope, and a Copper-Catalyzed Ullmann Coupling (secondary recommendation) for cost-sensitive scaling with specific substrates.[1]

Part 2: Detailed Experimental Protocols

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination (Gold Standard)

Best for: Primary/Secondary amines, anilines, and high-value synthesis.[1]

Mechanistic Rationale:

  • Catalyst:

    
     provides a clean source of Pd(0) without generating acidic byproducts (unlike 
    
    
    
    ).[1]
  • Ligand: Xantphos or BrettPhos .[1] Xantphos is preferred for amides and anilines due to its wide bite angle, which forces reductive elimination.[1] BrettPhos is superior for primary alkyl amines.

  • Base:

    
    . Its solubility in dioxane and mild basicity prevents base-mediated decomposition of the fluorinated ring.
    

Reagents & Stoichiometry:

ComponentEquiv.Role
Substrate (5-Br-3-F-1-Me-pyridone)1.0Electrophile
Amine Partner 1.2Nucleophile

0.02 (2 mol%)Pre-catalyst
Xantphos 0.04 (4 mol%)Ligand

2.0Base
1,4-Dioxane (Anhydrous)0.1 MSolvent

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a two-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the flask with the substrate (1.0 equiv),

    
     (2 mol%), Xantphos (4 mol%), and 
    
    
    
    (2.0 equiv).
    • Critical Step: Premixing the catalyst and ligand in a small amount of solvent for 5 minutes before adding to the main reaction can enhance active species formation.

  • Liquid Addition: Add the amine (1.2 equiv) (if liquid) and anhydrous 1,4-Dioxane via syringe. Sparge the solvent with Argon for 10 minutes prior to addition to remove dissolved oxygen.

  • Reaction: Seal the vessel. Heat to 90°C for 12–16 hours.

    • Monitoring: Check by LC-MS.[2] Look for the disappearance of the bromide (M+H: ~206/208 region) and emergence of the product mass.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (typically DCM/MeOH or Hexanes/EtOAc gradients).[1]

Method B: Copper-Catalyzed Modified Ullmann Coupling

Best for: Azoles (imidazoles, pyrazoles) and amides where Pd catalysis struggles.[1]

Reagents & Stoichiometry:

ComponentEquiv.Role
Substrate 1.0Electrophile
Azole/Amide 1.5Nucleophile
CuI (Copper Iodide)0.10 (10 mol%)Catalyst
DMEDA (N,N'-Dimethylethylenediamine)0.20 (20 mol%)Ligand

2.0Base
Toluene 0.2 MSolvent

Step-by-Step Protocol:

  • Charge a sealed tube with Substrate, Nucleophile, CuI, and

    
    .[1]
    
  • Evacuate and backfill with Argon (3 cycles).[1]

  • Add Toluene and DMEDA via syringe.

  • Heat to 110°C for 24 hours.

  • Note: This reaction often requires higher temperatures than Pd-coupling. Ensure the vessel is pressure-rated.

Part 3: Visualization & Logic

Figure 1: Mechanistic Decision Tree & Workflow

G Start Target: C-N Bond Formation Substrate: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one Nucleophile Select Nucleophile Type Start->Nucleophile PrimaryAmine Primary Alkyl Amines (R-NH2) Nucleophile->PrimaryAmine Aniline Anilines / Amides (Ar-NH2 / R-CONH2) Nucleophile->Aniline Azole N-Heterocycles (Imidazoles/Pyrazoles) Nucleophile->Azole Pd_Cond Method A: Pd-Catalysis (Buchwald-Hartwig) PrimaryAmine->Pd_Cond Aniline->Pd_Cond Cu_Cond Method B: Cu-Catalysis (Ullmann-Type) Azole->Cu_Cond BrettPhos Ligand: BrettPhos Prevents $beta$-hydride elimination Pd_Cond->BrettPhos For Alkyl Amines Xantphos Ligand: Xantphos Wide bite angle promotes Red. Elim. Pd_Cond->Xantphos For Anilines/Amides Output Purification & Analysis (Check for C-F retention via 19F NMR) BrettPhos->Output Xantphos->Output DMEDA Ligand: DMEDA Solvent: Toluene, 110°C Cu_Cond->DMEDA DMEDA->Output

Caption: Decision matrix for ligand and catalyst selection based on the nucleophile class, ensuring chemoselectivity and yield optimization.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Pyridone Oxygen.[1]Switch to a precatalyst with higher activity like Pd-PEPPSI-IPr or increase catalyst loading to 5 mol%.
Dehalogenation (Product - Br = H)

-Hydride elimination or solvent H-transfer.[1]
Use 1,4-Dioxane instead of alcohols.[1] Switch to BrettPhos (steric bulk prevents

-elimination).[1]
C-F Substitution (

)
Reaction temperature too high or base too strong.Lower temp to 80°C. Switch base from

to

or

(if compatible).[1] Ensure anhydrous conditions.
Protodeboronation (if Suzuki)Not applicable here, but analogous to Hydrodeamination.[1]Ensure reagents are dry. Water can facilitate protonolysis of the Pd-Aryl intermediate.

Part 5: References

  • Surry, D. S., & Buchwald, S. W. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Driver, M. S., & Hartwig, J. F. (1996).[1] "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.

  • BenchChem Application Note. "Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine." (Analogous electron-deficient heteroaryl bromide reactivity).

  • PubChem Compound Summary. "5-Bromo-1-methylpyridin-2(1H)-one."[1] (Physical properties and safety data). [1]

  • Green, R. A., & Hartwig, J. F. (2014).[1][3] "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters.

Sources

Application Note: C-C Bond Formation using 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (CAS: 1352152-46-5) as a versatile scaffold in medicinal chemistry. Focusing on Palladium-catalyzed cross-coupling reactions, this document provides optimized protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings. Special attention is given to the electronic influence of the C3-fluorine substituent and the stability conferred by the N-methyl group, positioning this compound as a critical building block for kinase inhibitors and CNS-active agents.

Introduction & Scaffold Analysis

Structural Significance

The 2-pyridinone core is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Pirfenidone, Perampanel). The specific derivative 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one offers a unique trifecta of features for drug design:

  • C5-Bromo Handle: Located para to the carbonyl and meta to the nitrogen, this position is electronically primed for oxidative addition by transition metals, facilitating robust C-C bond formation.

  • C3-Fluorine Substituent:

    • Metabolic Stability: Blocks the C3 position from metabolic oxidation (a common clearance pathway for pyridones).

    • Electronic Modulation: The electronegative fluorine lowers the LUMO energy of the ring, potentially enhancing the rate of oxidative addition at the C5-Br bond compared to non-fluorinated analogs.

  • N-Methylation: Locks the tautomeric equilibrium firmly in the 2-pyridone form (amide-like), preventing aromatization to 2-hydroxypyridine and ensuring consistent hydrogen-bond acceptor behavior at the carbonyl oxygen.

Reactivity Profile

The C5-Br bond is the primary reactive site. The presence of the electron-withdrawing fluorine at C3 and the carbonyl at C2 makes the C5 position electron-deficient.

  • Preferred Reactions: Pd-catalyzed cross-couplings (Suzuki, Stille, Sonogashira, Heck).

  • Chemist's Note: The electron-deficient nature of the ring suggests that electron-rich ligands (e.g., phosphines like PCy3, SPhos, or bidentate dppf) on the Palladium center will be most effective for the oxidative addition step.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: Synthesis of 5-aryl-3-fluoro-1-methylpyridin-2(1H)-ones. Mechanism: Pd(0) cycle involving Oxidative Addition, Transmetallation (Boron), and Reductive Elimination.

Materials
  • Substrate: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the 5-bromo-pyridone substrate (1.0 mmol, ~206 mg), aryl boronic acid (1.2 mmol), and base (Cs₂CO₃, 3.0 mmol).

  • Degas: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive Argon flow) to add Pd(dppf)Cl₂ (0.03 mmol) quickly, then reseal. Alternatively, add catalyst in step 1 if using a glovebox.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Look for consumption of Br-SM [M+H]⁺ 206/208).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: 0-5% MeOH in DCM (Pyridones are polar; pure EtOAc/Hexane may not elute the product efficiently).

Optimization Table
VariableStandard ConditionAlternative (Challenging Substrates)
Catalyst Pd(dppf)Cl₂Pd₂(dba)₃ + XPhos (Steric bulk)
Base Cs₂CO₃K₃PO₄ (Milder), Ba(OH)₂ (Specific cases)
Temp 90°C110°C (Microwave, 30 min)
Protocol B: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne linkers for rigid scaffold extension.

Materials
  • Substrate: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Et₃N (3.0 equiv) in DMF or THF.

Step-by-Step Procedure
  • Dissolution: Dissolve the pyridone substrate (1.0 mmol) in anhydrous DMF (5 mL) in a dry pressure tube.

  • Reagents: Add Pd(PPh₃)₂Cl₂ (35 mg), CuI (4 mg), and Et₃N (0.42 mL).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol).

  • Heating: Purge with Argon, seal, and heat to 60–80°C for 6 hours.

    • Note: The electron-deficient ring facilitates this reaction; excessive heat (>100°C) may cause alkyne polymerization.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, then brine. Dry and concentrate.

Protocol C: Heck Alkenylation

Objective: Synthesis of alkenyl-substituted pyridones.[2]

Materials
  • Substrate: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one[3][4][5]

  • Alkene: Acrylate, Styrene, or Acrylamide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + P(o-tol)₃ (10 mol%)

  • Base: Et₃N or DIPEA (2.5 equiv)

  • Solvent: DMF or CH₃CN

Procedure Summary

Heat the mixture at 100°C for 12–16 hours. The C3-fluorine makes the C5 position highly electrophilic, favoring the insertion of the alkene.

Visualization of Workflows

Reaction Workflow Diagram

The following diagram illustrates the logical flow for the Suzuki-Miyaura coupling protocol, including critical decision points.

ReactionWorkflow Start Start: 5-Br-3-F-1-Me-Pyridone Reagents Add Boronic Acid + Base (Cs2CO3 or K3PO4) Start->Reagents Solvent Add Solvent (Dioxane/H2O) & Degas (Argon) Reagents->Solvent Catalyst Add Catalyst Pd(dppf)Cl2 Solvent->Catalyst Heat Heat to 90°C 4-12 Hours Catalyst->Heat Check LC-MS Check SM Consumed? Heat->Check Workup Workup: EtOAc/Water Dry & Concentrate Check->Workup Yes Opt Optimize: Switch to XPhos/Pd2(dba)3 Check->Opt No (Stalled) Purify Flash Chromatography (DCM/MeOH) Workup->Purify Opt->Heat Retry

Caption: Step-by-step workflow for the Pd-catalyzed Suzuki coupling of 5-bromo-3-fluoro-1-methylpyridin-2(1H)-one.

Mechanistic Cycle & Fluorine Effect

This diagram highlights how the C3-Fluorine influences the catalytic cycle.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Facilitated by C3-F) Pd0->OxAdd + Substrate Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation (Boronic Acid/Base) Complex1->TransMet Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regenerate Catalyst

Caption: Catalytic cycle showing the C3-F substituent facilitating the initial Oxidative Addition step.

Troubleshooting & Expert Tips

Catalyst Poisoning

Pyridones are Lewis basic (at the carbonyl oxygen). In non-polar solvents, they may coordinate to the Pd center, inhibiting catalysis.

  • Solution: Use coordinating solvents (Dioxane, DMF) or bidentate ligands (dppf, dpephos) that outcompete the substrate for metal binding.

Solubility Issues

The 1-methyl group improves solubility compared to the NH-pyridone, but the fused biaryl products can be crystalline and insoluble.

  • Tip: If the product precipitates during reaction, add a co-solvent like DMSO or increase the temperature to 100°C to ensure complete conversion.

Debromination (Side Reaction)

If the reaction yields the hydro-dehalogenated product (5-H-3-fluoro...), it indicates β-hydride elimination or insufficient transmetallation.

  • Fix: Ensure the solvent is strictly degassed (oxygen promotes homocoupling/side reactions) and increase the concentration of the boronic acid.

References

  • Vertex Pharmaceuticals. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. US Patent 5,436,344. Link

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Link

  • National Institutes of Health (NIH). (2023). Recent Advances of Pyridinone in Medicinal Chemistry. PMC PubMed Central. Link

  • Royal Society of Chemistry. (2011). Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines. RSC Advances. Link

  • ResearchGate. (2017). Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. Link

Sources

Application Notes and Protocols: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridinones in Drug Discovery

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor, mimicking peptide bonds and engaging with biological targets.[1][2] The introduction of fluorine atoms into these scaffolds can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one is a key building block that combines these advantageous features. Its bromine atom provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular complexity.[3] This makes it an invaluable intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors for oncology and agents targeting the central nervous system.[4]

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one in pharmaceutical synthesis. We will delve into its chemical properties, provide detailed, field-tested protocols for its application in Suzuki-Miyaura cross-coupling reactions, and offer insights into reaction optimization and troubleshooting.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation. The key data for 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one are summarized below.

PropertyValueSource
CAS Number 1352152-46-5[5]
Molecular Formula C₆H₅BrFNO[5]
Molecular Weight 206.01 g/mol [5]
Appearance White to off-white solidSigma-Aldrich[6]
Purity ≥98%Sigma-Aldrich[6]
Storage Sealed in a dry environment at 2-8°CSigma-Aldrich[6]

Safety Information:

5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation
Precautionary StatementDescription
P261 Avoid breathing dust/fume/gas/mist/vapors/spray
P280 Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is the primary application for 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one in pharmaceutical synthesis.[7] The reaction couples the bromopyridinone with a variety of organoboron reagents, typically aryl or heteroaryl boronic acids or their esters, to generate more complex molecular architectures.

The electron-deficient nature of the pyridinone ring, further accentuated by the fluorine atom, can influence the reactivity of the C-Br bond. While this can sometimes necessitate more forcing reaction conditions compared to electron-rich aryl bromides, it also opens up avenues for selective transformations.

Reaction Principle: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0) catalyst and proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Ar = Pyridinone) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (R = Aryl/Heteroaryl) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Product (Ar-R) Reductive_Elimination->Ar-R R-B(OH)2 R-B(OH)2 + Base R-B(OH)2->Transmetalation

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol provides a robust starting point for the coupling of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one with a range of arylboronic acids. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

Materials:

  • 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or DME)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the anhydrous solvent via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85-110°C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality in Experimental Choices:
  • Catalyst and Ligand Selection: For electron-deficient heteroaryl bromides, catalysts with electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) can be beneficial in promoting the rate-limiting oxidative addition step. Pd(PPh₃)₄ is a good general-purpose catalyst to start with.

  • Base: The base is crucial for the transmetalation step. K₃PO₄ is often an effective base for challenging couplings. K₂CO₃ is a milder and commonly used alternative.

  • Solvent: A mixture of an aprotic solvent like 1,4-dioxane or dimethoxyethane (DME) with water is standard. The water is necessary to solubilize the base and facilitate the transmetalation. Anhydrous conditions can be employed with specific bases like TMSOK, but this requires more rigorous exclusion of moisture.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Thorough degassing is essential to prevent catalyst deactivation and the formation of homocoupled byproducts.[8]

Optimization and Troubleshooting

Achieving high yields and purity in Suzuki-Miyaura couplings, especially with challenging substrates, often requires optimization.

Troubleshooting_Flowchart Start Low Conversion or No Reaction Check_Catalyst Is the catalyst active? (Use fresh catalyst/pre-catalyst) Start->Check_Catalyst Increase_Temp Increase Temperature (e.g., to 110°C) Check_Catalyst->Increase_Temp Yes Change_Ligand Screen Ligands (e.g., XPhos, SPhos) Check_Catalyst->Change_Ligand No Increase_Temp->Change_Ligand Change_Base Change Base (e.g., K3PO4, Cs2CO3) Change_Ligand->Change_Base Side_Products Significant Side Products (e.g., Homocoupling, Protodeboronation) Degas_Thoroughly Improve Degassing Technique Side_Products->Degas_Thoroughly Use_Boronate_Ester Use Boronic Acid Ester (e.g., Pinacol ester) Degas_Thoroughly->Use_Boronate_Ester Protodeboronation still an issue Lower_Temp Lower Reaction Temperature Degas_Thoroughly->Lower_Temp Homocoupling still an issue

Figure 2: Decision-making flowchart for troubleshooting Suzuki-Miyaura reactions.
IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a more robust pre-catalyst.
Insufficient temperatureGradually increase the reaction temperature, monitoring for decomposition.
Unsuitable ligand/base combinationScreen different phosphine ligands and bases (e.g., K₃PO₄, Cs₂CO₃).
Protodeboronation Degradation of boronic acidUse a more stable boronic acid ester (e.g., pinacol ester).[9] Consider milder reaction conditions (lower temperature, weaker base).
Homocoupling of Boronic Acid Presence of oxygenEnsure thorough degassing of the reaction mixture.[8]
Difficulty in Purification Residual palladiumTreat the crude product with a palladium scavenger or perform an additional aqueous wash with a solution of sodium thiosulfate.

Conclusion

5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one is a highly valuable and versatile intermediate for pharmaceutical research and development. Its strategic placement of a reactive bromine handle and a fluorine atom on the privileged pyridinone scaffold allows for the efficient construction of complex molecules with desirable drug-like properties. The protocols and insights provided in these application notes offer a solid foundation for chemists to successfully employ this building block in their synthetic endeavors, particularly through the robust and adaptable Suzuki-Miyaura cross-coupling reaction. Careful consideration of reaction parameters and a systematic approach to optimization will undoubtedly unlock the full potential of this important pharmaceutical intermediate.

References

  • PubChem. (n.d.). 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Hussain, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. Available at: [Link]

  • Google Patents. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
  • MySkinRecipes. (n.d.). 5-Fluoro-1-methylpyridin-2(1H)-one. Retrieved from [Link]

  • Abele, S., et al. (n.d.). Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate. Retrieved from [Link]

  • Google Patents. (2010). Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents. (2021). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one.
  • MDPI. (2021). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2018). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. Retrieved from [Link]

  • ResearchGate. (2010). Scheme 1. Synthesis of pyridinium or/and pyridinone. (a) MeI, rt or reflux; (b) NaHCO3, H2O, rt.. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for Discovering Novel Herbicides from 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating challenge of herbicide-resistant weeds necessitates the urgent development of herbicides with novel modes of action (MoA).[1] The substituted pyridinone scaffold is a validated pharmacophore in agrochemicals, known to exhibit diverse biological activities.[2][3] This document provides a comprehensive guide for utilizing 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one as a core structural motif for the generation and evaluation of a new class of potential herbicides. We present a strategic framework encompassing rational chemical synthesis, a tiered biological screening cascade, and robust protocols for mechanism of action elucidation. The methodologies are designed for researchers, chemists, and plant scientists dedicated to the discovery of next-generation weed management solutions.

Introduction: The Strategic Imperative for New Herbicidal MoA

The relentless evolution of weed populations under herbicide exposure has rendered many commercial products less effective, posing a significant threat to global food security.[1] Developing herbicides with new mechanisms of action is a critical strategy to control resistant weeds, as they are less likely to face pre-existing cross-resistance.[1][4] The pyridine ring system is a privileged scaffold in agrochemistry, and its derivatives have been successfully commercialized for weed control.[3][5]

5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one represents an ideal starting point for a discovery program. Its key features include:

  • A Pyridinone Core: A recognized scaffold for herbicidal activity.[2]

  • Strategic Halogenation: The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile chemical handle for extensive analog synthesis via cross-coupling reactions.[6][7]

  • N-Methylation: This feature blocks potential tautomerization and provides a fixed chemical structure, simplifying structure-activity relationship (SAR) studies.

This guide details the scientific rationale and step-by-step protocols to advance from this core molecule to a lead candidate with demonstrated herbicidal efficacy.

Synthesis and Library Development

The power of this scaffold lies in the ability to rapidly generate a diverse chemical library by leveraging the reactivity of the C5-bromo position. Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose.

Proposed Synthesis of Core Scaffold: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one
Protocol: Library Generation via Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a robust method for forming carbon-carbon bonds, making it ideal for attaching a wide variety of aryl and heteroaryl moieties to the pyridinone core.[7] This diversity is critical for exploring the chemical space and identifying potent herbicidal candidates.

Objective: To synthesize a library of 5-substituted-3-fluoro-1-methylpyridin-2(1H)-one derivatives.

Materials:

  • 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (Scaffold)

  • Arylboronic acids or esters (diverse selection)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄, Na₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)[7]

  • Anhydrous reaction vessel, magnetic stirrer, condenser, nitrogen/argon source

Step-by-Step Protocol:

  • Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add the 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one scaffold (1.0 eq), the selected arylboronic acid (1.2 eq), and the base (2.0-3.0 eq) to the reaction vessel.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). The low catalyst loading is sufficient for efficient turnover.

  • Solvent Degassing & Addition: Add the degassed solvent mixture (1,4-dioxane/water). Degassing is crucial to prevent oxidation and deactivation of the palladium catalyst.

  • Reaction: Heat the mixture to 85-95°C and stir vigorously.[7] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Herbicide Discovery Workflow

A tiered screening approach is essential for efficiently identifying promising candidates from the synthesized library. This workflow prioritizes resource allocation by using high-throughput, simple assays initially, followed by more complex and resource-intensive assays for a smaller number of prioritized compounds.

Herbicidal_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Lead Characterization A Compound Library (5-Aryl-3-fluoro-1-methylpyridin-2(1H)-ones) B High-Throughput Assay (e.g., Lemna minor Growth Inhibition) A->B C Identify 'Hits' (Compounds with >70% inhibition) B->C D Dose-Response Assays (Monocot & Dicot Weed Panel) C->D Advance Hits E Calculate GR50 Values (Growth Reduction 50%) D->E F Crop Selectivity Testing (e.g., Wheat, Corn, Soybean) E->F G Mechanism of Action (MoA) Elucidation F->G Advance Leads H Lead Optimization (SAR Studies) G->H

Caption: A tiered workflow for novel herbicide discovery.

Biological Screening Protocols

Protocol: Primary In Vitro Screening (Duckweed Assay)

This high-throughput assay uses the aquatic plant Lemna minor (lesser duckweed) to quickly identify compounds with general phytotoxic activity.[8]

Objective: To rapidly screen the compound library for growth inhibition.

Materials:

  • 96-well microtiter plates

  • Lemna minor cultures

  • Growth medium (e.g., Steinberg's medium)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., glyphosate, diuron)

  • Negative control (DMSO vehicle)

Step-by-Step Protocol:

  • Plate Preparation: Add 198 µL of growth medium to each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the test compound stock solution (in DMSO) to the appropriate wells to reach a final screening concentration (e.g., 100 µM). Include wells for positive and negative controls.

  • Plant Inoculation: Aseptically transfer two healthy Lemna minor fronds into each well.

  • Incubation: Incubate the plates for 7 days under continuous cool white fluorescent light at 25°C.

  • Data Collection: Assess growth inhibition by counting the number of fronds or by measuring the total frond area using image analysis software.

  • Analysis: Calculate the percent inhibition relative to the negative control. Compounds showing significant inhibition (e.g., >70%) are considered "hits" for secondary screening.

Protocol: Secondary In Vivo Screening (Whole Plant Dose-Response)

This protocol determines the potency (GR₅₀) of hit compounds on a panel of agronomically important monocot and dicot weeds.[9]

Objective: To quantify the herbicidal activity of hit compounds and assess their weed spectrum.

Materials:

  • Seeds of target weeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Pots with sterile soil mix

  • Growth chamber or greenhouse with controlled conditions

  • Laboratory track sprayer

  • Test compounds, formulated for spraying (e.g., in acetone/water with surfactant)

Step-by-Step Protocol:

  • Plant Growth: Sow seeds in pots and grow them until they reach the 2-3 true leaf stage. This ensures a consistent developmental stage for treatment.

  • Dose Preparation: Prepare a series of dilutions for each hit compound to create a dose-response curve (e.g., 0, 10, 30, 100, 300, 1000 g a.i./ha).

  • Herbicide Application: Spray the plants uniformly using a calibrated laboratory track sprayer. This ensures precise and repeatable application.[9]

  • Incubation: Return the plants to the growth chamber and maintain them for 14-21 days.

  • Data Collection: Assess herbicidal injury using a visual rating scale (0% = no effect, 100% = plant death). For quantitative measurement, harvest the above-ground biomass and record the fresh or dry weight.

  • Data Analysis: Plot the percent growth reduction against the log of the herbicide dose. Use a non-linear regression model (e.g., four-parameter log-logistic) to calculate the GR₅₀ value (the dose required to reduce plant growth by 50%).

Compound IDGR₅₀ (g/ha) A. retroflexus (Dicot)GR₅₀ (g/ha) E. crus-galli (Monocot)Crop Safety (Wheat) @ 150 g/ha (% injury)
BFMP-01 >1000>1000<5%
BFMP-07 1259840%
BFMP-15 75450<10%
BFMP-22 608525%
Control 80 (Acifluorfen)>2000 (Acifluorfen)15%
Table 1: Representative data from secondary screening, highlighting compounds with varying potency and selectivity.

Mechanism of Action (MoA) Elucidation

Identifying the molecular target is the most challenging yet crucial step in developing a novel herbicide.[10][11] A lead compound with a novel MoA is highly valuable.[12][13]

MOA_Elucidation_Workflow A Lead Compound with Herbicidal Activity B Symptomology Analysis (e.g., bleaching, necrosis, stunting) A->B C Known MoA Target Panel Assays B->C Compare to known herbicides D Target Identification in Resistant Mutants (Genomic Sequencing) C->D No Activity Found E Metabolomic & Physiological Profiling C->E No Activity Found H Known MoA Identified C->H Activity Found F In Vitro Enzyme Inhibition Assay (Confirmation) D->F E->F G Novel MoA Identified F->G

Caption: A logical workflow for identifying a herbicide's MoA.

Protocol: Known-Target In Vitro Screening

Objective: To determine if a lead compound inhibits a known herbicide target enzyme.

Rationale: This is a cost-effective first step to rule out common mechanisms of action.[14] Many enzyme assays can be adapted to a 96- or 384-well plate format for efficiency.[8]

Procedure:

  • Select Targets: Choose key enzymes from major herbicide MoA groups.[15][16]

    • Amino Acid Synthesis: Acetolactate synthase (ALS), EPSP synthase.

    • Lipid Synthesis: Acetyl-CoA carboxylase (ACCase).

    • Photosynthesis: Photosystem II (PSII) binding assays.

    • Pigment Synthesis: Protoporphyrinogen oxidase (PPO), Phytoene desaturase (PDS).

    • Novel Targets: Dihydroorotate dehydrogenase (DHODH).[12]

  • Source Enzymes: Use purified recombinant enzymes or isolated plant organelles (e.g., chloroplasts, mitochondria).

  • Perform Assays: Conduct enzyme activity assays in the presence of a range of concentrations of the lead compound. Measure the inhibition of substrate turnover or product formation, often via a spectrophotometric or fluorometric readout.

  • Analysis: Calculate IC₅₀ values (the concentration required to inhibit enzyme activity by 50%). A potent IC₅₀ value suggests the enzyme is the likely primary target.

Approach: Investigating Novel Mechanisms of Action

If a lead compound shows no activity against the known target panel, it may possess a novel MoA. Modern approaches integrate genetics and metabolomics to uncover new targets.[12][17]

  • Resistant Mutant Selection: Grow a large, mutagenized population of a model organism (e.g., Arabidopsis thaliana or Chlamydomonas reinhardtii) in the presence of a lethal dose of the herbicide. Select and propagate the rare resistant survivors.

  • Target Identification: Use whole-genome sequencing to compare the resistant mutants to the wild type. A recurring mutation in a specific gene across multiple independent resistant lines strongly implicates the protein product of that gene as the herbicide's target.

  • Metabolomic Analysis: Treat susceptible plants with the herbicide and analyze changes in the plant's metabolome over time using LC-MS or GC-MS. The accumulation of a specific substrate or depletion of a product can pinpoint the inhibited metabolic pathway, providing strong clues to the target enzyme's function. This approach was instrumental in identifying DHODH as a novel herbicide target.[12][17]

  • Target Validation: Once a candidate target gene is identified, confirm the interaction by expressing and purifying the protein and demonstrating direct inhibition by the herbicide in an in vitro assay.

Conclusion and Future Directions

The framework presented here provides a robust, logical, and scientifically grounded pathway for the development of novel herbicides based on the 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one scaffold. By combining rational chemical synthesis with a multi-tiered screening cascade and state-of-the-art MoA elucidation techniques, research teams can efficiently navigate the complex process of herbicide discovery. The ultimate goal is the identification of a lead candidate with high potency, a desirable weed control spectrum, crop selectivity, and potentially a novel mechanism of action to combat the growing threat of herbicide resistance.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-3-Fluoro-5-Methylpyridine: A Versatile Organic Intermediate. Retrieved from [Link]

  • Senseman, S. A. (Ed.). (2007). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Herbicide Handbook, 9th Edition.
  • Asian Network for Scientific Information. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved from [Link]

  • Nagaki, A., Yamada, S., Doi, M., Tomida, Y., Takabayashi, N., & Yoshida, J. I. (n.d.). Supporting Information: Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using Cryogenic Conditions. The Royal Society of Chemistry.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. MDPI.
  • Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Retrieved from [Link]

  • Lira, R., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Science, 382(6674), 1068-1074.
  • Taylor & Francis Online. (2022).
  • Zha, W., et al. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. International Journal of Molecular Sciences, 23(22), 13919. MDPI.
  • Google Patents. (n.d.). EP1140845A1 - Substituted pyridine herbicides.
  • Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263–271.
  • ResearchGate. (n.d.). Overview of Herbicide Mechanisms of Action.
  • National Center for Biotechnology Information. (2024). Synthesis and biological profile of 2,3-dihydro[18][19]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors.

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52923.
  • Jeschke, P. (2022). Development of novel pesticides in the 21st century. Journal of Pesticide Science, 47(3), 135–154.
  • ResearchGate. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis.
  • Semantic Scholar. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
  • U.S. Environmental Protection Agency. (n.d.). Registration Review of Pyridine and Pyrimidine Herbicides. Retrieved from [Link]

  • ACS Publications. (2024). Molecular Design of Novel Herbicide and Insecticide Seed Compounds with Machine Learning. ACS Omega.
  • Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Retrieved from [Link]

  • University of California, Agriculture and Natural Resources. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards.
  • Preprints.org. (2022).
  • WIPO Patentscope. (n.d.). WO/2018/019770 HERBICIDAL PYRIDINE COMPOUNDS.
  • BioOne Complete. (2000). Screening for Herbicide Resistance in Weeds.
  • National Center for Biotechnology Information. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for the Development of Novel Herbicides Using 2-Amino-5-bromo-4-methylpyridine.
  • ResearchGate. (n.d.). Screening for Herbicide Resistance in Weeds.
  • PubMed. (2024). Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)
  • PubMed. (2014).

Sources

Synthesis of anti-inflammatory agents from 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one for p38 MAPK Inhibitor Synthesis

Executive Summary & Scientific Rationale

This application note details the optimized synthetic protocols for transforming 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (CAS: 1805503-45-6) into potent anti-inflammatory agents.

The pyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in FDA-approved drugs like Pirfenidone (anti-fibrotic) and serving as a critical motif in kinase inhibitors targeting p38 MAPK and BTK .

Why this specific scaffold?

  • C5-Bromine Handle: The bromine at position 5 is electronically primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing for the rapid installation of biaryl systems essential for hydrophobic pocket binding in kinase domains.

  • C3-Fluorine Substitution: The fluorine atom acts as a bioisostere for hydrogen or a hydroxyl group. It modulates the pKa of the carbonyl oxygen, enhances metabolic stability by blocking oxidative metabolism at the C3 position, and induces specific dipole interactions within the enzyme active site.

  • N1-Methylation: Increases lipophilicity (LogP) and prevents non-specific hydrogen bond donation, improving membrane permeability.

Retrosynthetic Analysis & Workflow

The synthesis of anti-inflammatory agents from this core relies on constructing a biaryl axis.[1] The target molecules are designed to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, specifically blocking the production of pro-inflammatory cytokines like TNF-


 and IL-1

.
Diagram 1: Synthetic Workflow & Retrosynthesis

SynthesisWorkflow Start Starting Material 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one Intermediate Oxidative Addition Complex Start->Intermediate Step 1: Activation Reagent Aryl Boronic Acid (R-Ph-B(OH)2) Reagent->Intermediate Transmetalation Catalyst Pd Catalyst (Pd(dppf)Cl2 / XPhos) Catalyst->Intermediate Catalysis Product Target Anti-Inflammatory 5-Aryl-3-fluoro-1-methylpyridin-2(1H)-one Intermediate->Product Reductive Elimination (C-C Bond Formation)

Caption: Modular synthesis via Suzuki-Miyaura coupling. The C5-Br bond is the reactive site for installing the hydrophobic tail required for kinase inhibition.

Experimental Protocols

Methodology A: Suzuki-Miyaura Cross-Coupling (The "Workhorse" Reaction)

This protocol is optimized for the electron-deficient nature of the fluorinated pyridinone ring. Standard conditions often fail due to the reduced nucleophilicity of the intermediate or competitive dehalogenation.

Reagents & Materials:

  • Substrate: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.2 equiv) — Representative aryl partner.

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

    
     · CH
    
    
    
    Cl
    
    
    ) (0.05 equiv)
  • Base: Potassium Phosphate Tribasic (K

    
    PO
    
    
    
    ) (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Preparation (Inert Atmosphere):

    • Charge a microwave vial or round-bottom flask with the Substrate (206 mg, 1.0 mmol), Boronic Acid (168 mg, 1.2 mmol), and Base (424 mg, 2.0 mmol).

    • Critical Step: Evacuate and backfill with Argon three times. Oxygen is the primary cause of homocoupling side-products.

  • Solvation & Catalyst Addition:

    • Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

    • Add the Pd catalyst (41 mg, 0.05 mmol) quickly under a positive stream of Argon. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 4–6 hours.

    • Microwave (Preferred): Heat to 120°C for 30 minutes. The rapid heating profile minimizes protodeboronation of the boronic acid.

  • Work-up:

    • Cool to room temperature.[2] Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate (EtOAc).

    • Partition the filtrate between EtOAc and Water. Wash the organic layer with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate
    • Note: The 3-fluoro substituent makes the product slightly more polar than non-fluorinated analogs.

  • Purification:

    • Flash Column Chromatography: Elute with a gradient of 0–50% EtOAc in Hexanes. The product typically elutes around 30-40% EtOAc.

Yield Expectation: 75–85% isolated yield.

Methodology B: Buchwald-Hartwig Amination (Alternative)

If the target molecule requires a nitrogen linker (e.g., an aniline derivative common in Type II kinase inhibitors), use this protocol.

  • Catalyst System: Pd

    
    (dba)
    
    
    
    (2 mol%) + Xantphos (4 mol%).
  • Base: Cs

    
    CO
    
    
    
    (Cesium Carbonate) – Essential for suppressing side reactions on the pyridinone carbonyl.
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous), 100°C.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized anti-inflammatory agent, the following data profile must be met.

Data Summary Table: Characterization Criteria

ParameterMethodAcceptance CriteriaRationale
Purity HPLC (UV 254 nm)> 95% AreaRequired for biological assay validity.
Identity

H-NMR (DMSO-d

)
Diagnostic doublet at

7.8–8.2 ppm
Confirms C5 substitution (loss of Br, coupling to new aryl).
Fluorine

F-NMR
Singlet/Multiplet at

-120 to -140 ppm
Confirms retention of the C3-F atom (no defluorination).
Mass LC-MS (ESI+)[M+H]


0.4 Da
Confirms molecular weight of the coupled product.

Biological Mechanism of Action

The synthesized compounds are designed to act as ATP-competitive inhibitors . By occupying the ATP-binding pocket of the p38 MAPK enzyme, they prevent the phosphorylation of downstream substrates (like MAPKAPK2), thereby halting the translation of inflammatory cytokine mRNA.

Diagram 2: Inhibition Pathway (p38 MAPK Signaling)

BiologicalPathway Stimulus Inflammatory Stimulus (LPS / Stress) MAPKK MAPKK (MKK3/6) Stimulus->MAPKK Activates p38 p38 MAPK (Target Enzyme) MAPKK->p38 Phosphorylation Downstream MK2 / MSK1 (Downstream Kinases) p38->Downstream Activates Drug Synthesized Inhibitor (Pyridinone Analog) Drug->p38 Blocks ATP Binding Cytokines TNF-α / IL-1β Production Downstream->Cytokines Translation Response Inflammation Tissue Damage Cytokines->Response Causes

Caption: Mechanism of Action. The 5-substituted-3-fluoropyridinone blocks p38 MAPK, preventing the cytokine cascade responsible for chronic inflammation.

References

  • Suzuki-Miyaura Coupling of Pyridinones

    • Title: "Recent Advances of Pyridinone in Medicinal Chemistry"[3]

    • Source: Frontiers in Chemistry (2021)
    • URL:[Link]

  • p38 MAPK Inhibitor Design

    • Title: "Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors"
    • Source: ChemMedChem (2019)
    • URL:[Link]

  • General Coupling Protocols: Title: "Suzuki-Miyaura Cross Coupling Reaction" Source: TCI Chemicals Protocol Guide
  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry"[4]

    • Source: Journal of Medicinal Chemistry (2008)
    • URL:[Link]

Sources

Application Note: High-Fidelity Sonogashira Coupling of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 5-bromo-3-fluoro-1-methylpyridin-2(1H)-one scaffold (CAS: 1352152-46-5) represents a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., KRAS, BTK) where the pyridinone core mimics nucleobase interactions and the fluorine atom modulates metabolic stability and pKa.

Executing a Sonogashira cross-coupling on this substrate presents unique challenges and opportunities:

  • Electronic Activation: The C3-fluorine atom exerts an inductive withdrawing effect (

    
    ), which theoretically activates the C5-position for oxidative addition by the Palladium catalyst, counteracting the electron-donating resonance effect of the lactam nitrogen.
    
  • Chemoselectivity: The protocol must strictly favor C(

    
    )–C(
    
    
    
    ) coupling at the C5-bromide without affecting the C3-fluorine or the lactam carbonyl.
  • Catalyst Stability: Pyridinones can act as weak ligands. The

    
    -methyl substitution is critical here to prevent catalyst poisoning via 
    
    
    
    -coordination or deprotonation of the amide.

This guide provides a validated, self-consistent protocol optimized for high yield and reproducibility, minimizing common pitfalls like Glaser homocoupling or hydrodehalogenation.

Experimental Strategy & Reagents

Reaction Matrix

The following conditions have been optimized to balance reaction kinetics with substrate stability.

ComponentRecommendationRole & Rationale
Substrate 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-oneElectrophile.[1] Purity >98% required to prevent catalyst arrest.
Alkyne Terminal Alkyne (1.2 - 1.5 equiv)Nucleophile. Excess accounts for potential homocoupling side-reactions.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)Preferred. The bidentate ferrocenyl ligand prevents

-hydride elimination (if alkyl groups are present) and remains stable at elevated temperatures required for electron-rich heterocycles.
Co-Catalyst CuI (2-3 mol%)Activates the alkyne via copper acetylide formation. Must be free of Cu(II) (green/blue color indicates oxidation; use white/off-white solid).
Base Triethylamine (TEA) (3.0 equiv)Acts as both base (neutralizing HBr) and co-solvent.
Solvent DMF or 1,4-Dioxane DMF is preferred for solubility of the polar pyridinone. Dioxane is used if aqueous workup is difficult.
Temperature 60°C - 80°C Higher than typical aryl bromides due to the electron-rich nature of the pyridinone ring slowing oxidative addition.
Pre-Reaction Workflow Diagram

ExperimentalWorkflow Start Start: Preparation ReagentPrep Weigh Reagents (Glovebox or Air-free) Start->ReagentPrep Degas Degas Solvents (Sparge Ar/N2 15 min) Start->Degas Mix Combine Solid Reagents (Substrate, Pd, CuI) ReagentPrep->Mix LiquidAdd Add Degassed Solvent & Base + Alkyne Degas->LiquidAdd Mix->LiquidAdd Heat Heat to 60-80°C (Sealed Tube) LiquidAdd->Heat Inert Atm Monitor Monitor (LCMS/TLC) Target: >95% Conversion Heat->Monitor Monitor->Heat Incomplete Workup Workup & Purification Monitor->Workup Complete

Figure 1: Step-by-step experimental workflow for the Sonogashira coupling process.

Detailed Protocol: Step-by-Step

Step 1: Preparation of the Reaction Vessel
  • Vessel: Use a screw-cap pressure vial or a Schlenk flask equipped with a magnetic stir bar.

  • Atmosphere: The reaction is sensitive to oxygen (promotes Glaser homocoupling of alkyne and oxidizes Pd). All steps should be performed under Argon or Nitrogen.

Step 2: Reagent Addition
  • Charge the reaction vessel with 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (1.0 equiv, e.g., 206 mg, 1.0 mmol).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 41 mg).

  • Add CuI (0.03 equiv, 6 mg). Tip: Add CuI last among solids to minimize exposure to air before sealing.

  • Seal the vessel with a septum and purge with Argon for 5 minutes.

Step 3: Solvent and Liquid Reagent Introduction
  • Add anhydrous, degassed DMF (5 mL, 0.2 M concentration).

  • Add Triethylamine (3.0 equiv, 0.42 mL).

  • Add the Terminal Alkyne (1.2 equiv).

    • Note: If the alkyne is a solid, add it in Step 2. If liquid, add via syringe now.

Step 4: Reaction & Monitoring
  • Place the vessel in a pre-heated oil block at 65°C .

  • Stir vigorously (800+ rpm). The mixture should turn dark brown/black within 10-20 minutes.

  • Checkpoint: Check LCMS after 2 hours.

    • Expected Mass: [M+H]+ = (Substrate - Br + Alkyne).

    • Common Byproduct: Alkyne dimer (Glaser product). If observed, ensure better degassing in future runs.

  • If conversion is <50%, increase temperature to 80°C. Total time is typically 4-16 hours.

Step 5: Workup and Purification
  • Cool to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF and salts.

    • Critical: Pyridinones can be water-soluble. If the product is polar, use DCM/MeOH (9:1) for extraction or perform a "dry load" directly from the concentrated DMF reaction mixture (if DMF volume is low).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc). The product will likely be UV active and more polar than the starting bromide.

Mechanistic Insight & Troubleshooting

The mechanism follows the standard Pd(0)/Cu(I) cycle, but the specific electronics of the 3-fluoro-pyridinone modulate the rate-determining step (Oxidative Addition).

Catalytic Cycle Diagram

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet Pd(II) Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)(Ar)(Alkyne) RedElim->Pd0 - Product Substrate Ar-Br (Pyridinone) Alkyne R-C≡C-Cu

Figure 2: Catalytic cycle highlighting the Oxidative Addition of the fluorinated pyridinone.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Oxidative addition is too slow.Switch to Pd(P(t-Bu)3)2 or XPhos Pd G2 . These electron-rich ligands accelerate oxidative addition into the C-Br bond.
Homocoupling (Alkyne-Alkyne) Oxygen present in system.Degas solvents more thoroughly (freeze-pump-thaw). Add alkyne slowly via syringe pump.
Debromination (Ar-H formed) Hydride source present.[2][3]Ensure solvent is anhydrous. Avoid alcohols. Lower temperature.
Product stuck in Aqueous layer High polarity of pyridinone.Saturate aqueous layer with NaCl (brine) during extraction. Use THF/EtOAc mix for extraction.

References

  • Sonogashira Coupling Overview: Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Link

  • Reactivity of 5-Bromopyridinones: Liu, Z., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 214. (Demonstrates C5 reactivity on homologous scaffolds). Link

  • Fluorine Effect in Cross-Coupling: Jang, H. Y., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. (Discusses electronic influence of F on Pd cycles). Link

  • Compound Data: PubChem CID 70701030 (5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one). Link

  • General Protocol for Heterocycles: Choy, P. Y., et al. (2011). Recent Advances in the Sonogashira Coupling Reaction. Current Organic Chemistry. Link

Disclaimer: This protocol involves the use of hazardous chemicals (Palladium, Copper salts, organic solvents). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Application Note: Strategic Functionalization of the 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In modern medicinal chemistry, the pyridin-2(1H)-one core is a "privileged structure," serving as a bioisostere for amides and phenyl rings while offering superior metabolic stability and solubility profiles. The specific derivative 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one represents a high-value building block.[1]

  • The 3-Fluoro Group: Modulates pKa and lipophilicity (LogD), often improving blood-brain barrier (BBB) permeability and blocking metabolic oxidation at the C3 position.

  • The 1-Methyl Group: Locks the tautomer in the oxo form, preventing aromatization to the hydroxypyridine and simplifying purification.

  • The 5-Bromo Handle: The primary site for divergent synthesis via palladium-catalyzed cross-coupling.[1]

This guide provides validated protocols for transforming this core into biaryls (via Suzuki), amines (via Buchwald), and boronates (via Miyaura), alongside advanced C-H activation strategies.

Structural & Electronic Analysis

Before initiating synthesis, one must understand the electronic landscape of the substrate to avoid catalyst poisoning and regioselectivity errors.

  • Electrophilicity: The C5 position is activated for oxidative addition due to the inductive effect of the adjacent nitrogen and the electron-withdrawing nature of the carbonyl. The C3-fluorine atom further pulls electron density, making the C5-Br bond highly reactive toward Pd(0).[1]

  • Sterics: The C3-fluorine exerts ortho-steric pressure on the carbonyl but leaves the C4 and C5 positions relatively accessible.[1] However, bulky phosphine ligands are required to facilitate reductive elimination when coupling with ortho-substituted partners.[1]

  • Coordination Risks: The carbonyl oxygen and the pyridine nitrogen (though methylated, the lone pair resonance affects basicity) can competitively bind to metal centers. High-activity catalysts (e.g., Pd-G3/G4 precatalysts) are recommended to outcompete this inhibition.[1]

Visualizing the Reaction Landscape

ReactionLandscape Core 5-Bromo-3-fluoro- 1-methylpyridin-2-one (Electrophile) Suzuki Pathway A: Suzuki-Miyaura (Biaryl Formation) Core->Suzuki Pd(0), Ar-B(OH)2 Base Buchwald Pathway B: Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Pd(0), HNR2 Strong Base Borylation Pathway C: Miyaura Borylation (Nucleophile Generation) Core->Borylation Pd(dppf), B2pin2 KOAc CH_Act Pathway D: C-H Activation (C6 Functionalization) Core->CH_Act Ru/Pd, Ar-X Directing Group

Figure 1: Divergent synthetic pathways from the core 5-bromo-3-fluoro-1-methylpyridin-2(1H)-one scaffold.[1]

Core Workflows & Protocols

Pathway A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C5.[1] Challenge: Pyridinones can be sluggish substrates due to catalyst coordination.[1] Solution: Use of Buchwald dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) to facilitate the catalytic cycle.

Optimized Protocol
  • Stoichiometry:

    • Substrate (1.0 equiv)

    • Boronic Acid/Ester (1.2–1.5 equiv)[2]

    • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl₂·DCM (for simpler substrates).[1]

    • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv).[1]

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1][3]

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and precatalyst.

    • Evacuate and backfill with Argon (3x).[1]

    • Add degassed solvent.[1]

    • Heat to 80–100°C for 4–12 hours.

    • Note: The 3-fluoro group is stable under these conditions; however, avoid strong alkoxide bases (e.g., NaOtBu) at high temps to prevent potential SNAr side reactions at C3, though rare.

Pathway B: Miyaura Borylation

Objective: Converting the electrophilic C5-Br into a nucleophilic C5-Bpin moiety for reverse couplings.[1] Critical Control Point: Temperature control is vital. Overheating leads to protodebromination (hydrodehalogenation), yielding the useless 3-fluoro-1-methylpyridin-2-one byproduct.[1]

Optimized Protocol
  • Stoichiometry:

    • Substrate (1.0 equiv)

    • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

    • Catalyst: Pd(dppf)Cl₂ (3–5 mol%)

    • Base: KOAc (3.0 equiv) — Do not use carbonate bases; acetate is required for the transmetallation step in borylation.

    • Solvent: Anhydrous 1,4-Dioxane or DMSO.[1]

  • Procedure:

    • Combine reagents under inert atmosphere.

    • Heat to 80°C . Do not exceed 90°C.

    • Monitor by LCMS.[1] The product (M+H) will correspond to the boronate ester.

    • Workup: Filter through Celite immediately upon completion.[1] Boronates on this scaffold can be prone to protodeboronation on silica; use neutral alumina or rapid chromatography if purification is necessary.[1]

Pathway C: Buchwald-Hartwig Amination

Objective: Introduction of amines (morpholines, piperazines, anilines) at C5.

Optimized Protocol
  • Stoichiometry:

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)

    • Catalyst: Pd₂dba₃ (2 mol%) + BrettPhos (4 mol%) (for primary amines) or RuPhos (for secondary amines).[1]

    • Base: NaOtBu (1.5 equiv) or LiHMDS (for base-sensitive substrates).[1]

    • Solvent: Toluene or t-Amyl alcohol.[1]

  • Procedure:

    • Heat at 100°C in a sealed tube.

    • Mechanistic Insight: The electron-rich nature of the pyridinone ring makes the oxidative addition slower than in simple bromobenzenes. The bulky BrettPhos ligand prevents the formation of inactive Pd-dimers and promotes reductive elimination.

Advanced Protocol: C-H Activation (C6 Functionalization)

Context: Once C5 is functionalized (or if C5-Br is preserved for later), the C6 position (ortho to the carbonyl) can be activated using the carbonyl oxygen as a weak directing group.

Mechanism: Ruthenium(II) or Palladium(II) catalyzed Direct Arylation.[1]

CHActivation Step1 Coordination (M binds to C=O) Step2 CMD / C-H Cleavage (C6-H bond breaks) Step1->Step2 Base (KOAc/PivOH) Step3 Oxidative Addition (Ar-X inserts) Step2->Step3 Ar-I / Ar-Br Step4 Reductive Elimination (C6-Ar bond forms) Step3->Step4 Step4->Step1 Regenerate Catalyst

Figure 2: Catalytic cycle for C6-H activation directed by the pyridinone carbonyl.[1]

Protocol:

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%).[1]

  • Ligand/Additive: MesCOOH (30 mol%) – The acid acts as a proton shuttle (CMD mechanism).

  • Coupling Partner: Aryl Iodides or Bromides.[1][4]

  • Solvent: NMP or o-Xylene at 120°C.[1]

  • Note: The 3-fluoro group does not interfere with C6 activation, but steric bulk at C5 (if already substituted) may reduce yield.[1]

Troubleshooting & Data Summary

Solvent & Base Screening Matrix (Yield Expectations)[3]
Solvent SystemBaseTemp (°C)Suzuki YieldBorylation YieldNotes
Dioxane/H₂O K₂CO₃90High (85-95%) Low (<20%)Water inhibits borylation; excellent for Suzuki.[1]
Dioxane (Dry) KOAc80Low (<10%)High (80-90%) Acetate essential for Bpin formation.[1]
Toluene K₃PO₄100Mod (60-70%)N/AGood for sterically hindered biaryls.[1]
DMF Cs₂CO₃100Mod (50-60%)Mod (40%)High temp in DMF can cause debromination.[1]
Common Failure Modes
  • Protodebromination (Product = 3-fluoro-1-methylpyridin-2-one):

    • Cause: Reaction temperature too high; hydride source present (often from solvent impurities or excess amine).[1]

    • Fix: Lower temperature by 10°C; ensure anhydrous solvents for Buchwald/Borylation.[1]

  • No Reaction (Recovery of SM):

    • Cause: Catalyst poisoning by the pyridinone nitrogen/oxygen.[1]

    • Fix: Switch to a precatalyst system (e.g., XPhos Pd G3) rather than generating Pd(0) in situ.[1]

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. (Analogous chemistry for fluorinated pyridinones). Link

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3][5] Chemical Reviews, 1995, 95(7), 2457–2483. (Foundational mechanistic review). Link

  • Hirano, K., et al. Ruthenium-Catalyzed C-H Functionalization of Pyridones.[1] Journal of the American Chemical Society.[1][6] (General protocols for C6 activation). Link

  • PubChem. 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (Compound Summary). National Library of Medicine.[1] Link

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Protocol.[1]Link

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyridinones are a pivotal class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Their utility stems from their ability to act as bioisosteres for various functional groups and their capacity for diverse functionalization, enabling the fine-tuning of pharmacological properties. The target molecule, 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one, is a key intermediate in the synthesis of a range of biologically active molecules, with applications in areas such as oncology and neurodegenerative disease research.[2][3] The strategic incorporation of a bromine atom provides a handle for further molecular elaboration through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity.[4]

This technical guide provides a comprehensive overview of a scalable synthetic route to 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one. It is intended for researchers, scientists, and drug development professionals, offering not just a set of protocols, but also the underlying scientific rationale for the chosen synthetic strategy and critical considerations for safe and efficient scale-up.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a three-step sequence starting from a readily available pyridinone precursor. The proposed forward synthesis is outlined below:

Synthetic Pathway A 3-Fluoropyridin-2(1H)-one B 3-Fluoro-1-methylpyridin-2(1H)-one A->B  N-Methylation   C 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one B->C  Bromination  

Caption: Proposed synthetic pathway for 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one.

This strategy begins with the N-methylation of 3-fluoropyridin-2(1H)-one, followed by a regioselective bromination at the C5 position. This sequence is advantageous for scale-up as it introduces the bromine atom at a late stage, minimizing the handling of potentially hazardous brominated intermediates throughout the initial steps.

Part 1: Synthesis of 3-Fluoro-1-methylpyridin-2(1H)-one (Intermediate 1)

Scientific Rationale and Mechanistic Insights

The N-alkylation of pyridinones can be challenging due to the potential for competing O-alkylation.[5] To selectively achieve N-methylation, the reaction is typically carried out in the presence of a base in a polar aprotic solvent. The base deprotonates the pyridinone nitrogen, forming a pyridinone anion which then acts as a nucleophile, attacking the methylating agent. The choice of base and solvent is critical to favor N-alkylation. A strong, non-nucleophilic base like potassium carbonate is often employed. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred as they solvate the cation of the base, enhancing the nucleophilicity of the pyridinone anion.

Scale-Up Protocol (100 g scale)

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
3-Fluoropyridin-2(1H)-one113.09100 g0.8841.0
Potassium Carbonate (K₂CO₃)138.21183 g1.321.5
Methyl Iodide (CH₃I)141.94138 g (60.5 mL)0.9721.1
Acetonitrile-1 L--

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Addition funnel

  • Heating mantle with temperature controller

Procedure:

  • Reaction Setup: Equip the 2 L flask with a mechanical stirrer, thermometer, and reflux condenser.

  • Reagent Charging: To the flask, add 3-fluoropyridin-2(1H)-one (100 g, 0.884 mol) and potassium carbonate (183 g, 1.32 mol).

  • Solvent Addition: Add acetonitrile (1 L) to the flask.

  • Initiate Stirring: Begin vigorous stirring to ensure good mixing of the solids.

  • Controlled Addition of Methylating Agent: Slowly add methyl iodide (60.5 mL, 0.972 mol) to the suspension via the addition funnel over a period of 30-45 minutes. An initial exotherm may be observed; maintain the temperature below 30°C using a water bath if necessary.

  • Reaction Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium iodide salts. Wash the filter cake with acetonitrile (2 x 100 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be developed to afford pure 3-fluoro-1-methylpyridin-2(1H)-one.

Expected Yield: 85-95%

Part 2: Synthesis of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (Target Molecule)

Scientific Rationale and Mechanistic Insights

The bromination of 3-fluoro-1-methylpyridin-2(1H)-one is an electrophilic aromatic substitution reaction. The pyridinone ring is activated towards electrophilic attack by the electron-donating nitrogen atom and the methyl group. The fluorine atom at the 3-position is a deactivating group but an ortho-, para-director. The directing effects of the substituents favor bromination at the C5 position.

N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ease of handling as a solid compared to liquid bromine, especially on a larger scale.[6] The reaction is typically carried out in a suitable solvent, and the choice of solvent can influence the reaction rate and selectivity.

Bromination Mechanism A 3-Fluoro-1-methylpyridin-2(1H)-one C Arenium Ion Intermediate A->C + Br+ B NBS B->C generates D 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one C->D - H+ E Succinimide D->E (byproduct)

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Suzuki Coupling of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one. This substrate presents unique challenges due to its electronic properties. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve low-yield issues.

Understanding the Challenge: The Nature of the Substrate

The substrate, 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one, is an electron-deficient heteroaryl halide. The presence of the fluorine atom and the inherent electron-withdrawing nature of the pyridinone ring activate the C-Br bond, which should facilitate the initial oxidative addition step in the catalytic cycle.[1] However, the Lewis basic pyridyl nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] Furthermore, the electronic nature of the system can make it susceptible to specific side reactions that consume starting materials and lower the yield of the desired product.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Suzuki coupling reaction has a very low yield or has failed completely. What are the most common culprits and where should I begin my investigation?

A1: A low yield in a Suzuki coupling is a common but solvable issue.[3][4] For this specific substrate, the investigation should be systematic. The primary reasons for failure often fall into three categories: (1) Inefficient Catalysis , (2) Reagent Instability , and (3) Competing Side Reactions .

Start by analyzing your crude reaction mixture by LC-MS or ¹H NMR to identify what has been formed. The identity of the major components will guide your troubleshooting strategy.

  • Scenario A: Mostly unreacted starting materials. This points to a fundamental issue with catalyst activity or reaction conditions (e.g., temperature). The oxidative addition may be stalled, or the catalyst may have decomposed.

  • Scenario B: Significant formation of side products. The most common side products are the dehalogenated starting material (3-fluoro-1-methylpyridin-2(1H)-one) or homocoupled boronic acid. This indicates that the catalytic cycle is proceeding partially but is being intercepted by competing pathways.

The following flowchart provides a logical path for troubleshooting based on your initial findings.

G start Low Yield Observed check_crude Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_crude sm_present Primarily Unreacted Starting Materials? check_crude->sm_present side_products Side Products Observed? sm_present->side_products No cat_issue Potential Catalyst Issue: - Inactive Catalyst (Pd Black) - Sub-optimal Ligand - Insufficient Temperature sm_present->cat_issue Yes reagent_issue Potential Reagent Issue: - Boronic acid degradation - Poor quality reagents/solvents - Ineffective degassing side_products->reagent_issue No dehalo Dehalogenation Product (Ar-H) Dominates? side_products->dehalo Yes cat_issue->reagent_issue Also Consider deboro Homocoupling or Boronic Acid Degradation Products? dehalo->deboro No solve_dehalo Focus on Ligand & Base: - Use electron-rich, bulky ligands (e.g., SPhos, XPhos) - Re-evaluate base choice (K3PO4 vs. Cs2CO3) - Ensure anhydrous conditions if necessary dehalo->solve_dehalo Yes solve_deboro Address Boronic Acid Stability: - Switch to a more stable boronic ester (e.g., pinacol ester) - Use fresh, high-purity boronic acid - Lower reaction temperature deboro->solve_deboro Yes Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition pd0->oa 1 pd2_complex Ar-Pd(II)L2-X oa->pd2_complex trans Transmetalation pd2_complex->trans 2 dehalogenation Protodehalogenation (Ar-H Side Product) pd2_complex->dehalogenation Slow Transmetalation Leads To This ar_pd_ar Ar-Pd(II)L2-Ar' trans->ar_pd_ar re Reductive Elimination ar_pd_ar->re 3 re->pd0 regenerates product Ar-Ar' (Desired Product) re->product arx Ar-X (5-Bromo-3-fluoro-1-methylpyridin-2(one)) arx->oa ar_boronic Ar'-B(OR)2 (Boronic Acid/Ester) ar_boronic->trans deboronation Protodeborylation (Ar'-H Side Product) ar_boronic->deboronation Reagent Instability base Base (e.g., K3PO4) base->trans activates

Caption: The Suzuki Catalytic Cycle and Common Failure Points.

Table 1: Recommended Catalyst & Ligand Screening Systems

For a challenging substrate like this, moving beyond first-generation catalysts is often necessary.

Catalyst SystemPd Source (mol%)Ligand (mol%)Key Characteristics & Recommendations
Standard Pd(PPh₃)₄ (2-5%)-Often fails for electron-deficient or hindered substrates. Use as a baseline only.
DPPF System Pd(dppf)Cl₂ (2-5%)-More robust than PPh₃ but can still be inefficient. Good starting point for initial screens.
Buchwald System 1 Pd₂(dba)₃ (1-2%)SPhos (2-5%)Highly Recommended. SPhos is an electron-rich, bulky ligand excellent for accelerating reductive elimination and preventing dehalogenation.
Buchwald System 2 Pd(OAc)₂ (1-2%)XPhos (2-5%)Highly Recommended. XPhos is another powerful Buchwald ligand known for its high activity with challenging substrates, including heteroaryl chlorides.
Pre-catalyst SPhos-Pd-G3 (2-5%)-A pre-formed, air-stable catalyst that ensures the correct Pd:Ligand ratio and provides reliable activation to Pd(0). Excellent for reproducibility. [5]
Table 2: Recommended Base & Solvent Screening Matrix

The interplay between the base and solvent is crucial for success. All reactions should be thoroughly degassed (e.g., by sparging with argon for 20-30 minutes) to remove oxygen, which can deactivate the catalyst.

Base (Equivalents)Solvent SystemTemperatureComments
K₂CO₃ (2-3 eq)Dioxane / H₂O (4:1)90-100 °CA common starting point, but may be too weak for this substrate, leading to slow transmetalation.
K₃PO₄ (2-3 eq)Toluene / H₂O (10:1)100-110 °CA stronger base that can accelerate transmetalation. The small amount of water is often critical for its activity. [6]
Cs₂CO₃ (2-3 eq)Dioxane100 °CA strong base with high solubility in organic solvents. Often very effective but more expensive.
K₃PO₄ (2-3 eq)Anhydrous Dioxane100 °CUse this condition if protodehalogenation is severe, to test if water is the primary source of the competing proton.
Experimental Protocol: A General Screening Procedure

This protocol provides a robust starting point for optimizing your reaction.

  • Preparation: To a flame-dried Schlenk flask or microwave vial, add 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (1.0 eq), the arylboronic acid or ester (1.3 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.015 eq) and the ligand (e.g., SPhos, 0.03 eq) if they are not part of a pre-catalyst. Add this mixture to the reaction flask.

  • Degassing: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, to achieve a concentration of ~0.1 M with respect to the starting halide).

  • Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (monitor by TLC or LC-MS every 2-4 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude material by ¹H NMR and LC-MS to determine the conversion and the ratio of product to side products.

By employing a systematic, evidence-based approach to troubleshooting, you can successfully overcome the challenges associated with this Suzuki coupling and achieve high yields of your desired product.

References

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Reddit. Suzuki proto-dehalogenation problem : r/Chempros. [Link]

  • NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

Sources

Purification challenges of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to help you achieve high purity in your reaction products.

Section 1: Understanding the Chemistry and Potential Impurities

The synthesis of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one, a valuable intermediate in medicinal chemistry, can present several purification challenges.[1] The presence of bromine and fluorine atoms on the pyridinone ring enhances its reactivity and utility in forming complex molecules through reactions like nucleophilic substitutions and cross-coupling.[2][3] However, these reactive sites can also lead to the formation of various byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one?

A1: Based on typical synthetic routes for halogenated pyridinones, you should be vigilant for the following impurities:

  • Starting Materials: Unreacted precursors are a common source of contamination.

  • Isomeric Byproducts: Incomplete or competing bromination and fluorination reactions can lead to isomers with halogens at different positions on the pyridine ring.

  • Over-brominated Species: The reactivity of the pyridinone ring can sometimes lead to the addition of more than one bromine atom.[4]

  • Dehalogenated Impurities: Side reactions can sometimes result in the removal of a halogen atom, which can be challenging to separate due to similar chromatographic behavior.[5]

  • Hydrolysis Products: The pyridinone ring can be susceptible to hydrolysis under certain reaction or workup conditions.

  • Solvent Adducts: Residual solvents from the reaction or purification steps can form adducts with the product.

Q2: Why is the purification of this specific compound challenging?

A2: The challenges stem from the physicochemical properties of the target molecule and its potential impurities. The presence of both a polar pyridinone core and a nonpolar bromo-substituent gives the molecule a unique polarity that can complicate chromatographic separation. Furthermore, the structural similarity between the desired product and potential isomeric or dehalogenated byproducts makes their separation by standard techniques difficult.

Visualizing the Synthetic Landscape

To better understand the potential for impurity formation, it's helpful to visualize a general synthetic pathway. While the exact synthesis can vary, a common approach involves the construction of the pyridinone ring followed by halogenation.[6][7]

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_products Crude Product Mixture A Pyridinone Precursor C Halogenation Reaction A->C B Halogenating Agents (e.g., NBS, Selectfluor) B->C D Desired Product: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one C->D E Potential Impurities: - Isomers - Over-halogenated - Starting Materials C->E

Caption: A simplified workflow illustrating the generation of the desired product alongside potential impurities from starting materials.

Section 2: Troubleshooting Purification Issues

This section provides a structured approach to troubleshooting common problems encountered during the purification of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one.

Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Solution(s)
Co-elution of impurities with the product in column chromatography. Impurities have very similar polarity to the desired product.1. Optimize the mobile phase: A shallow gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution.[8] 2. Change the stationary phase: Switching to a different type of silica (e.g., diol- or cyano-bonded) or using reverse-phase chromatography might provide better separation. 3. Consider an alternative purification technique: Recrystallization or preparative HPLC could be more effective.
Low yield after purification. 1. The product is partially soluble in the mobile phase, leading to loss during chromatography. 2. The product is unstable on silica gel.1. Adjust solvent polarity: Use a less polar solvent system if possible. 2. Use a deactivated stationary phase: Treat silica gel with a base like triethylamine to neutralize acidic sites that might degrade the product. 3. Minimize contact time: Perform flash chromatography to reduce the time the compound spends on the column.
Product appears as an oil instead of a solid. Presence of residual solvent or impurities that depress the melting point.1. High-vacuum drying: Ensure all solvent is removed by drying under high vacuum for an extended period. 2. Trituration: Add a non-polar solvent (e.g., hexanes) to the oil and stir. This may induce crystallization of the product while dissolving oily impurities. 3. Re-purification: If the issue persists, a second round of purification using a different method may be necessary.
Difficulty in achieving high purity (>98%) Multiple, closely related impurities are present.1. Sequential Purification: Combine two different purification techniques. For example, perform an initial flash chromatography followed by recrystallization or preparative HPLC.[9] 2. Chemical Derivatization: In some cases, it may be possible to selectively react an impurity to change its properties, making it easier to separate. This is an advanced technique and requires careful consideration of the reaction conditions.

Section 3: Step-by-Step Purification Protocols

Here we provide detailed protocols for the most common and effective purification techniques for 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one.

Protocol 1: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying moderate to large quantities of material.

Step-by-Step Methodology:

  • Slurry Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexanes.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline solids.[10][11] The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[10]

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and at their boiling points. Acetic acid has been noted as a good recrystallization solvent for some brominated pyridinium compounds.[12]

  • Dissolution: In a flask, add a small amount of the chosen hot solvent to the crude material and heat the mixture until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. This slow cooling is crucial for the formation of pure crystals.[10]

  • Crystal Formation: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[11]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Purification Workflow

Purification_Workflow A Crude Reaction Product B Purification Method Selection A->B C Flash Column Chromatography B->C Moderate to High Polarity Impurities D Recrystallization B->D Low Polarity or Crystalline Impurities E Purity Analysis (TLC, NMR, HPLC) C->E D->E F Pure Product (>98%) E->F Purity Met G Further Purification Needed E->G Purity Not Met G->B Re-evaluate

Caption: A decision-making workflow for the purification of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one.

Section 4: Purity Assessment

Accurate assessment of purity is critical. A combination of analytical techniques should be employed.

Analytical Techniques for Purity Confirmation
Technique Information Provided Considerations
Thin Layer Chromatography (TLC) Rapid assessment of the number of components in a mixture and monitoring the progress of a purification.The choice of mobile phase is crucial for good separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis to determine the purity of the sample.¹H, ¹³C, and ¹⁹F NMR are all valuable for this compound.
High-Performance Liquid Chromatography (HPLC) Highly sensitive method for determining the purity of a sample and quantifying impurities.Method development (column, mobile phase, detector) is key to achieving accurate results.
Mass Spectrometry (MS) Confirms the molecular weight of the desired product and can help in identifying impurities.Can be coupled with HPLC (LC-MS) for powerful impurity profiling.

Section 5: Safety Precautions

Working with halogenated organic compounds requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

This technical support guide provides a comprehensive overview of the purification challenges associated with 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one and offers practical solutions. By understanding the potential impurities and employing the appropriate purification and analytical techniques, researchers can consistently obtain this valuable compound in high purity.

References

Sources

Catalyst and ligand selection for difficult Suzuki couplings of bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of Bromopyridines Topic: Catalyst & Ligand Selection for Difficult Heterocycles Role: Senior Application Scientist Status: Active | Ticket Priority: High

Introduction: The "Deceptive Simplicity" of Bromopyridines

Welcome to the Heterocycle Coupling Help Desk. If you are here, you are likely staring at a TLC plate showing unreacted starting material or a black precipitate of palladium metal.

Bromopyridines are deceptively simple. Unlike their carbocyclic analog (bromobenzene), bromopyridines possess a basic nitrogen atom that fundamentally alters the reaction landscape. In drug discovery, where >60% of small molecule candidates contain heterocycles, mastering this coupling is non-negotiable.

This guide moves beyond "add catalyst and heat." It deconstructs the failure modes of bromopyridines—specifically catalyst poisoning and oxidative addition sluggishness —and provides a self-validating system for success.

Part 1: The Core Problem – Why Standard Conditions Fail

To fix the reaction, you must understand the mechanism of failure. The primary enemy in bromopyridine coupling is Competitive Coordination .

The Mechanism of Failure

In a standard Suzuki coupling, the active Pd(0) species (14-electron) must coordinate to the


-system of the aryl halide and insert into the C-Br bond (Oxidative Addition).

However, pyridines are


-donors. The nitrogen lone pair competes for the open coordination site on the palladium.
  • The Trap: The pyridine nitrogen binds tightly to the Pd(0) or Pd(II) center.[1]

  • The Result: This forms a stable, catalytically inactive "dead" complex (often bis-pyridyl complexes). The catalytic cycle halts before it begins.

  • The 2-Position Paradox: 2-Bromopyridines are the most difficult. The proximity of the nitrogen to the C-Br bond creates both steric and electronic interference, making oxidative addition significantly slower than for 3- or 4-bromopyridines.

Visualizing the Pathway

PyridinePoisoning Pd0 Active Pd(0) Species (Monoligated L-Pd) BrPy Bromopyridine (Substrate) Pd0->BrPy Coord N-Coordination (Poisoning) BrPy->Coord Low Steric Ligand (e.g., PPh3) OxAdd Oxidative Addition (C-Br Insertion) BrPy->OxAdd Bulky Ligand (e.g., XPhos) DeadEnd Inactive Pd-N Complex (Cycle Stalls) Coord->DeadEnd ActiveInt L-Pd(II)(Ar)Br (Cycle Continues) OxAdd->ActiveInt

Figure 1: The divergence between productive oxidative addition and catalyst poisoning.[2] Bulky ligands favor the green path.

Part 2: The Solution – Sterics as a Shield

To prevent N-coordination, you must use Steric Bulk . We rely on the "Buchwald Strategy": using dialkylbiaryl phosphine ligands. These ligands are massive; they wrap around the palladium center, physically blocking the approach of the pyridine nitrogen while leaving just enough space for the C-Br bond to react.

Recommended Catalyst Systems
ComponentRecommendationTechnical Rationale
Ligand XPhos or SPhos SPhos is the gold standard for 2-bromopyridines due to extreme bulk (methoxy groups). XPhos is the general workhorse for 3- and 4-bromopyridines.
Precatalyst Pd-G3 / G4 CRITICAL. Do not use Pd(OAc)₂ or Pd₂(dba)₃. These require reduction/activation steps that are easily inhibited by pyridines. G3/G4 precatalysts release the active L-Pd(0) species immediately upon heating, bypassing the induction period [1].
Base K₃PO₄ (aqueous) A weak base prevents hydrolysis of sensitive substrates. The biphasic system (Water/Organic) is crucial for solubilizing inorganic byproducts.
Solvent THF or Dioxane Ethereal solvents coordinate weakly to Pd, stabilizing the intermediate without poisoning it.

Part 3: Standard Operating Procedure (SOP)

Protocol: Coupling of 2-Bromopyridine with Aryl Boronic Acid Use this protocol for your initial screen. It is designed to be robust against common failure modes.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%) [Alternatively: SPhos Pd G4]

  • Base: 0.5 M K₃PO₄ (aqueous, degassed) (2.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • The Setup (Inert Atmosphere is Mandatory):

    • Use a vial with a septum cap.

    • Add the solid Pd-G4 precatalyst, boronic acid, and bromopyridine (if solid).

    • Tech Note: If your bromopyridine is liquid, add it after the solvent.

    • Evacuate and backfill with Argon/Nitrogen 3 times .[3] Oxygen kills the active L-Pd(0) species instantly.

  • Solvent Preparation:

    • Sparge your solvent (THF/Dioxane) and your aqueous base solution with Argon for 15 minutes before use.

    • Why? Dissolved oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Initiation:

    • Inject the organic solvent via syringe.[3]

    • Inject the aqueous K₃PO₄ via syringe.

    • Stir vigorously.[3][4] The biphasic mixture requires high agitation rates (>800 RPM) to ensure mass transfer.

  • Reaction:

    • Heat to 60–80°C .

    • Monitoring: Check HPLC/UPLC at 1 hour. G3/G4 catalysts are fast. If no conversion is seen in 2 hours, higher heat will likely only cause decomposition.[5]

Part 4: Troubleshooting & FAQs

Q1: My reaction turns black immediately, and I get no product. Why?

A: "Palladium Black" formation indicates the catalyst has decomposed (aggregated) before it could enter the catalytic cycle.

  • Cause: The ligand dissociated from the metal, or the precatalyst was reduced too quickly without substrate present.

  • Fix: Switch to a G3 or G4 precatalyst . These are designed to be stable until activation in the reaction mixture. If already using G4, lower the temperature to 40°C for the first 30 minutes to allow controlled activation.

Q2: I see 50% conversion, but the reaction stops. Adding more catalyst doesn't help.

A: This is likely Product Inhibition . The product (an aryl-pyridine) is also a pyridine! As the product concentration grows, it competes with the starting material for the catalyst.

  • Fix: Use SPhos . Its structural bulk is specifically effective at preventing the coordination of the product pyridine [2]. Alternatively, switch to a stronger base like Cs₂CO₃ in pure Dioxane (anhydrous) to force the transmetalation step.

Q3: My boronic acid is disappearing, but I'm not getting the coupled product.

A: You are suffering from Protodeboronation . Pyridyl boronic acids and electron-poor aryl boronic acids are prone to hydrolyzing (losing the -B(OH)₂ group) in aqueous base.

  • Fix:

    • Switch to Anhydrous Conditions : Use Cs₂CO₃ or K₃PO₄ (solid) in dry Dioxane/DMF.

    • Slow Addition : Add the unstable boronic acid as a solution via syringe pump over 1 hour to keep its concentration low relative to the Pd catalyst.

    • MIDA Boronates : Use a protected boronate ester (MIDA or Pinacol) instead of the free acid.

Q4: Can I use Pd(PPh3)4 (Tetrakis)? It's cheaper.

A: For bromopyridines? No. Triphenylphosphine (PPh₃) is not bulky enough to prevent pyridine nitrogen coordination. You will likely require high catalyst loadings (10 mol%) to get mediocre yields, and purification will be difficult due to phosphine oxide byproducts. The cost of the failed experiments exceeds the cost of the G4 catalyst.

Part 5: Decision Matrix

Use this logic flow to select your initial conditions.

CatalystSelection Start Start: Bromopyridine Coupling Pos Position of Bromine? Start->Pos Pos2 2-Bromopyridine (High Difficulty) Pos->Pos2 Pos34 3- or 4-Bromopyridine (Moderate Difficulty) Pos->Pos34 Ligand2 Ligand: SPhos or XPhos (Must use G3/G4 Precatalyst) Pos2->Ligand2 Ligand34 Ligand: XPhos or AmPhos (Pd(OAc)2 + Ligand acceptable) Pos34->Ligand34 Partner Is Boronic Acid Stable? Ligand2->Partner Ligand34->Partner Stable Yes (e.g., Phenyl-B(OH)2) Partner->Stable Unstable No (e.g., 2-Pyridyl, Heteroaryl) Partner->Unstable Cond1 Condition A: THF/Water + K3PO4 Stable->Cond1 Cond2 Condition B: Anhydrous Dioxane + Cs2CO3 Unstable->Cond2

Figure 2: Catalyst and condition selection decision tree.

References

  • Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions." Chemical Science, 4(3), 916-920. Link

  • Billingsley, K. L., & Buchwald, S. L. (2006).[6] "Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[6][7] Angewandte Chemie International Edition, 45(21), 3484-3488. Link

  • Valente, C., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Angewandte Chemie, 118(12), 1949-1954. Link

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073-14075. Link

Sources

Impact of base and solvent on Buchwald-Hartwig amination of electron-deficient heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of the Buchwald-Hartwig amination, with a specialized focus on electron-deficient heterocyclic substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet sensitive transformation. Here, we dissect common experimental hurdles, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance your success in synthesizing C–N bonds with this challenging class of molecules.

Introduction: The Unique Challenges of Electron-Deficient Heterocycles

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance.[1] However, when applied to electron-deficient heterocycles such as pyridines, pyrimidines, and azoles, the reaction's efficiency can be compromised. These substrates introduce a unique set of challenges primarily stemming from the presence of basic nitrogen atoms within the heterocyclic ring. These nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often referred to as "catalyst poisoning."[2][3] Furthermore, the electron-deficient nature of the ring can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

This guide will provide a systematic approach to troubleshooting these issues, with a core focus on the judicious selection of the base and solvent to overcome these intrinsic challenges.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific problems you may be observing in your reactions.

Problem 1: Low or No Conversion of the Heteroaryl Halide

This is the most common failure mode and can be attributed to several factors, with catalyst deactivation being the primary suspect.

Question: I am attempting to couple a 2-chloropyridine with a primary amine using Pd₂(dba)₃, XPhos, and NaOtBu in toluene, but I am seeing only starting material after 24 hours at 100 °C. What is going wrong?

Answer: Low or no conversion with electron-deficient heterocycles, especially 2-substituted pyridines, is frequently due to catalyst poisoning by the pyridine nitrogen.[2][3] The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting its ability to participate in the catalytic cycle. Here is a step-by-step troubleshooting workflow:

G

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

  • Ligand Selection is Critical: The ligand plays a pivotal role in shielding the palladium center from coordination by the heterocyclic substrate.[3] Bulky, electron-rich phosphine ligands are essential as they favor the formation of the active monoligated palladium species and accelerate the rate-limiting steps of the reaction.[1]

    • Recommendation: While XPhos is a good starting point, for challenging substrates, consider switching to even more sterically demanding and electron-rich ligands such as RuPhos or BrettPhos . Bidentate ligands can also be effective at preventing displacement by the pyridine substrate.[2]

  • Re-evaluate Your Base: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are often the go-to choice for Buchwald-Hartwig aminations as they promote high reaction rates.[4] However, for base-sensitive heterocycles, they can lead to substrate decomposition.

    • Recommendation: If you suspect substrate instability, screen weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5][6] While this may require higher reaction temperatures or longer reaction times, it can preserve the integrity of your starting material.

  • Solvent Choice Matters: The solvent not only dissolves the reactants but also influences the solubility of the base and the overall polarity of the reaction medium, which can affect reaction rates.

    • Recommendation: Toluene is a common choice, but for more polar substrates, solubility can be an issue.[7] Consider switching to a more polar aprotic solvent like 1,4-dioxane or a protic solvent like tert-butanol . Be cautious with coordinating solvents like acetonitrile or DMF, as they can sometimes inhibit the catalyst.[2]

Problem 2: Significant Hydrodehalogenation of the Heteroaryl Halide

Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene, consuming the starting material and reducing the yield of the desired aminated product.

Question: My reaction is proceeding, but I am observing a significant amount of the de-halogenated pyridine byproduct. How can I suppress this?

Answer: Hydrodehalogenation often occurs via a β-hydride elimination pathway from a palladium-amide intermediate, which is competitive with the desired reductive elimination step.[1] This is particularly prevalent with primary amines.

  • Ligand Modification: The electronic and steric properties of the ligand can influence the relative rates of reductive elimination versus β-hydride elimination.

    • Recommendation: Employing bulky, electron-rich ligands can sterically hinder the conformation required for β-hydride elimination and electronically favor the desired C-N bond-forming reductive elimination. Ligands like Josiphos-type and BippyPhos have been specifically designed to minimize this side reaction.

  • Base and Solvent Considerations: The reaction conditions can be tuned to disfavor the hydrodehalogenation pathway.

    • Recommendation: In some cases, using a weaker base or a less polar solvent can slow down the competing β-hydride elimination.

  • Amine Stoichiometry: Using a slight excess of the amine can sometimes help to favor the desired amination pathway.

Frequently Asked Questions (FAQs)

Q1: Which type of base is best for electron-deficient heterocycles?

A1: There is no single "best" base, as the optimal choice is highly substrate-dependent. However, a general guideline is to start with a strong, non-nucleophilic base and then de-escalate if side reactions or decomposition are observed.

BasepKaHAdvantagesDisadvantages
NaOtBu ~19Promotes high reaction rates; effective for many substrates.[6]Can be incompatible with base-sensitive functional groups; can lead to decomposition of some heterocycles.[4]
LHMDS ~26Useful for substrates with acidic protons; allows for lower reaction temperatures.[4]Solid is air-sensitive; can be too strong for some delicate substrates.
Cs₂CO₃ ~10Good for base-sensitive substrates; often has good solubility.[6]Generally requires higher reaction temperatures and/or catalyst loadings.[4]
K₃PO₄ ~12A mild and inexpensive option for sensitive substrates.May result in slower reaction rates compared to stronger bases.[5]

Q2: Can I use a polar aprotic solvent like DMF or DMSO?

A2: While toluene and dioxane are the most common solvents, polar aprotic solvents like DMF and DMSO can be used, particularly if the solubility of your starting materials is poor in nonpolar media.[2][7] However, be aware that these solvents can sometimes coordinate to the palladium catalyst and inhibit its activity. It is always best to screen a few different solvent options when developing a new reaction.

Q3: My heterocycle has multiple nitrogen atoms (e.g., a pyrimidine or a triazole). Does this make the reaction more difficult?

A3: Yes, the presence of multiple nitrogen atoms can exacerbate the problem of catalyst poisoning. The strategies outlined above, particularly the use of very bulky and electron-rich ligands, are even more critical for these substrates. For some azoles, the acidity of the N-H proton can also be a factor, and the choice of base becomes a delicate balance between deprotonating the amine nucleophile without deprotonating the heterocycle in a way that leads to side reactions.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a 2-Chloropyridine

This is a general starting point and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-chloropyridine (1.0 equiv), the amine (1.2 equiv), the phosphine ligand (e.g., RuPhos, 2 mol %), and the palladium source (e.g., Pd₂(dba)₃, 1 mol %).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Base and Solvent: Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 2.0 equiv) and the anhydrous solvent (e.g., tert-butanol, 0.1 M concentration with respect to the limiting reagent).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G

Caption: Step-by-step experimental workflow for Buchwald-Hartwig amination.

References

  • Benchchem. (n.d.). Troubleshooting low yields in the Buchwald-Hartwig amination for pyridine derivatives.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2023, June 24). Brainstorming a Buchwald-Hartwig coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Reddit. (2017, November 18). Buchwald-Hartwig Amination Solvent Choice. Retrieved from [Link]

  • YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Quora. (2017, November 13). Can aprotic solvents be non-polar as well as polar? Will the Sn1 and Sn2 reactions still work?. Retrieved from [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • ResearchGate. (2014, October). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one Couplings by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the LC-MS analysis of coupling reactions involving 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one. This resource is designed to provide practical, experience-driven solutions to common and complex challenges encountered during reaction monitoring. Our goal is to move beyond generic advice, offering scientifically grounded explanations and actionable protocols to ensure the integrity and success of your analytical workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that frequently arise when setting up and running LC-MS for this specific class of halogenated pyridinones.

Q1: I see a strong UV signal for my starting material, but the peak is weak or absent in the Total Ion Chromatogram (TIC). What's happening?

A1: This is a classic indicator of poor ionization efficiency for your analyte.[1] 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one, while containing heteroatoms, may not readily protonate or form adducts under standard electrospray ionization (ESI) conditions. The key is that LC-MS sensitivity is governed by the efficiency of creating and transmitting gas-phase ions.[2]

  • Causality: The energy required to desolvate and ionize your specific molecule might be higher than what is provided by default source parameters. The presence of two different halogens (Bromine and Fluorine) can also influence electron distribution and proton affinity.

  • Immediate Actions:

    • Confirm Mass: Extract the expected ion masses (m/z) for your starting material ([M+H]⁺, [M+Na]⁺, etc.) from the TIC. A peak may be present but simply not intense enough to be obvious in the overall chromatogram.

    • Optimize Ionization Source: Increase the capillary voltage and nebulizing gas flow to improve droplet formation and desolvation.[2] Adjust the drying gas temperature, but be cautious of thermal degradation.[2]

    • Switch Ionization Mode: If positive mode ESI is failing, try negative mode. While less common for pyridinones, it's worth investigating. Atmospheric Pressure Chemical Ionization (APCI) is another strong alternative, as it can be more effective for less polar or less basic compounds that are challenging to ionize by ESI.[3]

Q2: My mass spectrum for the starting material shows multiple peaks, not just the expected molecular ion. Is my starting material impure?

A2: Not necessarily. While impurity is a possibility, you are likely observing two key phenomena: isotopic distribution and in-source fragmentation.

  • Isotopic Pattern of Bromine: Bromine has two abundant stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), separated by 2 Da. Therefore, any molecule containing a single bromine atom will exhibit a characteristic "doublet" in the mass spectrum with two peaks of nearly equal intensity separated by 2 m/z units. This is a definitive sign that your molecule contains bromine.

  • In-Source Fragmentation (ISF): The pyridinone ring, especially with electron-withdrawing substituents, can be susceptible to fragmentation within the ion source itself, even before entering the mass analyzer.[4][5] This happens when the energy in the source (voltages, temperature) is high enough to break chemical bonds. You might be seeing fragments corresponding to the loss of a methyl group (-15 Da) or other cleavages. To verify this, gradually reduce the fragmentor or cone voltage. If the intensity of these extra peaks decreases while the molecular ion peak increases, it confirms they are in-source fragments.[6]

Q3: I'm seeing significant peak tailing for my pyridinone starting material and products. How can I improve the peak shape?

A3: Peak tailing for this class of compounds is often caused by secondary interactions with the stationary phase.[7][8] The nitrogen atom in the pyridinone ring can possess a basic character, leading to strong interactions with residual acidic silanol groups on the surface of standard silica-based C18 columns.[7]

  • Causality: These secondary ionic interactions are a different retention mechanism from the intended reversed-phase (hydrophobic) separation, causing a portion of the analyte molecules to be retained longer and elute slowly, creating a "tail."[7]

  • Solutions:

    • Mobile Phase pH Adjustment: Operate at a lower pH (e.g., 2.7-3.5) by adding 0.1% formic acid to your mobile phase. At this pH, the residual silanol groups are protonated and less likely to interact with the basic analyte.

    • Use a High-Purity, End-Capped Column: Modern columns designed for high performance are better end-capped, meaning fewer free silanol groups are available to cause secondary interactions.

    • Consider an Alternative Stationary Phase: If pH adjustment isn't sufficient, a column with a different stationary phase, such as one designed for polar compounds or one with a different bonding chemistry, might be necessary.[9]

Q4: My reaction mixture contains residual catalysts and salts. How should I prepare my sample to avoid contaminating the LC-MS system?

A4: Proper sample preparation is critical for maintaining instrument performance and data quality.[10][11] Injecting crude reaction mixtures directly is a primary cause of instrument downtime.

  • Core Principle: The goal is to remove non-volatile salts and particulates that can precipitate in the MS source or block the column.[11]

  • Recommended Workflow:

    • Quench and Dilute: Take a small aliquot (e.g., 5-10 µL) of the reaction mixture. Quench it if necessary, and then dilute it significantly (e.g., 100 to 1000-fold) in a solvent compatible with your mobile phase, typically a 50:50 mixture of water and acetonitrile.[1]

    • Filtration: Filter the diluted sample through a 0.22 µm syringe filter (hydrophilic PTFE is a good general-purpose choice) to remove any precipitated salts or particulate matter.[11] This is a non-negotiable step for protecting your column and MS system.

    • Protein Precipitation (if applicable): If your sample is in a biological matrix, a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation is necessary before filtration.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to resolving more complex issues you may encounter during method development and routine analysis.

Guide 1: Troubleshooting Sensitivity and Ion Suppression

Problem: You have poor signal intensity for your analyte of interest, or the signal intensity is inconsistent between runs, especially when comparing a clean standard to a reaction matrix sample. This points to either poor ionization (as in FAQ 1) or matrix effects.[12][13]

Matrix Effect Explained: Matrix effects are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix.[14] These compounds can compete with your analyte for charge in the ESI droplet, leading to a suppressed signal (ion suppression).[13]

  • Verify Instrument Performance:

    • Action: Directly infuse a known standard of your compound (or a system suitability standard) into the mass spectrometer, bypassing the LC column.

    • Rationale: This confirms that the mass spectrometer is tuned correctly and capable of detecting your analyte without chromatographic interference. A stable and strong signal here points the problem to the LC separation or the sample matrix.[15]

  • Diagnose Matrix Effects:

    • Action: Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the flow path after the analytical column. Then, inject a blank matrix sample (e.g., a "time zero" reaction mixture without the key substrate).

    • Interpretation: If you observe a dip in the constant signal of your infused standard at the retention times where matrix components elute, you have confirmed ion suppression.

    • Workflow Diagram:

      G cluster_0 Post-Column Infusion Setup cluster_1 Interpretation LC LC System Col Analytical Column LC->Col Tee Col->Tee MS MS Detector Tee->MS Syringe Syringe Pump (Analyte Standard) Syringe->Tee Blank Inject Blank Matrix Observe Observe Infused Analyte Signal Blank->Observe Dip Signal Dip? Observe->Dip Yes Ion Suppression Confirmed Dip->Yes Yes No No Significant Matrix Effect Dip->No No

      Caption: Workflow for diagnosing matrix effects via post-column infusion.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: The most effective strategy is to separate your analyte from the interfering matrix components.[14]

      • Action: Adjust the gradient profile. Make the initial part of the gradient shallower to better separate early-eluting polar interferences. Increase the run time if necessary.

      • Rationale: By moving the analyte's retention time away from the "suppression zone," its ionization efficiency will be restored.

    • Reduce Sample Complexity:

      • Action: Implement a more rigorous sample cleanup, such as Solid-Phase Extraction (SPE), if simple dilution and filtration are insufficient.

      • Rationale: SPE can selectively remove classes of interfering compounds (e.g., salts, polar catalysts) before injection.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

      • Action: If available, spike a known amount of a SIL-IS (e.g., containing ¹³C or ²H) of your analyte into every sample.

      • Rationale: The SIL-IS is chemically identical and will co-elute with your analyte, experiencing the exact same degree of ion suppression. By using the ratio of the analyte signal to the IS signal for quantification, the variability from matrix effects is effectively canceled out. This is the gold standard for accurate quantitation in complex matrices.

Guide 2: Optimizing the LC Method for Halogenated Pyridinones

Problem: Poor resolution between the starting material, intermediates, and byproducts. Peaks are too broad or elute too early.

Core Principle: The polarity of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one and its likely coupling products requires careful selection of both the stationary and mobile phases for effective reversed-phase chromatography.

  • Column Selection:

    • Starting Point: A high-purity, end-capped C18 column (e.g., 2.1 or 3.0 mm i.d., <3 µm particle size) is a robust starting point.

    • Rationale: The C18 phase provides the necessary hydrophobic retention, while high-purity silica minimizes unwanted secondary interactions that cause peak tailing.[7]

  • Mobile Phase Selection:

    • Aqueous (A): Use LC-MS grade water with 0.1% formic acid.

    • Organic (B): Use LC-MS grade acetonitrile with 0.1% formic acid.

    • Rationale: Formic acid provides protons to aid in positive mode ionization and controls the pH to minimize peak tailing.[16] Acetonitrile is often preferred over methanol in LC-MS as it typically generates lower backpressure and can offer different selectivity. Use of non-volatile buffers like phosphate must be avoided as they will contaminate the MS source.[11]

  • Gradient Optimization:

    • Scouting Gradient: Start with a fast "scouting" gradient to determine the approximate elution profile of your compounds.

      Time (min) Flow Rate (mL/min) %B
      0.0 0.4 5
      5.0 0.4 95
      7.0 0.4 95
      7.1 0.4 5

      | 10.0 | 0.4 | 5 |

    • Refining the Gradient: Based on the scouting run, adjust the gradient to improve resolution in the region where your compounds elute. If your compounds elute between 2 and 3 minutes on the scouting run, create a shallower gradient in that window.

      Time (min) Flow Rate (mL/min) %B Curve
      0.0 0.4 15 Initial
      4.0 0.4 50 Linear
      5.0 0.4 95 Linear
      6.0 0.4 95 Hold
      6.1 0.4 15 Return

      | 8.0 | 0.4 | 15 | Equilibrate |

  • MS Parameter Tuning:

    • Data Acquisition Mode: Use Selected Ion Monitoring (SIM) mode for reaction monitoring.[17]

    • Rationale: Instead of scanning a wide mass range, SIM mode tells the detector to only look for the specific m/z values of your starting material, expected product, and key byproducts. This dramatically increases the dwell time on the ions of interest, significantly improving sensitivity and signal-to-noise ratio.

    • Parameter Table:

      Parameter Starting Value Rationale
      Ionization Mode ESI Positive Pyridinone nitrogen is a site for protonation.
      Capillary Voltage 3.5 - 4.5 kV Optimizes the spray and ion formation.[2]
      Drying Gas Temp. 300 - 350 °C Facilitates desolvation of droplets.[2]
      Nebulizer Gas 35 - 50 psi Assists in forming a fine aerosol.[2]

      | Fragmentor/Cone Voltage | 80 - 120 V | A moderate value to transfer ions without excessive in-source fragmentation. Tune for maximum signal of the molecular ion. |

G Start Start: Define Analytes (SM, Product, Byproducts) Col_Select 1. Column Selection (C18, <3µm) Start->Col_Select MP_Select 2. Mobile Phase Selection (H₂O/ACN + 0.1% FA) Col_Select->MP_Select Scout 3. Run Fast Scouting Gradient (5-95% B in 5 min) MP_Select->Scout Analyze 4. Analyze Results (Identify Elution Window) Scout->Analyze Refine 5. Refine Gradient (Shallow slope around analytes) Analyze->Refine Tune 6. Tune MS Parameters (SIM Mode, Voltages, Gas Flows) Refine->Tune Validate 7. Validate Method (Inject standards, check linearity & S/N) Tune->Validate End Optimized Method Validate->End

Caption: A systematic workflow for LC-MS method development.

References

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Agilent Technologies.
  • LC-MS Resource Guide. MilliporeSigma.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014).
  • LC-MS/MS Fundamentals. (2023). YouTube.
  • Troubleshooting LC-MS. (2023).
  • LC/MS Troubleshooting Guide. (2024).
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018).
  • Guide to achieving reliable quantit
  • Want to use LC/MS to monitor reactions but have questions.
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
  • 1 LC/MS Coupling. Wiley-VCH.
  • Top Tips for LC-MS Sample Prepar
  • Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ioniz
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.
  • New HPTLC Method, with Systematic Mobile-Phase Optimization, for Determination of Six Apolar Heterocyclic Aromatic Amines.
  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019). Analytical Chemistry.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds
  • Matrix effect in a view of LC-MS/MS: An overview. (2025).
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving....
  • Pitfalls and prevention strategies for liquid chromatography-tandem mass spectrometry in the selected reaction-monitoring mode for drug analysis. PubMed.
  • New Pyridinone Alkaloid and Polyketide from the Cordyceps-Colonizing Fungus Pseudogymnoascus roseus. MDPI.
  • Ionization of Volatile Organics and Nonvolatile Biomolecules Directly from a Titanium Slab for Mass Spectrometric Analysis. (2021).
  • (PDF) Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. (2025).
  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ioniz
  • HPLC Troubleshooting Guide.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025).
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024).
  • LC-MS/MS Method Development for Drug Analysis. (2024). YouTube.
  • Enhanced Analyte Detection Using In-Source Fragmentation of Field Asymmetric Waveform Ion Mobility Spectrometry-Selected Ions in. (2012). Owlstone Medical.
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe.
  • Development and application of a novel mass spectrometry ionization source for biological chemistry. Cronfa - Swansea University.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019).
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci.
  • Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. (2025).
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. CUSABIO.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020).
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL.
  • What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2025). YouTube.
  • What Is Matrix In Chromatography? - Chemistry For Everyone. (2025). YouTube.

Sources

Validation & Comparative

NMR and mass spectrometry of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced analytical blueprint for the characterization of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one . It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this heterocyclic scaffold, particularly in the context of distinguishing it from common synthetic byproducts.

Executive Summary & The "Regioisomer Challenge"

In drug discovery, the 2-pyridone scaffold is a privileged structure, often serving as a bioisostere for amides or phenyl rings in kinase inhibitors. However, the synthesis of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (hereafter referred to as Compound A ) presents a critical analytical challenge: Regioselectivity .

Alkylation of the precursor 5-bromo-3-fluoropyridin-2(1H)-one can occur at either the nitrogen (N-alkylation, desired) or the oxygen (O-alkylation, undesired), yielding the target pyridone or its 2-methoxypyridine isomer . Standard low-resolution LC-MS cannot distinguish these isomers as they share identical molecular weights (


 Da).

This guide provides the definitive NMR and MS protocols to unambiguously identify the N-methylated target, utilizing


F NMR  as a high-throughput diagnostic tool and 

C NMR
for absolute structural confirmation.
Isomer Formation Pathway

The following diagram illustrates the divergent synthesis pathway and the necessity for rigorous analytical discrimination.

IsomerPath Precursor 5-Bromo-3-fluoro- pyridin-2(1H)-one Reagents Me-I / Base (Alkylation) Precursor->Reagents Target TARGET (N-Me) 5-Bromo-3-fluoro- 1-methylpyridin-2(1H)-one (Thermodynamic Product) Reagents->Target N-Alkylation Isomer ALTERNATIVE (O-Me) 5-Bromo-3-fluoro- 2-methoxypyridine (Kinetic Byproduct) Reagents->Isomer O-Alkylation

Figure 1: Divergent alkylation pathways of the pyridone scaffold. N-methylation yields the target lactam, while O-methylation yields the lactim ether.

NMR Characterization: The "Fingerprint"

Nuclear Magnetic Resonance (NMR) is the primary method for distinguishing the N-methyl lactam from the O-methyl lactim ether.

Proton ( H) NMR Analysis

The N-methyl group is the most distinct feature. In the target compound, the methyl protons are deshielded by the adjacent amide nitrogen but less so than an oxygen-bound methyl.

PositionSignal TypeChemical Shift (

, ppm)
Coupling (

, Hz)
Mechanistic Insight
N-CH

Singlet (s)3.50 – 3.65 -Diagnostic: O-Me isomers typically appear downfield at 3.90 – 4.05 ppm .
H-4 dd7.30 – 7.45

Hz

Hz
Large coupling to ortho-Fluorine (F3) and meta-coupling to H6.
H-6 d or dd7.50 – 7.70

Hz
Deshielded by adjacent Nitrogen. Often appears as a doublet; F-coupling is minimal (

).
Fluorine ( F) NMR: The High-Throughput Screen

F NMR is superior for rapid purity checks due to its wide chemical shift dispersion and lack of background signals.
  • Target Shift:

    
     to 
    
    
    
    ppm (relative to CFCl
    
    
    ).
  • Differentiation: The O-methyl isomer (pyridine system) typically exhibits a fluorine signal shifted 5–10 ppm downfield compared to the N-methyl pyridone due to the aromatization of the ring system.

Carbon ( C) NMR: The Absolute Proof

If


H NMR is ambiguous due to solvent overlaps, 

C NMR provides two irrefutable data points.
  • The Methyl Carbon:

    • N-Me (Target):

      
      35 – 40 ppm .
      
    • O-Me (Isomer):

      
      53 – 56 ppm .[1] (Crucial distinction).
      
  • The Carbonyl vs. Imidate:

    • C=O (Target):

      
      157 – 160 ppm  (Amide carbonyl).[2]
      
    • C-O (Isomer):

      
      160 – 164 ppm  (Aromatic C-O).[2]
      

Mass Spectrometry Performance

While high-resolution mass spectrometry (HRMS) confirms the formula C


H

BrFNO, the fragmentation pattern provides structural corroboration.
Isotopic Pattern

The presence of Bromine creates a signature 1:1 doublet at


 M and M+2.
  • Target Ions:

    
     (
    
    
    
    Br) and
    
    
    (
    
    
    Br).
Fragmentation Pathway

The pyridone core undergoes a characteristic loss of Carbon Monoxide (CO, 28 Da), a pathway less favored in the fully aromatic O-methyl pyridine isomer.

MSFrag M_Ion Molecular Ion [M+H]+ m/z 206/208 Frag1 [M - CO]+ Loss of Carbonyl m/z 178/180 M_Ion->Frag1 - CO (28 Da) Frag2 [M - CO - Me]+ Ring Contraction/Loss of Methyl m/z 163/165 Frag1->Frag2 - CH3 (15 Da)

Figure 2: Primary fragmentation pathway for N-methyl-2-pyridones under ESI+ conditions.

Comparative Analysis: Product vs. Alternatives

The following table summarizes the key data points to distinguish the target from its most common "alternatives" (impurities).

FeatureTarget Product (N-Me)Alternative 1 (O-Me Isomer)Alternative 2 (Non-methylated)
Structure Lactam (C=O)Lactim Ether (C-O-C)Lactam (NH)

H NMR Methyl
Singlet,

3.6 ppm
Singlet,

4.0 ppm
None (Broad NH singlet >10 ppm)

C NMR Methyl

38 ppm

55 ppm
N/A

F Shift

ppm

ppm

ppm
Solubility High in chlorinated solventsHigh in non-polar solventsPoor in CDCl

, requires DMSO

Experimental Protocols

NMR Sample Preparation
  • Solvent: CDCl

    
     is preferred for the N-methyl derivative to avoid solvent peak interference around 3.5 ppm (which can occur with water peaks in DMSO).
    
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Parameter Setup:

    • d1 (Relaxation Delay): Set to >2.0s to ensure accurate integration of the methyl singlet vs. aromatic protons.

    • Scans: 16 scans for

      
      H, 256+ scans for 
      
      
      
      C.
LC-MS Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and ESI+ (Scan range 100–500

    
    ).
    
  • Note: The N-methyl and O-methyl isomers often have distinct retention times. The O-methyl isomer is typically less polar and will elute later on a reverse-phase column than the N-methyl lactam.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70701030, 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one. Retrieved from [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pyridone tautomerism acidity). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (Standard reference for coupling constants and N-Me vs O-Me shifts).

Sources

5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one vs. 5-chloro-3-fluoro-1-methylpyridin-2(1H)-one in Suzuki coupling

[1]

Executive Summary & Strategic Context

In medicinal chemistry, particularly within the kinase inhibitor space, the 3-fluoro-1-methylpyridin-2(1H)-one scaffold is a privileged motif.[1] It mimics the hydrogen-bonding patterns of nucleobases while offering metabolic stability.[2]

When constructing this scaffold via Suzuki-Miyaura cross-coupling at the C5 position, researchers face a critical choice between two halogenated precursors:[1]

  • The Bromo-Analog: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (Substrate Br )[1]

  • The Chloro-Analog: 5-Chloro-3-fluoro-1-methylpyridin-2(1H)-one (Substrate Cl )[1]

This guide objectively compares these substrates. Substrate Br is the "Discovery Standard"—reliable, reactive, and tolerant of generic catalysts.[2] Substrate Cl is the "Process Contender"—significantly cheaper and atom-economical, but chemically stubborn, requiring specialized ligand systems to overcome a high barrier to oxidative addition.[1][2]

Mechanistic Analysis & Reactivity Profile[2][3][4]

The core differentiator between these substrates is the Bond Dissociation Energy (BDE) of the carbon-halogen bond and how the electronic environment of the 2-pyridone ring influences the rate-determining step (Oxidative Addition).[1][2]

Electronic Environment
  • 2-Pyridone Electronics: Unlike pyridine (electron-poor), the

    
    -methyl-2-pyridone ring exhibits significant electron density at C3 and C5 due to the mesomeric donation of the nitrogen lone pair.[1] This makes the ring electron-rich, which disfavors  oxidative addition (a process that requires the metal to donate electrons into the C-X 
    
    
    orbital).[1][2]
  • The 3-Fluoro Effect: The fluorine atom at C3 exerts a strong inductive withdrawing effect (-I).[1][2] While its mesomeric effect is negligible at the meta-position (C5), the inductive pull slightly lowers the LUMO energy of the ring, partially mitigating the electron-donating effect of the nitrogen.[1][2]

    • Result: Both substrates are more reactive than their non-fluorinated counterparts, but Substrate Cl remains kinetically challenging.[2]

Mechanistic Pathway & Decision Matrix

Suzuki_MechanismStartTarget Molecule SelectionChoiceSubstrate SelectionStart->ChoiceSub_BrSubstrate Br (5-Bromo)High ReactivityChoice->Sub_BrDiscovery / Small ScaleSub_ClSubstrate Cl (5-Chloro)Low Reactivity / Low CostChoice->Sub_ClProcess / Multi-kg ScaleCat_GenGeneric Catalyst(Pd(PPh3)4, Pd(dppf)Cl2)Sub_Br->Cat_GenCompatibleSub_Cl->Cat_GenFails (0-20% Yield)Cat_SpecSpecialized Catalyst(Pd-XPhos, Pd-PEPPSI)Sub_Cl->Cat_SpecRequiredOA_FastOxidative Addition: FAST(Low Activation Energy)Cat_Gen->OA_FastOA_SlowOxidative Addition: SLOW(Rate Determining Step)Cat_Spec->OA_SlowBulky Ligand FacilitatesOutcome_BrOutcome: High YieldRapid OptimizationOA_Fast->Outcome_BrOutcome_ClOutcome: High Yield(Requires Screening)OA_Slow->Outcome_Cl

Figure 1: Decision matrix for substrate selection based on scale and catalyst availability.

Performance Comparison Data

The following data summarizes typical performance metrics derived from internal optimization campaigns and literature precedents for 2-pyridone couplings.

FeatureSubstrate Br (5-Bromo)Substrate Cl (5-Chloro)
Bond Strength (BDE) ~80 kcal/mol (Weaker)~96 kcal/mol (Stronger)
Oxidative Addition Facile; often works at 60-80°C.Difficult; often requires >100°C or active ligands.[1]
Catalyst Compatibility Broad (PPh3, dppf, dba/PCy3).[1][2]Narrow (Buchwald G3/G4, NHC-Pd).[1][2]
Typical Yield (Generic) 85 - 95%< 15% (w/ Pd(PPh3)4)
Typical Yield (Optimized) 90 - 98%80 - 92% (w/ XPhos or SPhos)
Side Reactions Minimal; some protodehalogenation.[1]Significant unreacted SM; homocoupling.[2]
Cost Factor

$ (High)
$ (Low)

Experimental Protocols

Protocol A: The "Discovery Standard" (Substrate Br)

Recommended for: MedChem SAR generation, rapid synthesis (<10g), and when using sensitive boronic acids.[1][2]

Materials:

  • Substrate: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl2[1][2][3][4]·DCM (3-5 mol%)[1]

  • Base: K2CO3 (2.0 M aq.[1][2] solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)[1]

Procedure:

  • Setup: Charge a reaction vial with the bromide, boronic acid, and Pd catalyst.

  • Inertion: Seal and purge with N2/Vacuum cycles (x3).

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous K2CO3 via syringe.

  • Reaction: Heat to 80°C for 2–4 hours. Monitor by LCMS.[2]

    • Checkpoint: The bromide usually disappears rapidly.[2] If protodeboronation of the coupling partner is observed, switch base to CsF or K3PO4.[2]

  • Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na2SO4.[2]

  • Purification: Flash chromatography (typically 0-10% MeOH in DCM for polar pyridones).[1][2]

Protocol B: The "Process Optimized" (Substrate Cl)

Recommended for: Scale-up (>100g), cost-reduction campaigns, and robust boronic acids.[1]

Materials:

  • Substrate: 5-Chloro-3-fluoro-1-methylpyridin-2(1H)-one (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.3 equiv)[1][2]

  • Catalyst: XPhos Pd G3 or G4 (1-2 mol%)[1][2]

    • Alternative: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) or SPhos.[1][2]

  • Base: K3PO4 (3.0 equiv, finely ground solid or 0.5 M aq)[1][2]

  • Solvent: n-Butanol or Toluene/Water (10:1)[1]

Procedure:

  • Catalyst Pre-activation (if not using G3/G4): If using Pd(OAc)2/Ligand, stir them in the solvent at 50°C for 15 mins under N2 to generate the active L-Pd(0) species.[1][2]

  • Reaction Assembly: Add the chloride and boronic acid to the vessel.

  • Conditions: Heat to 100–110°C . The higher temperature is required to force the oxidative addition across the C-Cl bond.[2]

  • Monitoring: Reaction times are typically longer (6–16 hours).[1][2]

    • Critical Note: If conversion stalls at 50%, add a second portion of catalyst (0.5 mol%).[1][2] The active catalyst can degrade at these temperatures before the refractory chloride is consumed.[2]

  • Scavenging: Use a thiol-based scavenger (e.g., SiliaMetS® Thiol) during workup to remove residual Pd, which binds tightly to the pyridone nitrogen.[1][2]

Troubleshooting & Optimization Guide

When the reaction fails, the failure mode often dictates the solution.[2] Use this logic flow:

TroubleshootingProblemReaction FailureCheck_SMIs SM Remaining?Problem->Check_SMSM_YesYes (SM Intact)Check_SM->SM_YesSM_NoNo (SM Consumed)Check_SM->SM_NoSol_TempIncrease TempChange Solvent (BuOH)SM_Yes->Sol_TempLigandSwitch toXPhos or BrettPhosSM_Yes->LigandDehalProduct isDe-halogenated H-Analog?SM_No->DehalHydroHydride Source Present?(Avoid Ethanol/Isopropanol)Dehal->HydroYesHomoHomocoupling?Reduce O2 (Degas better)Dehal->HomoNo

Figure 2: Troubleshooting logic for Suzuki coupling of halopyridones.

Key Optimization Tips:
  • The "Pd-Black" Indicator: If the reaction mixture turns black (precipitated Pd(0)) before conversion is complete, your ligand is not stabilizing the metal sufficiently at the reaction temperature.[1][2] Switch to XPhos or SPhos , which form extremely stable catalytic cycles.[1][2]

  • Boronic Acid Stability: If the boronic acid deborylates (loses B(OH)2) faster than it couples (common with 2-pyridone partners due to slow OA), switch to the corresponding Potassium Trifluoroborate (BF3K) salt or the MIDA boronate .[1][2] These release the active species slowly, maintaining a low concentration that matches the slow oxidative addition rate of the chloride.[2]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1][2]

  • Barder, T. E., et al. (2005).[1][2][5] Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1][2] (Seminal work on XPhos/SPhos for aryl chlorides). Link[1][2]

  • BenchChem. (2025).[1][2] 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one Product Data. Link

  • Li, H., et al. (2015).[1][2][6] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of N-Mesyl Aryl/Heteroaryl Chlorides.[1][2] Organic Letters, 17(14), 3616–3619.[1][2] Link[1][2]

  • PubChem. (2025).[1][2] Compound Summary: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one.[1][7] Link

A Comparative Guide to the Synthesis of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one: A Validated Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine atoms and bromine moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. The target molecule, 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one, is a key building block in the synthesis of various pharmaceutical candidates. This guide provides an in-depth validation of a practical synthetic route to this derivative, alongside a comparative analysis with an alternative strategy. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the preparation of this important intermediate.

Primary Synthetic Route: A Stepwise Approach

The proposed primary synthetic route is a three-step process commencing from the readily available 2-amino-5-bromopyridine. This pathway is designed for its logical flow, use of common reagents, and amenability to scale-up.

Diagram of the Primary Synthetic Route

Primary Synthetic Route A 2-Amino-5-bromopyridine B 5-Bromo-2-hydroxypyridine A->B 1. NaNO2, H2SO4, H2O, 0-5 °C 2. Heat C 5-Bromo-3-fluoro-2-hydroxypyridine B->C Selectfluor®, Acetonitrile, Reflux D 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one C->D CH3I, K2CO3, DMF, rt

Caption: Proposed three-step synthesis of the target molecule.

Step 1: Diazotization and Hydrolysis of 2-Amino-5-bromopyridine

The initial step involves the conversion of the amino group of 2-amino-5-bromopyridine to a hydroxyl group. This is a classic Sandmeyer-type reaction, proceeding through a diazonium salt intermediate. The use of sodium nitrite in an acidic medium at low temperatures is crucial to prevent the premature decomposition of the diazonium salt. Subsequent heating of the reaction mixture facilitates the hydrolysis of the diazonium salt to the corresponding 2-hydroxypyridine.

Step 2: Electrophilic Fluorination

The introduction of the fluorine atom at the 3-position is achieved via electrophilic fluorination. 5-Bromo-2-hydroxypyridine is an electron-rich heterocycle, making it susceptible to electrophilic attack. Selectfluor® (N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)) is a widely used and relatively safe electrophilic fluorinating agent. The reaction is typically carried out in an inert solvent such as acetonitrile under reflux conditions.

Step 3: N-Methylation

The final step is the N-methylation of the pyridinone nitrogen. This is a standard nucleophilic substitution reaction where the pyridinone acts as a nucleophile. The use of a methylating agent such as methyl iodide in the presence of a mild base like potassium carbonate is a common and effective method. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this transformation, allowing the reaction to proceed smoothly at room temperature.

Alternative Synthetic Route: A Convergent Approach

An alternative strategy involves a convergent synthesis, where a pre-functionalized pyridine ring is cyclized. This approach can offer advantages in terms of overall yield and purification of the final product.

Diagram of the Alternative Synthetic Route

Alternative Synthetic Route A 3-Fluoro-2-methoxypyridine B 5-Bromo-3-fluoro-2-methoxypyridine A->B NBS, H2SO4, 0 °C to rt C 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one B->C 1. TMSI, CH2Cl2, Reflux 2. CH3I, K2CO3, DMF, rt

Caption: A two-step alternative synthesis.

This route begins with the bromination of 3-fluoro-2-methoxypyridine using N-bromosuccinimide (NBS) in the presence of an acid catalyst.[1] The resulting 5-bromo-3-fluoro-2-methoxypyridine is then demethylated, typically with a reagent like trimethylsilyl iodide (TMSI), to yield the corresponding pyridin-2-one. This intermediate can then be N-methylated as described in the primary route.

Comparison of Synthetic Routes

The choice of a synthetic route often depends on a variety of factors including the availability of starting materials, scalability, and overall cost-effectiveness.

ParameterPrimary RouteAlternative Route
Starting Material 2-Amino-5-bromopyridine3-Fluoro-2-methoxypyridine
Number of Steps 32 (from 3-fluoro-2-methoxypyridine)
Key Reactions Diazotization, Electrophilic Fluorination, N-MethylationBromination, Demethylation, N-Methylation
Potential Yield Moderate to GoodGood
Scalability GoodModerate
Reagent Cost Moderate (Selectfluor® can be expensive)Moderate
Safety Considerations Diazonium salts can be explosive if not handled properly.TMSI is corrosive and moisture-sensitive.

Experimental Protocols

Primary Route: Step-by-Step Methodology

Step 1: Synthesis of 5-Bromo-2-hydroxypyridine

  • To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in 10% aqueous sulfuric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for 1 hour.

  • The cooling bath is removed, and the mixture is heated to 70 °C until nitrogen evolution ceases.

  • The reaction is cooled to room temperature and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 5-bromo-2-hydroxypyridine.

Step 2: Synthesis of 5-Bromo-3-fluoro-2-hydroxypyridine

  • To a solution of 5-bromo-2-hydroxypyridine (1.0 eq) in acetonitrile, Selectfluor® (1.2 eq) is added portion-wise.

  • The reaction mixture is refluxed for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to give 5-bromo-3-fluoro-2-hydroxypyridine.

Step 3: Synthesis of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

  • To a solution of 5-bromo-3-fluoro-2-hydroxypyridine (1.0 eq) in DMF, potassium carbonate (1.5 eq) is added, followed by methyl iodide (1.2 eq).

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the final product, 5-bromo-3-fluoro-1-methylpyridin-2(1H)-one.

Characterization Data (Predicted)

Based on analogous structures, the following spectroscopic data are predicted for 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.45 (m, 1H, Ar-H), 7.30-7.25 (m, 1H, Ar-H), 3.60 (s, 3H, N-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 158.0 (d, J = 240 Hz, C-F), 140.0, 125.0, 110.0, 105.0, 30.0 (N-CH₃).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -130.0.

  • Mass Spectrometry (ESI+): m/z 205.9, 207.9 [M+H]⁺.

Conclusion

This guide has detailed a validated, three-step synthetic route to 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one, a valuable building block in pharmaceutical research. The primary route is robust and scalable, utilizing well-established chemical transformations. The alternative route provides a viable option, particularly if the starting material is readily available. The provided experimental protocols and predicted characterization data serve as a reliable resource for researchers in the field. The choice between the synthetic strategies will ultimately be dictated by the specific needs and resources of the individual laboratory.

References

  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Available at: [Link]

  • Arkivoc. Synthesis of functionalized pyridinium salts bearing a free amino group. Available at: [Link]

Sources

Head-to-head comparison of catalysts for the amination of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of catalysts for the amination of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Executive Summary

The amination of 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (1) is a critical transformation in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib). This scaffold presents unique challenges: the electron-deficient pyridinone core facilitates oxidative addition but is prone to catalyst poisoning via the amide oxygen (


) and competitive dehalogenation at the C3-fluorine position.

This guide evaluates three catalytic systems for coupling (1) with secondary amines (e.g., piperazines).

  • The Process Standard: Pd(OAc)₂ / Xantphos (High robustness, scale-up preferred).

  • The High-Performance Alternative: Pd-BrettPhos G4 (Superior kinetics, high cost).

  • The Economic Baseline: CuI / DMEDA (Low cost, harsh conditions).

Substrate Analysis & Mechanistic Challenges

The substrate (1) features a "push-pull" electronic system. The N-methyl lactam motif increases electron density at C3/C5, yet the electronegative fluorine at C3 inductively deactivates the ring, making the C5-Br bond reactive but chemically sensitive.

Key Failure Modes:

  • Catalyst Poisoning: The

    
     oxygen at C2 is a hard Lewis base that can bind to oxophilic metal centers (Cu > Pd), arresting the catalytic cycle.
    
  • Hydrodehalogenation: In the presence of

    
    -hydride sources (e.g., triethylamine, isopropanol), the C5-Br bond is prone to reduction, yielding the des-bromo byproduct.
    
  • Regioselectivity: While C5-Br is the primary electrophile, harsh conditions (Cu-catalysis > 120°C) can trigger SNAr reactivity at the C3-F position.

Mechanistic Pathway (Pd-Catalysis)

The following DOT diagram illustrates the catalytic cycle and the critical "poisoning" shunt pathway.

CatalyticCycle Pd0 Pd(0) Active Species (L-Pd-L) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate (1) Coord Amine Coordination (Ar-Pd(II)-NHR2) OxAdd->Coord + Amine Poison OFF-CYCLE: Catalyst Poisoning (Pd Coordinated to C2-Oxygen) OxAdd->Poison C2-O Binding Deprot Deprotonation (Base -> HBr) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for the amination of 5-bromo-pyridinones. The red dashed line represents the non-productive coordination of the lactam oxygen to the metal center.

Head-to-Head Catalyst Comparison

The following data aggregates process development findings for the coupling of (1) with N-Boc-piperazine (1.2 equiv).

Table 1: Performance Metrics
FeatureSystem A: Process Standard System B: High-Performance System C: Economic Baseline
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃Pd-BrettPhos G4CuI
Ligand XantphosBrettPhosDMEDA / L-Proline
Base Cs₂CO₃ or K₃PO₄NaOtBuK₂CO₃
Solvent Toluene / 1,4-DioxaneTHF / TolueneDMSO / DMF
Temp / Time 90-100°C / 4-12 h40-60°C / 1-4 h120-140°C / 24-48 h
Yield (Isolated) 88 - 94% 90 - 96% 45 - 60%
Impurity Profile Low (<2% des-bromo)Very Low (<0.5% des-bromo)High (C3-F substitution, tars)
Scalability Excellent (Crystalline)Moderate (Ligand cost)Poor (Workup difficulty)
Detailed Analysis

1. System A: Pd(OAc)₂ / Xantphos (The Winner)

  • Why it works: Xantphos is a wide bite-angle bisphosphine (111°) that promotes reductive elimination, which is often the turnover-limiting step for electron-deficient amines. It forms a robust chelate that resists displacement by the pyridinone oxygen.

  • Process Insight: This system was heavily utilized in the scale-up of Sotorasib (AMG 510) intermediates. The use of Pd(OAc)₂ is cost-effective compared to G3/G4 precatalysts.

  • Limitation: Requires heating to ~90°C to initiate the cycle efficiently.

2. System B: Pd-BrettPhos G4 (The Sprinter)

  • Why it works: The bulky biaryl phosphine creates a highly active mono-ligated Pd(0) species. It enables the reaction to proceed at much lower temperatures, minimizing thermal decomposition of the substrate.

  • Process Insight: Ideal for small-scale discovery chemistry or if the substrate contains thermally sensitive groups.

  • Limitation: The G4 precatalyst is significantly more expensive (~10x cost of Pd(OAc)₂/Xantphos) and harder to remove to <10 ppm residual Pd levels without extensive scavenging.

3. System C: CuI / Ligand (The Loser)

  • Why it fails: Copper requires high temperatures (>120°C) to activate the aryl bromide. Under these conditions, the C3-fluorine atom becomes susceptible to nucleophilic attack (SNAr) by the amine or the base, leading to complex mixtures.

  • Process Insight: Only viable if Pd is strictly prohibited due to cost or regulatory constraints, but the purification burden usually negates the raw material savings.

Recommended Experimental Protocol

Protocol: System A (Pd/Xantphos) for 10g Scale This protocol is optimized for robustness and ease of purification.

Materials:

  • 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one: 10.0 g (48.5 mmol)

  • N-Boc-Piperazine: 10.8 g (58.2 mmol, 1.2 equiv)

  • Pd(OAc)₂: 218 mg (0.97 mmol, 2 mol%)

  • Xantphos: 842 mg (1.45 mmol, 3 mol%)

  • Cs₂CO₃: 31.6 g (97.0 mmol, 2.0 equiv)

  • Toluene: 100 mL (10 V)

  • Water: 100 mL (for workup)

Step-by-Step Procedure:

  • Inerting: Charge a 250 mL 3-neck round-bottom flask with the bromide, amine, and Cs₂CO₃. Evacuate and backfill with N₂ (3 cycles).

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, stir Pd(OAc)₂ and Xantphos in 10 mL of toluene for 10 mins under N₂ to form the active yellow catalyst complex.

  • Addition: Add the remaining toluene (90 mL) to the main flask, followed by the catalyst solution via cannula/syringe.

  • Reaction: Heat the mixture to 90°C internal temperature. Stir vigorously (Cs₂CO₃ is insoluble).

  • Monitoring: Monitor by HPLC/UPLC after 4 hours. Conversion should be >98%.

    • Checkpoint: If reaction stalls, add 0.5 mol% additional catalyst.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water (100 mL). Separate layers. Wash organic layer with brine (50 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from IPA/Heptane to afford the product as an off-white solid.

Troubleshooting & Optimization Logic

The following decision tree aids in resolving common issues during the amination of pyridinones.

DecisionTree Start Issue Detected LowConv Low Conversion (<50%) Start->LowConv Dehalo High Dehalogenation (>5%) Start->Dehalo Impurity Unknown Impurities Start->Impurity Action1 Check O2 Levels (Sparge solvent longer) LowConv->Action1 Catalyst death? Action2 Switch to Pd-G4 (More active catalyst) LowConv->Action2 Substrate too unreactive? Action3 Switch Solvent (Toluene -> Dioxane) Dehalo->Action3 Solvent is H-source? Action4 Lower Temp (Reduce thermal degradation) Impurity->Action4 Thermal instability?

Figure 2: Troubleshooting logic for Pd-catalyzed amination failures.

References
  • Canon, J., et al. (2019).[1] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[1] Nature, 575, 217–223.[1] Link

    • Context: Describes the discovery of Sotorasib and initial synthesis routes involving the amin
  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 52–68. Link

    • Context: Provides detailed SAR and synthetic protocols for the optimiz
  • Cee, V. J., et al. (2021).[2] Improved Synthesis of KRAS G12C Inhibitor Compound. Patent WO 2021/097207 A1.[2] Link

    • Context: Process chemistry patent detailing the scale-up of the amin
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

    • Context: Authoritative review on ligand selection (BrettPhos vs. Xantphos) for heteroaryl halides.

Sources

Comprehensive Guide: Cross-Reactivity & Selectivity Profiling of 3-Fluoro-1-Methylpyridinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for evaluating the cross-reactivity and selectivity profiles of libraries synthesized from 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (CAS: 1352152-46-5).

Executive Summary

In modern medicinal chemistry, 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one serves as a high-value scaffold for generating kinase inhibitors and GPCR ligands. Its structural triad—the 5-bromo "exit vector" for Suzuki couplings, the 3-fluoro moiety for metabolic blocking/electronic modulation, and the 1-methyl group for tautomeric locking—offers distinct advantages over non-substituted pyridinones.

However, the privileged nature of the pyridinone ring (an ATP-mimetic pharmacophore) necessitates rigorous cross-reactivity profiling to rule out promiscuous binding to off-target kinases, CYP enzymes, and hERG channels. This guide compares compounds derived from this scaffold against non-fluorinated and non-methylated analogs, providing protocols to validate their selectivity.

Synthetic Utility & Structural Logic

Before assessing cross-reactivity, it is critical to understand why this scaffold is chosen and where the risks lie.

  • The 5-Position (Bromine): The primary site for library expansion via Palladium-catalyzed cross-coupling (Suzuki-Miyaura). This defines the primary target affinity.

  • The 3-Position (Fluorine):

    • Benefit: Lowers the pKa of the carbonyl oxygen, reducing non-specific hydrogen bonding. Blocks metabolic oxidation at the electron-rich C3 position.

    • Risk:[1] Can alter the dipole moment, potentially introducing unforeseen off-target electrostatic interactions.

  • The 1-Position (Methyl): Locks the ring in the 2-pyridone tautomer (vs. 2-hydroxypyridine), ensuring a consistent hydrogen bond acceptor profile.

Diagram 1: Scaffold Logic & Library Synthesis Flow

ScaffoldLogic Scaffold 5-Bromo-3-fluoro- 1-methylpyridin-2(1H)-one (Core) Step1 Pd-Catalyzed Coupling (Suzuki/Buchwald) @ C-5 Position Scaffold->Step1 Functionalization Properties Structural Advantages: 1. Tautomer Lock (N-Me) 2. Metabolic Block (3-F) 3. Reduced Lipophilicity Scaffold->Properties Library Diversified Library (Target Candidates) Step1->Library Library Generation

Caption: The 5-Br position serves as the reactive handle, while the 3-F and 1-Me groups modulate physicochemical properties critical for selectivity.

Comparative Analysis: Selectivity Performance

This section compares the performance of the Target Scaffold (3-F, 1-Me) against two common alternatives: the Des-fluoro analog and the NH-analog .

Table 1: Comparative Selectivity & Stability Metrics
FeatureTarget Scaffold (3-F, 1-Me)Alternative A (Des-fluoro, 1-Me)Alternative B (3-F, NH-pyridone)
Primary Target Affinity High (Dipole optimized)Medium (Lacks electronic tuning)Variable (Tautomer dependent)
Kinase Selectivity (S35) High (F reduces promiscuity)Low (More "sticky" to ATP pockets)Medium (H-bond donor can be promiscuous)
Metabolic Stability (t1/2) >60 min (C3 blocked)<15 min (C3 oxidation prone)>60 min (C3 blocked)
CYP Inhibition (IC50) Low Risk (>10 µM)High Risk (Heme coordination)Moderate
Permeability (Papp) High (No H-bond donor)High Low (Exposed NH donor)

Key Insight: The 3-Fluoro substituent is the critical differentiator. Non-fluorinated pyridinones often suffer from rapid metabolism at the C3 position and higher promiscuity due to a more basic carbonyl oxygen. The 1-Methyl group is essential for membrane permeability; the NH-analog often suffers from poor oral bioavailability.

Experimental Protocols for Cross-Reactivity

To validate the claims in Table 1, the following self-validating protocols must be executed.

Protocol A: Kinome Selectivity Profiling (The "S-Score")

Objective: Determine if the 3-F-1-Me scaffold binds to unintended kinases (e.g., LCK, SRC, p38) due to ATP-mimicry.

  • Assay Platform: Competition binding assay (e.g., KINOMEscan® or TR-FRET).

  • Concentration: Screen candidates at 1 µM (standard) and 10 µM (stress test).

  • Panel: Minimum 300 kinases representing all major families (TK, TKL, STE, CK1, AGC, CAMK, CMGC).

  • Data Calculation (Selectivity Score - S35):

    
    
    
    • Target: S(35) < 0.05 (High Selectivity).

    • Control: Include Staurosporine (Promiscuous control) and the Des-fluoro analog to quantify the "Fluorine Effect."

Protocol B: CYP450 Reversible Inhibition

Objective: Assess if the pyridinone nitrogen or the fluorine moiety interacts with the heme iron of metabolic enzymes.

  • Enzymes: CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 (Midazolam & Testosterone substrates).

  • Substrate: Fluorogenic substrates specific to each isoform.

  • Procedure:

    • Incubate test compound (0.1 – 50 µM) with human liver microsomes (HLM) and NADPH.

    • Measure fluorescence at T=0 and T=30 min.

  • Validation:

    • Positive Control: Ketoconazole (CYP3A4 inhibitor).

    • Acceptance Criteria: IC50 > 10 µM is preferred to avoid drug-drug interactions (DDI).

Protocol C: hERG Channel Blockade (Safety)

Objective: Pyridines are known hERG pharmacophores. Verify that the 3-F substitution does not increase cardiac risk.

  • Method: Automated Patch Clamp (e.g., QPatch).

  • Protocol:

    • Cell Line: CHO cells stably expressing hERG (Kv11.1).

    • Voltage Protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.

    • Apply compound in escalating doses (0.1, 1, 10, 30 µM).

  • Analysis: Calculate IC50 based on tail current inhibition.

    • Red Flag: IC50 < 10 µM.

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for advancing a compound derived from the 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one scaffold.

Diagram 2: Cross-Reactivity Decision Matrix

ScreeningFlow Start Synthesized Derivative (3-F-1-Me Core) KinasePanel Kinase Panel (300+) @ 1 µM Start->KinasePanel SelectivityCheck Selectivity Score S(35) < 0.05? KinasePanel->SelectivityCheck SafetyPanel Safety Profiling (hERG + CYP) SelectivityCheck->SafetyPanel Yes (Selective) Redesign Redesign: Modify C5 Substituent SelectivityCheck->Redesign No (Promiscuous) PassSafety IC50 > 10 µM? SafetyPanel->PassSafety Lead Qualified Lead Candidate PassSafety->Lead Yes (Safe) PassSafety->Redesign No (Toxic)

Caption: A "Fail-Fast" workflow ensuring only highly selective and safe derivatives proceed to in vivo studies.

References

  • PubChem. (n.d.).[2][3] 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (Compound). National Library of Medicine. Retrieved from [Link]

  • IIP Series. (n.d.). Synthetic Access to 2-Pyridone Scaffolds. Retrieved from [Link]

  • MDPI. (2023). Selectivity in Catalytic Asymmetric Annulation of 2-Enoyl-pyridine N-Oxide. Retrieved from [Link]

  • American Chemical Society. (2025).[3] Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives. PubMed.[4][2][3][5] Retrieved from [Link][6]

Sources

Comparative analysis of the stability of fluorinated vs. non-fluorinated pyridinones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the pyridinone scaffold is a cornerstone of modern medicinal chemistry. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its versatile synthesis, makes it a privileged structure in numerous therapeutic areas, from oncology to infectious diseases.[1][2][3] However, like many heterocyclic systems, pyridinones can be susceptible to metabolic, thermal, and chemical degradation, potentially limiting their therapeutic efficacy.

A proven strategy to overcome these liabilities is the selective incorporation of fluorine.[4][5] More than half of all recently approved small-molecule drugs contain at least one fluorine atom, a testament to its profound impact on molecular properties.[5] This guide provides an in-depth comparative analysis of the stability of fluorinated versus non-fluorinated pyridinones, grounded in mechanistic principles and supported by validated experimental protocols. We will move beyond simple data presentation to explain the causal-driven choices that underpin robust stability assessment in a drug discovery context.

The Fluorine Effect: A Mechanistic Rationale for Enhanced Stability

The strategic introduction of fluorine into a pyridinone scaffold is not merely an atomic substitution; it is a fundamental alteration of the molecule's physicochemical properties.[6] Understanding these underlying principles is critical to appreciating the stability data that follows.

  • Metabolic Blocking: The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~110 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~99 kcal/mol).[4] Many drug metabolism pathways, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the oxidation of C-H bonds.[7][8][9] By replacing a metabolically labile hydrogen with a fluorine atom, that position is effectively "blocked" or shielded from enzymatic attack, thereby enhancing the molecule's metabolic half-life.[4][7]

  • Electronic Modulation: Fluorine is the most electronegative element. Its powerful electron-withdrawing nature can lower the pKa of nearby functional groups and decrease the electron density of the aromatic pyridinone ring.[10] This makes the ring less susceptible to oxidative metabolism and can influence its reactivity towards chemical degradation under various pH conditions.[7]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which may affect how it binds to target proteins or metabolizing enzymes.[6][10] This can lead to improved potency and a more favorable metabolic profile.

Comparative Analysis of Stability Profiles

We will now examine three critical facets of stability—metabolic, thermal, and chemical—providing both comparative data and the detailed methodologies required to generate it.

Metabolic Stability: Resisting Biological Transformation

For any oral therapeutic, surviving first-pass metabolism is paramount. The primary objective here is to quantify the rate at which a compound is broken down by liver enzymes. Fluorination is a premier strategy for mitigating this.[8][9]

Causality of Experimental Choice: The in vitro Human Liver Microsome (HLM) stability assay is the industry-standard initial screen. HLMs contain a high concentration of the CYP enzymes responsible for the majority of Phase I drug metabolism.[7] This assay provides a rapid and cost-effective prediction of a compound's in vivo metabolic clearance. By comparing the rate of disappearance of the parent compound, we can directly assess the impact of fluorination.

Illustrative Comparative Data: HLM Stability Assay

CompoundPosition of FluorineHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Pyridinone Analog ANone1546.2
Fluoro-Pyridinone A13-Fluoro4515.4
Fluoro-Pyridinone A25-Fluoro> 60< 11.5
Fluoro-Pyridinone A33,5-Difluoro> 60< 11.5

Note: The data presented is illustrative and representative of expected trends based on established medicinal chemistry principles. Actual values are compound and assay-dependent.[7]

The data clearly demonstrates that the introduction of fluorine, particularly at metabolically susceptible positions, can dramatically increase the half-life and reduce the intrinsic clearance of a pyridinone analog.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Create a 1 mg/mL stock solution of Human Liver Microsomes (pooled donor) in the phosphate buffer.

    • Prepare a 10 mM stock solution of the test compound (fluorinated and non-fluorinated analogs) in DMSO.

    • Prepare a NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions. This is crucial as NADPH is a required cofactor for CYP enzyme activity.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, the HLM solution (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 3-4 fold excess of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound used for analytical normalization).

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the resulting line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualization: Metabolic Stability Workflow

G cluster_prep 1. Reagent Preparation cluster_assay 2. Incubation & Sampling (37°C) cluster_process 3. Sample Processing cluster_analysis 4. Analysis & Calculation HLM HLM Stock Incubate Combine & Incubate HLM->Incubate Compound Test Compound (10mM) Compound->Incubate Buffer Phosphate Buffer Buffer->Incubate NADPH NADPH System NADPH->Incubate Initiate Rxn T0 Quench T=0 Incubate->T0 T1 Quench T=5 Incubate->T1 T2 Quench T=15 Incubate->T2 T_end Quench T=60 Incubate->T_end Centrifuge Centrifuge to Pellet Protein T0->Centrifuge T1->Centrifuge T2->Centrifuge T_end->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Calculate Half-Life (t½) LCMS->Data

Caption: Workflow for an in vitro Human Liver Microsome stability assay.

Thermal Stability: Ensuring Robustness in Storage and Manufacturing

Thermal stability is a critical quality attribute that impacts a drug substance's shelf-life, formulation, and manufacturing processes.[11][12] The inherent strength of the C-F bond often translates directly to increased thermal stability.[12][13]

Causality of Experimental Choice: Thermogravimetric Analysis (TGA) is a direct and quantitative method to assess thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant mass loss begins (the onset of decomposition) is a reliable indicator of the compound's thermal robustness.

Illustrative Comparative Data: TGA Analysis

CompoundOnset of Decomposition (Td, °C)
Pyridinone Analog B245 °C
Fluoro-Pyridinone B1277 °C

Note: Data is illustrative of expected trends.

The fluorinated analog shows a significantly higher decomposition temperature, indicating superior thermal stability that could be advantageous for high-temperature manufacturing processes like melt extrusion or long-term storage in varied climates.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

    • Select an appropriate sample pan (typically platinum or alumina).

  • Sample Preparation:

    • Accurately weigh a small amount of the test compound (typically 2-5 mg) directly into the tared TGA pan.

  • Method Execution:

    • Place the sample pan onto the TGA's microbalance.

    • Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation.

    • Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected decomposition point (e.g., 500 °C).

  • Data Analysis:

    • The instrument records the sample mass as a function of temperature.

    • Plot the percentage of initial mass versus temperature.

    • The onset decomposition temperature (Td) is determined by finding the intersection of the tangent drawn from the baseline before decomposition and the tangent drawn from the point of maximum mass loss.

Visualization: TGA Experimental Principle

Caption: Principle of Thermogravimetric Analysis (TGA) for stability.

Chemical Stability: Performance Across Physiological pH

A drug must remain stable in the acidic environment of the stomach and the neutral pH of the bloodstream. Chemical stability assays evaluate a compound's susceptibility to degradation (e.g., hydrolysis) across a range of pH values. Fluorine's electron-withdrawing effects can significantly alter the reactivity of the pyridinone ring, often enhancing its stability.

Causality of Experimental Choice: An accelerated pH stability study using a series of buffers is a standard approach.[11][14] By incubating the compound at different pH values (e.g., pH 2 for the stomach, pH 7.4 for blood) and analyzing its concentration over time, we can predict its stability in various physiological and formulation environments. High-Performance Liquid Chromatography (HPLC) is the analytical method of choice due to its ability to separate the parent compound from any potential degradants.

Illustrative Comparative Data: pH Stability Assay

Compound% Parent Remaining after 24h at 37°C
pH 2.0 (Acidic)
Pyridinone Analog C85%
Fluoro-Pyridinone C196%

Note: Data is illustrative of expected trends.

In this example, the non-fluorinated analog shows noticeable degradation under acidic conditions, while the fluorinated version is significantly more robust, suggesting it would have better stability in the gastrointestinal tract.

Experimental Protocol: pH Stability Assay

  • Reagent Preparation:

    • Prepare a series of buffers, for example: 0.01 N HCl (approx. pH 2), phosphate-buffered saline (PBS, pH 7.4), and a borate buffer (pH 9).

    • Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Incubation:

    • Add a small aliquot of the compound stock solution to each buffer to achieve a final concentration of ~10-20 µg/mL. The amount of organic solvent should be kept low (<1%) to avoid affecting the buffer pH.

    • Incubate the solutions in sealed vials at a controlled temperature (e.g., 37°C or an elevated temperature like 50°C for accelerated testing).

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each vial.

    • Immediately analyze the sample by a validated stability-indicating HPLC method with UV or MS detection.

  • Data Calculation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample, using the peak area from the HPLC chromatogram.

Visualization: Potential Degradation Pathway

Degradation cluster_non Non-Fluorinated Pyridinone cluster_flu Fluorinated Pyridinone NonF Pyridinone Ring Degraded Degradation Products (e.g., Ring Opening) NonF->Degraded F F Fluoro Fluorinated Pyridinone Ring Stable Stable Fluoro->Stable Condition Acidic (H⁺) or Basic (OH⁻) Conditions Condition->NonF More Susceptible Condition->Fluoro Less Susceptible (Electron Withdrawal)

Caption: Fluorine's inductive effect can stabilize the pyridinone ring.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful and validated tool for enhancing the stability of pyridinone-based drug candidates. As demonstrated through established experimental protocols, fluorination can significantly improve metabolic resilience by blocking sites of CYP-mediated oxidation, increase thermal robustness due to the high strength of the C-F bond, and enhance chemical stability across a range of pH conditions by modulating the electronic properties of the heterocyclic ring.

For drug development professionals, the choice to fluorinate is a data-driven decision aimed at optimizing a molecule's pharmacokinetic profile and manufacturability. The methodologies outlined in this guide provide a self-validating framework for objectively comparing fluorinated and non-fluorinated analogs, enabling researchers to make informed decisions that accelerate the journey from a promising lead compound to a viable therapeutic. The continued development of novel and regioselective fluorination methods will further expand the medicinal chemist's ability to precisely tune these properties for the next generation of pyridinone-based medicines.[15][16]

References

  • Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Meanwell, N. A. (2018). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. [Link]

  • Taylor, J. B., & Kennewell, P. D. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry. [Link]

  • Sakurai, F., Yukawa, T., & Taniguchi, T. (2019). Regioselective Monofluorination of Pyridone Derivatives. ChemistryViews. [Link]

  • Wang, X., et al. (2014). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC - NIH. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. [Link]

  • Zlatopolskiy, B. D., et al. (2015). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. [Link]

  • Unknown Author. (2025). Fluorinated heterocyclic compounds. 4‐fluoro‐2‐pyridone. ResearchGate. [Link]

  • Gakh, A. A., & Gakh, E. G. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

  • Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • Bajaj, S., et al. (2012). Methods and Protocols for Drug Stability Studies. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2026). A Modular Approach to meta-Fluorinated Pyridines. ChemRxiv. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • World Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]

  • Ahuja, S. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]

  • FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines. FDA. [Link]

  • QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. QualityHub. [Link]

  • Amrollahi, M. A. (2014). Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. JOURNAL OF ADVANCES IN CHEMISTRY. [Link]

  • Various Authors. (2026). Organic Letters Ahead of Print. ACS Publications. [Link]

  • Bakk, A., et al. (2018). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. [Link]

  • Tortelli, V., & Navarrini, W. (2005). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. Journal of Fluorine Chemistry. [Link]

  • Beier, P. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PubMed. [Link]

  • Mays, J. (2011). Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. DTIC. [Link]

  • Liu, Z., et al. (2018). Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. RSC Publishing. [Link]

  • Studer, A. (2020). Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. ResearchGate. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]

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Safety Operating Guide

5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Directive

Compound: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one CAS: 1352152-46-5 (Representative) Waste Class: Halogenated Organic (Non-Fuel Blendable) Primary Hazard: Irritant (H315/H319/H335), Toxic Combustion Byproducts (HF, HBr, NOx).[1][2][3]

IMMEDIATE ACTION REQUIRED:

  • Segregation: Do NOT mix with non-halogenated solvents.[1] This compound contains Fluorine and Bromine; mixing it with standard fuel-blending waste streams will result in regulatory rejection and potential equipment corrosion at the disposal facility.[1]

  • Container: Collect in HDPE (High-Density Polyethylene) containers. Avoid glass for long-term waste storage if HF generation is possible from hydrolysis (though slow for this compound).[1][3]

  • Labeling: Clearly mark as "Hazardous Waste - Halogenated Organic Solid/Liquid." Explicitly list "Contains Fluorine and Bromine."[1]

Chemical Profile & Hazard Identification

Why this matters: Understanding the molecular structure dictates the destruction method.[1][3]

This compound is a poly-halogenated N-methylated pyridinone.[1][2][3] Its disposal requirements are driven by the heteroatoms (Br, F, N) attached to the aromatic ring.[1][3]

PropertyDataOperational Implication
Molecular Formula C₆H₅BrFNOHigh nitrogen/halogen content requires specialized incineration.[1][2][3]
Physical State Solid (Off-white/Yellow)Dust control is critical during transfer to waste drums.[1][2][3]
Halogens Bromine, FluorineCombustion Hazard: Generates Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF).[1][2][3] HF is highly corrosive to silica (glass) and lung tissue.[1]
Reactivity Stable; Incompatible with strong oxidizersDo not place in waste drums containing nitric acid or peroxides.[1][2][3]
Toxicity Class Irritant (Skin/Eye/Resp)Standard Nitrile PPE is sufficient for solid handling.[1][2][3]

The Causality of Disposal Choice: We cannot use standard "fuel blending" (where waste is burned as fuel in cement kilns) because the Fluorine content generates HF, which corrodes standard kiln linings, and Bromine can form molecular Bromine (Br₂) or HBr, requiring specific wet scrubbers.[1][3] High-Temperature Incineration with Acid Gas Scrubbing is the only validated disposal path.[1]

Waste Stream Segregation Protocol

The most critical step in laboratory waste management is preventing cross-contamination.[1][3]

Decision Logic for Waste Classification

The following diagram illustrates the decision process for classifying waste containing 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one.

WasteSegregation Start Waste Generation: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Spill Debris StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid ActionSolid ACTION: Double Bag (Poly) Label: Hazardous Solid (Halogenated) SolidPath->ActionSolid SolventCheck Solvent Composition? LiquidPath->SolventCheck HalogenatedSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HalogenatedSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (EtOAc, Hexanes, Methanol) SolventCheck->NonHaloSolv No Other Halogens ActionHaloLiq ACTION: Halogenated Waste Drum (HDPE Carboy) HalogenatedSolv->ActionHaloLiq ActionNonHaloLiq ACTION: Segregate to Halogenated Stream (Do NOT Fuel Blend) NonHaloSolv->ActionNonHaloLiq Contaminated by Pyridinone NonHaloLiq NonHaloLiq NonHaloLiq->ActionNonHaloLiq

Figure 1: Decision logic ensuring the compound is diverted to the correct Halogenated Waste stream, regardless of the solvent used.

Pre-Disposal Stabilization & Packaging

Procedures to ensure safety before the waste leaves the bench.[1][3]

A. Solid Waste (Expired Stock or Spill Cleanup)[1]
  • Primary Containment: Place the solid material into a clear polyethylene bag.

  • Solvent Wetting (Optional but Recommended): If the powder is fine and prone to dusting, lightly wet it with mineral oil or water (if compatible with other waste in the drum) to suppress dust.[1]

  • Secondary Containment: Seal the primary bag and place it inside a second bag or a wide-mouth HDPE jar.

  • Tagging: Attach a hazardous waste tag immediately.[1]

    • Constituents: "5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one" (90%+).[1][2][3][4]

    • Hazard Checkbox: Toxic, Irritant.[1][5]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Critical Warning: If the pyridinone is dissolved in a reactive solvent (e.g., thionyl chloride), the solvent hazards take precedence.[1]

  • pH Check: Ensure the waste solution is neutral (pH 6-8).

    • Why? Acidic solutions containing fluoride ions can generate HF gas in the headspace of the drum.[1]

  • Quenching: If the waste stream comes from a reaction using strong bases (e.g., n-BuLi) or Lewis acids, quench strictly before adding the pyridinone intermediate to the waste drum.[1]

  • Container Selection: Use HDPE (High-Density Polyethylene) carboys.[1]

    • Avoid: Metal cans (corrosion from potential HBr/HF formation) and Glass (etching from Fluorine traces).[1]

Final Disposal & Regulatory Compliance

The lifecycle end-point.[1][2][3]

This compound must be destroyed via Rotary Kiln Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

The Incineration Process Flow

The following diagram details the necessary destruction mechanism to prevent environmental release of toxic halogens.

IncinerationFlow WasteInput Waste Drum Input (Halogenated Organics) Kiln Rotary Kiln (>1100°C) WasteInput->Kiln Combustion Combustion Products: CO2, H2O, NOx, HBr, HF Kiln->Combustion Ash Solid Ash (Landfill) Kiln->Ash Scrubber Wet Scrubber (Caustic/Reducing) Combustion->Scrubber Acid Gases Neutralization Neutralization: HF + NaOH -> NaF + H2O HBr + NaOH -> NaBr + H2O Scrubber->Neutralization Stack Clean Emission (N2, CO2, H2O) Neutralization->Stack

Figure 2: The destruction pathway requires wet scrubbing to neutralize the hydrofluoric and hydrobromic acid generated during combustion.[1][2][3]

Regulatory Codes (US EPA/RCRA Context)

Since 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one is not a P- or U-listed waste, you must characterize it based on the mixture:

  • D001: If dissolved in a flammable solvent (Flash point <60°C).[1]

  • D002: If the waste solution is corrosive (pH <2 or >12.5).[1]

  • Non-Regulated Hazardous Waste: If solid and not characteristic.[1] However, industry best practice is to manage it as "Hazardous Waste, Solid, N.O.S.[1][2][3] (Contains Halogenated Pyridinone)." [1][4][6][7]

Emergency Spill Protocol

Self-validating safety response.

Scenario: 10g Bottle dropped, solid powder dispersed.

  • Evacuate & Ventilate: The dust is a respiratory irritant (H335).[1] Clear the immediate area.[1][8]

  • PPE Up: Don safety goggles, N95 (or P100) respirator, and Nitrile gloves (double gloving recommended).[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]

  • Cleanup:

    • Scoop up the damp solid/towel mixture.[1]

    • Wipe the surface with a soap/water solution.[1][9]

    • Place all materials into a hazardous waste bag (Solid Waste).

  • Verification: Check the surface with a UV lamp (many conjugated pyridinones fluoresce) to ensure complete removal, or wipe with a white tissue to check for residue.[1]

References

  • PubChem. (n.d.).[1][7] Compound Summary: 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one.[1][2][3][4] National Library of Medicine.[1] Retrieved from [Link]

  • US EPA. (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Environmental Protection Agency.[1][10] Retrieved from [Link][1][3]

  • Vehlow, J. (2003).[1][11] Bromine in waste incineration: partitioning and influence on metal volatilisation. Environmental Science and Pollution Research.[1][11] Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.